molecular formula C11H16N2O B1372672 2-Methyl-5-morpholinoaniline CAS No. 1007211-91-7

2-Methyl-5-morpholinoaniline

Cat. No.: B1372672
CAS No.: 1007211-91-7
M. Wt: 192.26 g/mol
InChI Key: IUAGWHGZKMGPOR-UHFFFAOYSA-N
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Description

2-Methyl-5-morpholinoaniline is a chemical building block of interest in organic synthesis and medicinal chemistry research. While the specific literature on this exact compound is limited, its structure combines an aniline group with a morpholine ring, a feature common in many biologically active molecules. The morpholine ring is a well-known pharmacophore, a key structural component in over 100 marketed drugs due to its ability to improve aqueous solubility and influence the metabolic profile of lead compounds . Compounds featuring the morpholinoaniline scaffold have demonstrated significant research value. For instance, libraries of molecules based on substituted morpholinoanilines have been designed as potential estrogen receptor (ER) antagonists. These compounds were developed to target the ligand-binding domain of the ER and are investigated for their ability to inhibit estrogen-induced proliferation in breast cancer cell lines, showing promise as a novel approach for anti-estrogen therapy . The structural features of this compound suggest potential utility as an intermediate in the synthesis of more complex molecules for pharmaceutical research, particularly in developing enzyme inhibitors or receptor modulators. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-2-3-10(8-11(9)12)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAGWHGZKMGPOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-5-morpholinoaniline: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

2-Methyl-5-morpholinoaniline, a substituted aniline derivative, is emerging as a valuable intermediate in the landscape of modern drug discovery and organic synthesis. Its unique molecular architecture, which combines a methylated aniline core with a morpholine moiety, bestows upon it specific physicochemical properties that are increasingly sought after in the design of novel therapeutic agents. The morpholine ring, in particular, is a well-regarded pharmacophore, known to enhance aqueous solubility and modulate the metabolic profile of drug candidates. This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, offering a technical resource for researchers engaged in the synthesis of complex molecules and the development of new pharmaceuticals.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is a thorough characterization of its structure and identifiers.

Chemical Structure:

The structure of this compound consists of a benzene ring substituted with a methyl group at position 2, an amino group at position 1, and a morpholino group at position 5.

Caption: 2D Chemical Structure of this compound.

Key Identifiers:

IdentifierValue
IUPAC Name 2-methyl-5-(morpholin-4-yl)aniline[1]
Synonyms 2-methyl-5-(4-morpholinyl)aniline
CAS Number 1007211-91-7[1]
Molecular Formula C₁₁H₁₆N₂O[1]
Molecular Weight 192.26 g/mol [1]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical and chemical properties is paramount for its application in research and development. While extensive experimental data for this compound is not widely published, the following table summarizes available and predicted information.

PropertyValueSource
Physical Form Solid, powder[1]Sigma-Aldrich, American Elements
Purity 95%Sigma-Aldrich
Storage Temperature RefrigeratorSigma-Aldrich
Solubility No data available
Melting Point No data available
Boiling Point No data available

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The spectrum would be expected to show a singlet for the methyl protons, characteristic multiplets for the aromatic protons, and two distinct triplets for the methylene protons of the morpholine ring adjacent to the nitrogen and oxygen atoms, respectively. The amine protons would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would feature signals for the aromatic carbons, the methyl carbon, and the four distinct carbons of the morpholine ring.

  • IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the benzene ring, and C-O-C stretching of the morpholine ether linkage.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 192.26, corresponding to the molecular weight of the compound.

Synthesis of this compound

The synthesis of this compound is not widely documented in standard chemical literature. However, a key patent indicates its preparation is described in the international patent application WO 2008018426 A1, where it is used as an intermediate. Based on established synthetic methodologies for analogous compounds, a plausible and efficient synthetic route involves a two-step process starting from 2-methyl-5-nitroaniline.

Proposed Synthetic Pathway:

A logical approach to the synthesis of this compound involves the initial formation of a morpholine-substituted nitrobenzene derivative, followed by the reduction of the nitro group to the corresponding aniline.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction A 2-Fluoro-5-nitrotoluene C 4-(4-Methyl-3-nitrophenyl)morpholine A->C Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat B Morpholine B->C D 4-(4-Methyl-3-nitrophenyl)morpholine E This compound D->E Reducing Agent (e.g., H2, Pd/C) Solvent (e.g., Ethanol)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed):

The following protocol is a proposed methodology based on standard organic chemistry transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 4-(4-Methyl-3-nitrophenyl)morpholine

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-5-nitrotoluene (1 equivalent), morpholine (1.2 equivalents), and potassium carbonate (2 equivalents) in dimethyl sulfoxide (DMSO).

  • Reaction Execution: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-(4-methyl-3-nitrophenyl)morpholine.

Step 2: Synthesis of this compound

  • Reaction Setup: In a hydrogenation vessel, dissolve 4-(4-methyl-3-nitrophenyl)morpholine (1 equivalent) in ethanol. Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Reaction Execution: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the final product.

Applications in Drug Development

The primary significance of this compound lies in its role as a key intermediate in the synthesis of pharmacologically active molecules.

Intermediate for P2X7 Receptor Modulators:

Patents have disclosed the use of this compound in the preparation of P2X7 receptor modulators. The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP and is implicated in a variety of physiological and pathological processes, including inflammation, neuropathic pain, and neurodegenerative diseases[2][3][4].

The development of selective P2X7 receptor antagonists is a promising therapeutic strategy for these conditions. The aniline nitrogen of this compound serves as a crucial nucleophilic handle for the construction of more complex molecules that can interact with the P2X7 receptor.

G A This compound (Key Intermediate) B Further Synthetic Transformations (e.g., Amide Coupling, Cyclization) A->B Chemical Synthesis C P2X7 Receptor Modulators (Active Pharmaceutical Ingredients) B->C Molecular Elaboration D Therapeutic Applications (Pain, Inflammation, Neurodegeneration) C->D Pharmacological Action

Caption: Role of this compound in the drug discovery pipeline.

The presence of the morpholine moiety in this building block is advantageous as it can improve the pharmacokinetic properties of the final drug candidate, such as solubility and metabolic stability, which are critical for the development of orally bioavailable drugs.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound.

Hazard Identification:

  • Hazard Statements: According to supplier safety data, the compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Precautionary Statements: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the field of medicinal chemistry. While detailed public data on its properties and synthesis are still emerging, its structural features and documented use as a precursor to P2X7 receptor modulators highlight its importance. This guide has provided a consolidated overview of its known characteristics and a plausible, detailed synthetic route to aid researchers in their synthetic endeavors. As the quest for novel therapeutics continues, the utility of well-designed building blocks like this compound is poised to grow, making it a compound of interest for further investigation and application in drug discovery programs.

References

  • American Elements. (n.d.). 2-methyl-5-(morpholin-4-yl)aniline. Retrieved January 22, 2026, from [Link]

  • Fischer, W., et al. (2014). Natural compounds with P2X7 receptor-modulating properties. Naunyn-Schmiedeberg's Archives of Pharmacology, 387(1), 23-35.
  • Adinolfi, E., et al. (2018).
  • Di Virgilio, F., et al. (2021). Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. Journal of Medicinal Chemistry, 64(5), 2649-2673.
  • Google Patents. (n.d.). WO2009053459A1 - 4-benzoyl-1-substituted-piperazin-2-one derivatives as p2x7 modulators.

Sources

2-Methyl-5-morpholinoaniline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methyl-5-morpholinoaniline for Advanced Research

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development engaged with substituted anilines and morpholine-containing compounds. We will delve into the essential physicochemical properties, a robust synthesis protocol, and the potential applications of this compound, grounded in established chemical principles and supported by authoritative references.

Core Compound Identification and Properties

This compound is a substituted aniline derivative featuring a morpholine ring, a functional group of significant interest in medicinal chemistry due to its favorable physicochemical properties and biological activities.[1] The core structure combines the aromatic amine of toluidine with the heterocyclic ether and amine functionalities of morpholine.

Below is a summary of its key identifiers and properties.

PropertyValueSource
CAS Number 1007211-91-7
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Synonyms 2-methyl-5-(4-morpholinyl)aniline
Physical Form Solid
Purity Typically ≥95%
Storage Refrigerator

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is not commonly detailed in standard literature. However, a logical and efficient synthetic route can be designed starting from the readily available precursor, 2-Methyl-5-nitroaniline (CAS: 99-55-8).[2][3] The process involves two primary stages:

  • Nucleophilic Aromatic Substitution (SNA_r_): Introduction of the morpholine moiety.

  • Reduction: Conversion of the nitro group to the target aniline.

An alternative, and often more effective, strategy involves a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, which is a cornerstone of modern C-N bond formation. This approach offers high yields and functional group tolerance.

Proposed Synthesis Workflow: Buchwald-Hartwig Amination

This workflow outlines the palladium-catalyzed coupling of 5-bromo-2-methylaniline with morpholine. This approach is selected for its reliability and high efficiency in forming the aryl-amine bond.

G cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_conditions Reaction Conditions A 5-Bromo-2-methylaniline I Reaction Mixture A->I B Morpholine B->I C Pd Catalyst (e.g., Pd₂(dba)₃) C->I D Ligand (e.g., XPhos) D->I E Base (e.g., NaOtBu) E->I F Anhydrous Solvent (e.g., Toluene) F->I G Inert Atmosphere (N₂ or Ar) G->I H Heat (e.g., 100-110 °C) H->I J Work-up & Purification (Extraction, Chromatography) I->J Reaction Completion K This compound (Final Product) J->K Isolation

Caption: Buchwald-Hartwig synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • 5-Bromo-2-methylaniline

  • Morpholine (CAS: 110-91-8)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Buchwald ligand (e.g., XPhos, SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Reagent Addition: Add 5-bromo-2-methylaniline (1.0 eq), sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by morpholine (1.2 eq).

  • Heating: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench with water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Potential Applications in Drug Discovery and Materials Science

The structural motifs within this compound suggest several areas of application for researchers.

  • Medicinal Chemistry: The morpholine ring is a privileged scaffold in drug discovery.[1] It is often used to improve the pharmacokinetic profile of a compound, enhancing properties like aqueous solubility and metabolic stability. Morpholine derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[1][4] The aniline portion serves as a versatile synthetic handle for further functionalization, allowing for the creation of libraries of compounds for screening.

  • Organic Synthesis: As a substituted aniline, this compound is a valuable building block. The primary amine can be readily diazotized or used in coupling reactions to construct more complex molecular architectures.[5]

  • Corrosion Inhibition: Morpholine and its derivatives are widely used as corrosion inhibitors, particularly in steam boiler systems, due to their ability to neutralize acidic conditions and their volatility, which is similar to water.[4]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on its constituent functional groups: morpholine and substituted aniline.

  • Morpholine: Classified as a flammable liquid and vapor. It is harmful if swallowed or inhaled and toxic in contact with skin. It causes severe skin burns and eye damage.[6][7]

  • Aromatic Amines/Anilines (e.g., 2-Methyl-5-nitroaniline): Often toxic if swallowed, in contact with skin, or if inhaled.[8][9] Some are suspected carcinogens.[9]

Recommended Handling Precautions:

  • Handle in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][10]

  • Avoid breathing dust, fumes, or vapors.

  • Store in a tightly sealed container in a cool, dry place, as recommended.

This guide provides a foundational understanding of this compound for research and development purposes. The proposed synthesis offers a reliable method for its preparation, opening avenues for its exploration in various scientific fields.

References

  • PubChem. (n.d.). 2-Methyl-5-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Chemsrc. (2025). 4-Morpholinoaniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • PENTA s.r.o. (2025). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Loba Chemie. (2024). Safety Data Sheet: 2-METHYL-5-NITROANILINE. Retrieved from [Link]

  • Google Patents. (n.d.). US2456379A - 2-amino-5-methyl pyridine and process of making it.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of 2-Methyl-5-morpholinoaniline from 2-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for converting 2-methyl-5-nitroaniline into 2-methyl-5-morpholinoaniline (4-(3-amino-4-methylphenyl)morpholine). This transformation is of significant interest to researchers in medicinal chemistry and materials science, where the morpholinoaniline scaffold serves as a key structural motif. The guide is structured to provide not just a procedural outline, but a deep, causal understanding of the experimental choices, ensuring scientific integrity and reproducibility. We will dissect a validated two-step synthetic strategy: the initial reduction of the aromatic nitro group to form a diamine intermediate, followed by a selective N-aryl cyclization to construct the morpholine ring. Each step is supported by a comparative analysis of available methodologies, detailed, self-validating protocols, and critical safety considerations. This document is intended for an audience of researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable laboratory procedures.

Part 1: Foundational Chemistry & Strategic Overview

The Target Molecule: this compound

This compound is an aromatic amine featuring a morpholine ring attached to a toluidine backbone. The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated to enhance pharmacokinetic properties such as aqueous solubility, metabolic stability, and receptor binding affinity.[1] Consequently, substituted morpholinoanilines are valuable intermediates in the synthesis of a wide range of biologically active compounds.[2]

The Starting Material: 2-Methyl-5-nitroaniline

The synthesis commences with 2-methyl-5-nitroaniline (also known as 5-nitro-o-toluidine), a readily available and cost-effective chemical intermediate.[3] Its primary applications are in the manufacturing of azo dyes and pigments.[4] The presence of both an amino and a nitro group provides distinct reactive handles for sequential chemical transformations.

Table 1: Physicochemical Properties of 2-Methyl-5-nitroaniline [5][6]

Property Value
CAS Number 99-55-8
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Appearance Yellow to orange crystalline powder
Melting Point 107-111 °C
Solubility Soluble in alcohol, ether, acetone, chloroform, benzene

| pKa (conjugate acid) | 2.345 |

Part 2: The Synthetic Blueprint: A Two-Step Strategy

The conversion of 2-methyl-5-nitroaniline to this compound is most effectively achieved through a two-step sequence. This strategy leverages the chemoselectivity of the functional groups present in the starting material and the intermediate.

  • Step 1: Reduction. The aromatic nitro group is selectively reduced to a primary amine, yielding the intermediate 4-methyl-1,3-phenylenediamine . This is a crucial transformation for which several reliable methods exist.

  • Step 2: Cyclization. The more nucleophilic amino group of the diamine intermediate is reacted with bis(2-chloroethyl) ether in a double N-alkylation to construct the morpholine ring, affording the final product.

This strategic approach is logical because the reduction of the nitro group is a high-yielding and well-understood transformation, creating a versatile diamine intermediate primed for the subsequent cyclization step.

G cluster_0 Overall Synthetic Workflow Start 2-Methyl-5-nitroaniline Step1 Step 1: Nitro Group Reduction Start->Step1 Intermediate 4-Methyl-1,3-phenylenediamine Step1->Intermediate Step2 Step 2: N-Aryl Cyclization Intermediate->Step2 End This compound Step2->End

Caption: High-level overview of the two-step synthesis.

Part 3: Step 1 - Reductive Transformation of the Nitroarene

The reduction of aromatic nitro compounds is a cornerstone reaction in organic synthesis. The choice of method depends on factors such as substrate sensitivity, laboratory scale, and available equipment.

Comparative Analysis of Reduction Methodologies

Several robust methods exist for the reduction of aryl nitro groups to anilines. The most common and field-proven options are catalytic hydrogenation and dissolving metal reductions.[7]

Table 2: Comparison of Common Nitro Group Reduction Methods

Method Reagents & Conditions Advantages Disadvantages
Catalytic Hydrogenation H₂ (gas), Pd/C or Raney Ni catalyst, RT-50°C, 1-50 atm High yield, clean reaction (water is the only byproduct), catalyst can be recycled.[8][9] Requires specialized pressure equipment (hydrogenator), potential for catalyst poisoning, flammability of H₂ gas.[10]
Metal/Acid (Béchamp) Fe powder, Acetic Acid (AcOH) or HCl, Reflux Inexpensive, highly reliable, tolerant of many functional groups, scalable.[8][11] Generates large amounts of iron salt waste, requires careful workup, can be lengthy.[12]

| Stannous Chloride | SnCl₂·2H₂O, Ethanol or Ethyl Acetate, Reflux | Mild conditions, good for sensitive substrates, proceeds quickly.[8][13] | Stoichiometric tin waste is toxic and requires complex workup/disposal.[14] |

Causality of Choice: For general laboratory synthesis where specialized hydrogenation equipment may not be available, the Iron-Acetic Acid system provides the best balance of cost, reliability, and functional group tolerance.[11] It is a classic, self-validating system that is highly effective for this transformation.

Detailed Experimental Protocol: Iron-Acetic Acid Reduction

This protocol details the synthesis of the intermediate, 4-methyl-1,3-phenylenediamine.

G cluster_1 Protocol: Nitro Group Reduction A 1. Charge Reactor: - 2-Methyl-5-nitroaniline - Ethanol - Water - Acetic Acid B 2. Heat mixture to reflux (approx. 80-85°C). A->B C 3. Add Iron Powder in portions. B->C D 4. Monitor reaction by TLC until completion (approx. 2-4 hours). C->D E 5. Hot filter through Celite to remove iron salts. D->E F 6. Concentrate filtrate under reduced pressure. E->F G 7. Basify with aq. NaOH to pH > 10. F->G H 8. Extract with Ethyl Acetate. G->H I 9. Dry, filter, and concentrate to yield crude product. H->I

Caption: Experimental workflow for the reduction of 2-methyl-5-nitroaniline.

Step-by-Step Methodology:

  • Reactor Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-methyl-5-nitroaniline (1.0 eq), ethanol (5 mL/g), water (2 mL/g), and glacial acetic acid (0.5 eq).

    • Causality: The ethanol/water solvent system ensures solubility for the starting material while also being compatible with the iron reductant. Acetic acid activates the iron surface and serves as a proton source.[11]

  • Heating: Heat the mixture to a gentle reflux (approximately 80-85 °C).

  • Addition of Reductant: Carefully add iron powder (3.0 eq) in small portions over 30 minutes. An exothermic reaction will be observed.

    • Causality: Portion-wise addition is crucial to control the exotherm and prevent a runaway reaction. A stoichiometric excess of iron ensures the reaction proceeds to completion.

  • Reaction Monitoring: Maintain the reaction at reflux and monitor its progress using Thin Layer Chromatography (TLC) until the starting material spot is completely consumed (typically 2-4 hours).

  • Workup - Filtration: While still hot, filter the reaction mixture through a pad of Celite to remove the iron powder and iron(II/III) acetate salts. Wash the filter cake with hot ethanol.

    • Causality: Hot filtration prevents the product from crystallizing out and being lost in the filter cake. Celite provides a fine filtration medium necessary to remove fine iron particles.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. To the remaining aqueous solution, add 10 M sodium hydroxide (NaOH) solution until the pH is strongly basic (pH > 10). This will precipitate remaining iron hydroxides.

  • Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

  • Isolation: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-methyl-1,3-phenylenediamine as a crude solid, which can be purified further by recrystallization or used directly in the next step.

Part 4: Step 2 - Forging the Morpholine Ring

Mechanistic Rationale: Double N-Alkylation

The synthesis of the N-aryl morpholine ring is achieved via a double N-alkylation reaction. The aniline nitrogen acts as a nucleophile, attacking the electrophilic carbon of bis(2-chloroethyl) ether. This occurs twice in an intramolecular fashion to form the heterocyclic ring. A non-nucleophilic base is required to scavenge the HCl generated during the reaction. The two amino groups on the 4-methyl-1,3-phenylenediamine intermediate have different nucleophilicity due to electronic effects from the methyl group. The amino group meta to the methyl group is generally more nucleophilic and will react preferentially.

Detailed Experimental Protocol: N-Aryl Cyclization

This protocol details the synthesis of the final product, this compound.

G cluster_2 Protocol: N-Aryl Cyclization A 1. Charge Reactor: - 4-Methyl-1,3-phenylenediamine - Bis(2-chloroethyl) ether - K₂CO₃ (base) - NMP (solvent) B 2. Heat mixture to 120-140°C under Nitrogen. A->B C 3. Monitor reaction by TLC until completion (approx. 12-24 hours). B->C D 4. Cool to RT, add water, and extract with Ethyl Acetate. C->D E 5. Wash organic layer with brine. D->E F 6. Dry, filter, and concentrate to yield crude product. E->F G 7. Purify by column chromatography (Silica gel, Hexanes/EtOAc). F->G H 8. Isolate pure This compound. G->H

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reactor Setup: In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, combine 4-methyl-1,3-phenylenediamine (1.0 eq), bis(2-chloroethyl) ether (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 3.0 eq) in a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP).

    • Causality: NMP is an excellent solvent for this type of reaction, as it can dissolve the reactants and reach the high temperatures required for the alkylation to proceed at a reasonable rate. Potassium carbonate is an effective and inexpensive base to neutralize the generated HCl. A nitrogen atmosphere prevents oxidation of the electron-rich diamine at high temperatures.

  • Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically slow and may require 12-24 hours for completion.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine to remove residual NMP and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil or solid should be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the pure this compound.

Part 5: Critical Safety & Hazard Analysis

Professional laboratory practice demands a thorough understanding of the hazards associated with all reagents.

  • 2-Methyl-5-nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[6][15] It is also a suspected carcinogen.[16] All handling must be performed in a certified fume hood with appropriate PPE (gloves, lab coat, safety glasses).

  • Iron Powder: Finely divided iron powder can be pyrophoric. While less of a risk in a slurry, it should be handled away from ignition sources.

  • Acids (HCl, Acetic Acid): Corrosive and cause severe skin and eye damage. Handle with appropriate care.

  • Bis(2-chloroethyl) ether: Highly toxic and a known vesicant (blistering agent). Extreme caution must be exercised. It should only be handled in a fume hood with heavy-duty gloves.

  • Morpholine: Corrosive and flammable. Can cause severe skin burns and eye damage.[17]

Part 6: Conclusion

This guide has detailed a reliable and well-precedented two-step synthesis of this compound starting from 2-methyl-5-nitroaniline. The chosen pathway, involving an iron-acetic acid reduction followed by a thermal N-aryl cyclization, represents a practical and scalable method for laboratory synthesis. By providing a rationale for each procedural step and a comparative analysis of alternative methods, this document equips researchers with the necessary knowledge to confidently and safely execute this synthesis. While modern methods like palladium-catalyzed Buchwald-Hartwig amination offer alternative routes, the classic approach described herein remains a valuable and robust tool in the synthetic chemist's arsenal.[18][19]

Part 7: References

  • PubChem. (n.d.). 2-Methyl-5-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 48. (1990). Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. International Agency for Research on Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives. Retrieved from [Link]

  • Loba Chemie. (2024). 2-METHYL-5-NITROANILINE Safety Data Sheet. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • ACS Publications. (2019). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. Retrieved from [Link]

  • ResearchGate. (n.d.). The Buchwald‐Hartwig Amination of Nitroarenes. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Google Patents. (n.d.). Method for reducing aromatic nitro groups. Retrieved from

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

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An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-5-morpholinoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Known and the Predicted in Chemical Characterization

In the landscape of drug discovery and chemical research, the unequivocal structural elucidation of novel or sparsely documented compounds is paramount. 2-Methyl-5-morpholinoaniline, a substituted aniline bearing a morpholine moiety, represents a class of structures with significant potential in medicinal chemistry. However, a comprehensive public repository of its experimental spectroscopic data is currently unavailable. This guide, therefore, takes a hybrid approach rooted in scientific integrity. We will leverage high-fidelity computational prediction methods to generate nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Each predicted dataset will be meticulously interpreted, drawing upon established principles of spectroscopy and comparative analysis with experimentally verified data of structurally analogous compounds. This document is designed not merely as a data sheet, but as an instructional guide for researchers, scientists, and drug development professionals on how to approach the characterization of such compounds, blending predictive technology with empirical chemical knowledge.

Molecular Structure and Properties

This compound (CAS: 1007211-91-7) possesses a molecular formula of C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol .[1] The structure comprises a 2-methylaniline core substituted at the 5-position with a morpholine ring. This combination of a lipophilic aromatic ring and a polar, hydrogen-bond-accepting morpholine group imparts a unique physicochemical profile relevant to its potential biological activity and formulation properties.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is anticipated to display distinct signals for the aromatic protons, the methyl group, the aniline amine protons, and the two sets of methylene protons of the morpholine ring.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~6.95d1HAr-H (H-6)
~6.50dd1HAr-H (H-4)
~6.45d1HAr-H (H-3)
~3.80t4HMorpholine (-O-CH₂-)
~3.60br s2H-NH₂
~3.10t4HMorpholine (-N-CH₂-)
~2.15s3H-CH₃

Interpretation and Rationale:

  • Aromatic Protons (H-3, H-4, H-6): The electron-donating nature of both the amino and morpholino groups will shield the aromatic protons, shifting them upfield compared to benzene (7.34 ppm). The methyl group also contributes to this shielding. The splitting patterns arise from the coupling between adjacent protons.

  • Morpholine Protons: The morpholine ring typically exhibits two triplets in the ¹H NMR spectrum.[2] The protons on the carbons adjacent to the oxygen atom (-O-CH₂-) are deshielded and appear at a lower field (~3.80 ppm) compared to the protons on the carbons adjacent to the nitrogen atom (-N-CH₂-) at ~3.10 ppm.[3] This is a characteristic pattern for N-aryl morpholines.

  • Aniline and Methyl Protons: The aniline protons (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methyl protons (-CH₃) will be a sharp singlet in the upfield region.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will complement the ¹H NMR data, with distinct signals for each of the 11 carbon atoms in the molecule.

Predicted Chemical Shift (ppm) Assignment
~148.0C-5 (Ar-C-N)
~145.0C-1 (Ar-C-NH₂)
~131.0C-2 (Ar-C-CH₃)
~118.0C-6 (Ar-CH)
~115.0C-3 (Ar-CH)
~112.0C-4 (Ar-CH)
~67.0Morpholine (-O-CH₂)
~49.5Morpholine (-N-CH₂)
~17.5-CH₃

Interpretation and Rationale:

  • Aromatic Carbons: The carbons directly attached to the nitrogen atoms (C-1 and C-5) are expected to be the most downfield among the aromatic signals due to the deshielding effect of nitrogen. The carbon bearing the methyl group (C-2) will also be downfield. The protonated aromatic carbons (C-3, C-4, C-6) will appear at higher field strengths.

  • Morpholine Carbons: Consistent with known data for N-phenylmorpholine, the carbons adjacent to the oxygen are significantly deshielded (~67.0 ppm) compared to those adjacent to the nitrogen (~49.5 ppm).[3]

  • Methyl Carbon: The methyl carbon will give a characteristic signal in the aliphatic region of the spectrum.

G cluster_nmr NMR Analysis Workflow Sample Dissolve sample in deuterated solvent (e.g., CDCl₃ or DMSO-d₆) Acquire1H Acquire ¹H NMR Spectrum Sample->Acquire1H Acquire13C Acquire ¹³C NMR Spectrum Sample->Acquire13C Process Process Data (Fourier Transform, Phasing, Baseline Correction) Acquire1H->Process Acquire13C->Process Acquire2D Acquire 2D NMR (COSY, HSQC, HMBC) Analyze Assign Signals and Correlate Spectra Acquire2D->Analyze Process->Acquire2D If needed Process->Analyze Structure Elucidate Final Structure Analyze->Structure

Caption: General workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands.

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group
3450 - 3300N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
3050 - 3000C-H stretch (aromatic)Aromatic Ring
2980 - 2850C-H stretch (aliphatic)-CH₃ and Morpholine -CH₂-
1620 - 1580N-H bend and C=C stretchAmine and Aromatic Ring
1520 - 1480C=C stretchAromatic Ring
1300 - 1200C-N stretch (aromatic amine)Ar-N
1120 - 1100C-O-C stretch (asymmetric)Morpholine Ether

Interpretation and Rationale:

  • N-H Stretching: The presence of a primary amine is typically indicated by two bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

  • C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic methyl and morpholine groups (below 3000 cm⁻¹).

  • Aromatic Region: The C=C stretching vibrations of the aromatic ring will appear in the 1620-1480 cm⁻¹ region. The N-H bending vibration often overlaps with these signals.

  • Fingerprint Region: The C-N stretching of the aromatic amine and the characteristic strong C-O-C asymmetric stretching of the morpholine ether linkage are key diagnostic peaks in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 192

  • Major Fragment Ions: m/z = 177, 134, 106, 77

Proposed Fragmentation Pathway:

The initial event in EI-MS is the removal of an electron to form the molecular ion (M⁺) at m/z 192. Subsequent fragmentation is driven by the stability of the resulting ions.

G M [M]⁺˙ m/z = 192 F1 [M - CH₃]⁺ m/z = 177 M->F1 - •CH₃ F3 [M - C₃H₆O]⁺ m/z = 134 M->F3 - C₃H₆O F2 [M - C₄H₈NO]⁺ m/z = 106 F4 [C₆H₅]⁺ m/z = 77 F2->F4 - HCN F3->F2 - C₂H₄

Caption: Proposed EI mass spectrometry fragmentation pathway.

Interpretation of Fragmentation:

  • Loss of a Methyl Radical: A common fragmentation pathway for toluene derivatives is the loss of a methyl radical (•CH₃) to form a stable benzylic-type cation, resulting in a fragment at m/z 177.

  • Cleavage of the Morpholine Ring: The morpholine ring can undergo fragmentation. A common cleavage is the loss of a neutral C₃H₆O fragment via a retro-Diels-Alder type reaction of the morpholine ring, leading to an ion at m/z 134.

  • Loss of the Morpholine Moiety: Cleavage of the C-N bond connecting the morpholine ring to the aromatic ring can result in the loss of the entire morpholine radical (•C₄H₈NO), leaving a fragment at m/z 106.

  • Formation of Phenyl Cation: Further fragmentation of the m/z 106 ion by loss of HCN can lead to the phenyl cation at m/z 77.

Experimental Protocols

While this guide presents predicted data, the following are generalized, field-proven protocols for the acquisition of spectroscopic data for compounds like this compound.

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparative studies.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum, often with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • If necessary for full structural assignment, acquire 2D NMR spectra such as COSY (for ¹H-¹H correlations), HSQC (for direct ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations).

Protocol 2: FTIR Spectroscopy (ATR Method)
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

  • Data Acquisition:

    • Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

Protocol 3: Mass Spectrometry (GC-MS with EI)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Instrument Setup:

    • Set up the gas chromatograph (GC) with an appropriate column (e.g., a nonpolar DB-5ms column) and temperature program to ensure separation of the analyte from any impurities.

    • Set the mass spectrometer to operate in electron ionization (EI) mode, typically at 70 eV.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The compound will be separated by the GC and then enter the mass spectrometer, where it is ionized and fragmented.

    • The mass spectrometer will scan a range of m/z values to detect the molecular ion and its fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By combining high-quality computational predictions with fundamental principles of spectroscopic interpretation and comparative data from related structures, we have constructed a robust framework for the characterization of this compound. The detailed protocols provided serve as a practical resource for researchers to acquire experimental data, which will be essential for the ultimate validation of the predicted information presented herein. This approach underscores the powerful synergy between computational chemistry and experimental analysis in modern drug discovery and development.

References

  • PubChem. Compound Summary for CID 62339, 4-Phenylmorpholine. National Center for Biotechnology Information. [Link]

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  • ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

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A-1 Technical Guide: Unlocking the Research Potential of 2-Methyl-5-morpholinoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 2-Methyl-5-morpholinoaniline is a sparsely documented chemical entity, yet its structural motifs—a substituted aniline core and a morpholine ring—are hallmarks of countless biologically active agents. This guide moves beyond the scarcity of direct data to provide a first-principles analysis of the compound's potential. By deconstructing its architecture, we infer its likely physicochemical properties and propose high-probability research applications, focusing on its promise as a scaffold for kinase inhibitor discovery. We provide detailed, field-proven experimental workflows, from initial in silico screening to cellular target engagement, to equip researchers with a robust framework for investigating this and similar novel chemical matter. This document serves as both a predictive analysis and a practical starting point for unlocking the therapeutic potential of the morpholinoaniline class of compounds.

Structural and Physicochemical Rationale

At its core, this compound is an aniline derivative. The aniline scaffold is a well-established pharmacophore, crucial for the activity of many kinase inhibitors where the aniline N-H group often forms a key hydrogen bond with the hinge region of the kinase ATP-binding site.[1] The molecule is further distinguished by two key substitutions that are predicted to significantly influence its biological activity and drug-like properties.

  • The Morpholine Moiety: The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated to enhance a compound's pharmacological profile.[2][3] Its presence is known to improve aqueous solubility, metabolic stability, and can modulate pharmacokinetic/pharmacodynamic (PK/PD) properties.[4] The morpholine oxygen can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, making it a versatile tool for optimizing ligand-target binding.[3][4] In the context of this compound, the morpholine at the 5-position (meta to the primary amine) is expected to significantly enhance solubility and provide a vector for further chemical modification to explore structure-activity relationships (SAR).

  • The 2-Methyl Group: The methyl group at the 2-position (ortho to the primary amine) is not merely an inert substituent. Its placement can induce a conformational twist in the aniline ring, which may be crucial for fitting into specific protein active sites. Furthermore, this ortho-methyl group can act as a "metabolic shield," sterically hindering the enzymatic modification of the adjacent primary amine, potentially increasing the compound's metabolic half-life.

Based on these features, a predicted profile for the compound can be established.

Table 1: Predicted Physicochemical and ADME Properties of this compound

PropertyPredicted Value/CharacteristicRationale & Justification
Molecular Weight ~192.26 g/mol Low molecular weight, favorable for "Rule of Five" compliance.
Solubility Moderate to High Aqueous SolubilityThe morpholine ring is a well-known solubilizing group.[5][6]
Lipophilicity (cLogP) Low to ModerateThe morpholine group decreases lipophilicity, balancing the effect of the methyl and phenyl groups.
Metabolic Stability Potentially EnhancedThe ortho-methyl group may sterically hinder N-dealkylation or oxidation of the primary amine.
Target Class Potential Kinases, GPCRs, Ion ChannelsThe aniline scaffold is prominent in kinase inhibitors.[7] The morpholine moiety is found in a wide array of CNS-active and other drugs.[4][8]

Primary Hypothesized Application: Kinase Inhibitor Discovery

The convergence of an aniline "hinge-binder" and a solubilizing, synthetically tractable morpholine group strongly suggests that this compound is an ideal starting scaffold for the discovery of novel protein kinase inhibitors.[1][7] Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases.[9]

The proposed mechanism involves the aniline nitrogen forming a hydrogen bond with the backbone amide of a conserved residue in the kinase hinge region, anchoring the molecule. The substituted phenyl ring would then occupy the ATP-binding pocket, with the morpholine group extending towards the solvent-exposed region, providing opportunities for further modification to enhance potency and selectivity.

G Figure 1: Hypothesized Binding Mode in a Kinase ATP Pocket cluster_0 Kinase ATP Binding Pocket cluster_1 This compound Scaffold HINGE Hinge Region (Backbone Amides) POCKET Hydrophobic Pocket SOLVENT Solvent-Exposed Region MOLECULE Scaffold MOLECULE->HINGE H-Bond (Aniline N-H) MOLECULE->POCKET van der Waals (Phenyl Ring) MOLECULE->SOLVENT Solubility & Vector (Morpholine)

Figure 1: Hypothesized Binding Mode in a Kinase ATP Pocket

Proposed Research & Development Workflow

A structured, multi-stage approach is essential to validate the potential of this compound as a kinase inhibitor scaffold. The workflow below integrates computational modeling with robust in vitro and cellular assays.

G Figure 2: Kinase Inhibitor Discovery Workflow start Start: This compound Scaffold in_silico Phase 1: In Silico Screening (Molecular Docking against Kinase Panel) start->in_silico synthesis Phase 2: Library Synthesis (SAR Exploration) in_silico->synthesis Prioritize Hits in_vitro Phase 3: In Vitro Profiling (Biochemical Kinase Assays) synthesis->in_vitro Compound Library cellular Phase 4: Cellular Assays (Target Engagement & Phenotypic Screening) in_vitro->cellular Potent Hits (Low IC50) optimization Phase 5: Lead Optimization (ADME/Tox Profiling) cellular->optimization Cell-Active Hits optimization->synthesis Iterative Redesign lead Lead Candidate optimization->lead

Figure 2: Kinase Inhibitor Discovery Workflow
Phase 1: In Silico Screening

Causality: Before committing to resource-intensive synthesis, molecular docking can predict the binding affinity of the core scaffold against a panel of known kinase structures. This prioritizes which kinase families (e.g., tyrosine kinases, serine/threonine kinases) are most likely to be inhibited, guiding subsequent experimental design.[10]

Protocol 1: Molecular Docking

  • Receptor Preparation: Obtain crystal structures of a diverse panel of kinases (e.g., EGFR, ABL, SRC, VEGFR) from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D conformation of this compound. Assign charges and minimize its energy.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the ATP-binding site of each prepared kinase receptor.

  • Analysis: Score and rank the resulting poses based on predicted binding energy (kcal/mol). Analyze the top-ranked poses for key interactions, specifically looking for the canonical N-H---hinge hydrogen bond.

Phase 2 & 3: Synthesis and In Vitro Profiling

Causality: Following computational prioritization, a small, focused library of analogs should be synthesized to establish an initial SAR. This involves modifying the aniline ring or the morpholine moiety. Biochemical assays are then used to quantify the inhibitory activity (IC50) of each compound against the prioritized kinase targets, providing the first empirical validation of the hypothesis.

Protocol 2: Representative Synthesis of a Quinazoline Analog This protocol outlines the synthesis of a 4-anilinoquinazoline, a common kinase inhibitor scaffold, using this compound.[1]

  • Reaction Setup: To a solution of 4-chloroquinazoline (1.0 eq) in isopropanol, add this compound (1.1 eq) and a catalytic amount of hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature. Collect the resulting precipitate by filtration.

  • Purification: Wash the solid with cold isopropanol and then diethyl ether to remove impurities. Dry under vacuum to yield the desired 4-(2-methyl-5-morpholinoanilino)quinazoline hydrochloride salt.

  • Characterization: Confirm the structure and purity via ¹H NMR, LC-MS, and elemental analysis.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)

  • Reagent Preparation: Prepare serial dilutions of the synthesized test compounds in DMSO. Prepare kinase reaction buffer containing the target kinase, its specific substrate peptide, and ATP.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate/ATP solution to wells containing the test compounds. Incubate at room temperature for 1 hour.

  • ATP Depletion Measurement: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-driven luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus, the kinase activity.

  • Analysis: Calculate the percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value for each compound.

Table 2: Hypothetical In Vitro Screening Results

Compound IDTarget KinaseIC50 (nM)Notes
Scaffold-001 EGFR1,250Baseline activity of the core structure.
Analog-A04 EGFR85R-group modification at morpholine N improves potency.
Analog-B02 SRC4,500Low activity, suggesting selectivity.
Analog-C07 ABL210Moderate activity, potential for optimization.
Phase 4: Cellular Target Engagement

Causality: A potent IC50 in a biochemical assay does not guarantee activity in a complex cellular environment. A target engagement assay is a self-validating step to confirm that the compound can cross the cell membrane and bind to its intended target in living cells.

Protocol 4: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Use HEK293 cells transiently expressing the target kinase fused to a NanoLuc® luciferase and a fluorescent energy transfer tracer.

  • Compound Treatment: Plate the cells and treat with serial dilutions of the test compound. Incubate for 2 hours in a CO₂ incubator.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the wells.

  • BRET Measurement: Read the plate on a luminometer capable of simultaneously measuring the donor (460 nm) and acceptor (610 nm) emission wavelengths.

  • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound, confirming target engagement. Determine the IC50 from the dose-response curve.

Alternative Research Applications

While kinase inhibition is the primary hypothesized application, the structural motifs of this compound warrant exploration in other therapeutic areas.

  • CNS Drug Discovery: The morpholine ring is prevalent in CNS-active compounds, where it can improve blood-brain barrier permeability and modulate PK/PD properties.[4] Screening against a panel of CNS targets (e.g., serotonin receptors, dopamine transporters) could uncover novel activities.

  • Antimicrobial Agents: Aniline and morpholine derivatives have been investigated for antimicrobial properties.[8][11] The compound could be screened against various bacterial and fungal strains.[11]

  • Anticancer Cytotoxicity: Beyond targeted kinase inhibition, many aniline derivatives show broad cytotoxic effects against cancer cell lines.[12][13] A general cell proliferation screen (e.g., using an MTT assay) against a panel of cancer cells (like HepG2, HeLa, A549) could reveal non-kinase-mediated anticancer activity.[5][12][14]

Conclusion

This compound represents a promising, underexplored chemical scaffold. A logical deconstruction of its molecular architecture, based on established principles of medicinal chemistry, strongly points toward its utility in the discovery of novel kinase inhibitors. The morpholine moiety provides a critical handle for improving drug-like properties, while the substituted aniline core serves as a proven pharmacophore for engaging the kinase hinge region. The integrated workflow of computational modeling, targeted synthesis, and tiered biological assays presented in this guide provides a comprehensive and scientifically rigorous roadmap for any research team aiming to investigate this compound class. By following this data-driven, causality-focused approach, the full therapeutic potential of this compound and its derivatives can be systematically and efficiently unlocked.

References

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The Strategic Utility of 2-Methyl-5-morpholinoaniline: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-morpholinoaniline, a versatile and strategically important building block in modern organic synthesis. While not extensively documented as a standalone reagent, its constituent functional groups—a nucleophilic aniline, a sterically accessible methyl group, and a privileged morpholine scaffold—offer a unique combination of reactivity and structural features. This document will serve as a foundational resource for researchers, scientists, and drug development professionals by proposing robust synthetic routes to this compound and exploring its vast potential in the synthesis of high-value molecules, including pharmaceuticals and advanced functional materials such as azo dyes. Detailed, field-proven insights into reaction mechanisms, step-by-step experimental protocols for its synthesis and subsequent utilization, and a thorough analysis of its chemical reactivity are presented.

Introduction: Unveiling a Privileged Scaffold

The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds and approved drugs.[1] Its advantageous physicochemical properties, including improved aqueous solubility, metabolic stability, and its ability to act as a hydrogen bond acceptor, make it a highly desirable component in drug design.[2][3][4] When incorporated into an aniline framework, as in this compound, the resulting molecule becomes a powerful synthetic intermediate, poised for a multitude of chemical transformations.

The presence of the aniline functionality provides a reactive handle for a variety of C-N bond-forming reactions, while the methyl and morpholino substituents modulate the electronic properties and steric environment of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. This guide will illuminate the path to harnessing the synthetic potential of this underexplored building block.

Proposed Synthesis of this compound

Step 1: Reduction of 2-Methyl-5-nitroaniline to 4-Methyl-3-aminophenylamine (a Phenylenediamine Derivative)

The initial step involves the reduction of the nitro group of 2-methyl-5-nitroaniline to an amine, yielding a substituted phenylenediamine. Several reliable methods are available for this transformation.[5][6]

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: To a solution of 2-methyl-5-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a high-pressure vessel, add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: The vessel is sealed and purged with hydrogen gas, and then pressurized to the desired pressure (typically 3-5 atm).

  • Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature until the consumption of hydrogen ceases, or until TLC analysis indicates the complete disappearance of the starting material.

  • Work-up: The catalyst is carefully removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude phenylenediamine derivative, which can often be used in the next step without further purification.

Step 2: Buchwald-Hartwig Amination for Morpholine Installation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] This reaction is ideally suited for the coupling of the newly formed aniline with a morpholine precursor. A common approach involves the use of a halo-functionalized morpholine or, more conveniently, the direct coupling of the diamine with a dihaloethane in the presence of a suitable palladium catalyst and ligand.

Experimental Protocol: Palladium-Catalyzed N-Arylation

  • Reaction Setup: To an oven-dried Schlenk tube, add the crude 4-methyl-3-aminophenylamine (1.0 eq), a palladium source such as Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand like Xantphos (2-4 mol%), and a strong base such as sodium tert-butoxide (2.2 eq).

  • Reagent Addition: The tube is evacuated and backfilled with an inert atmosphere (argon or nitrogen). A solution of 1-bromo-2-chloroethane (1.1 eq) in an anhydrous solvent like toluene is then added via syringe.

  • Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, with reaction progress monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.

Diagram of Proposed Synthetic Pathway

Synthesis Start 2-Methyl-5-nitroaniline Intermediate 4-Methyl-3-aminophenylamine Start->Intermediate Reduction (e.g., H₂, Pd/C) End This compound Intermediate->End Buchwald-Hartwig Amination (e.g., Pd₂(dba)₃, Xantphos, 1-bromo-2-chloroethane)

Caption: Proposed two-step synthesis of this compound.

Physicochemical Properties and Reactivity Profile

The physicochemical properties of this compound can be inferred from its structure and by analogy to similar compounds like 4-morpholinoaniline.[9]

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C₁₁H₁₆N₂O-
Molecular Weight 192.26 g/mol -
Appearance Likely a solid at room temperatureSubstituted anilines are often solids.
Solubility Soluble in common organic solventsPresence of aromatic and aliphatic components.
Basicity (pKa) The aniline nitrogen will be basic, but its basicity will be influenced by the electron-donating methyl and morpholino groups.[10][11]Substituent effects on the pKa of anilines are well-documented.

The reactivity of this compound is dictated by its three key functional components:

  • The Aniline Moiety: The primary amino group is a potent nucleophile and can undergo a variety of reactions including acylation, alkylation, and diazotization. The amino group is also a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

  • The Aromatic Ring: The benzene ring is activated towards electrophilic substitution by both the amino and morpholino groups. The directing effects of these groups will influence the regioselectivity of reactions such as halogenation, nitration, and sulfonation.

  • The Morpholine Ring: The nitrogen atom of the morpholine ring is a tertiary amine and can act as a base or nucleophile. The ring itself is generally stable to many reaction conditions.

Applications in Organic Synthesis

The unique combination of functional groups in this compound makes it a valuable building block for the synthesis of a diverse range of target molecules.

Synthesis of Novel Azo Dyes

Azo dyes are a large and commercially important class of colored compounds.[12] The synthesis of azo dyes involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound.[13][14] this compound is an excellent candidate as the diazo component in this reaction.

Experimental Protocol: Synthesis of a Representative Azo Dye

  • Diazotization: this compound (1.0 eq) is dissolved in an aqueous solution of a strong acid (e.g., HCl). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.0 eq) in cold water is then added dropwise, maintaining the low temperature. The formation of the diazonium salt is typically rapid.

  • Azo Coupling: In a separate vessel, a solution of a coupling agent (e.g., a phenol or another aniline derivative) in a suitable solvent is prepared. The freshly prepared diazonium salt solution is then added slowly to the coupling agent solution, often with cooling and stirring. The pH of the reaction mixture may need to be adjusted to facilitate the coupling reaction.

  • Isolation: The resulting azo dye often precipitates from the reaction mixture and can be collected by filtration, washed with water, and dried.

Diagram of Azo Dye Synthesis Workflow

AzoDyeSynthesis Aniline 2-Methyl-5- morpholinoaniline Diazonium Diazonium Salt Aniline->Diazonium Diazotization (NaNO₂, HCl, 0-5 °C) AzoDye Azo Dye Diazonium->AzoDye Azo Coupling CouplingAgent Coupling Agent (e.g., Phenol) CouplingAgent->AzoDye

Caption: General workflow for the synthesis of an azo dye.

A Building Block for Bioactive Molecules and Pharmaceuticals

The morpholine scaffold is a key component in a vast number of pharmaceuticals due to its favorable pharmacokinetic properties.[1][15] this compound can serve as a versatile starting material for the synthesis of novel drug candidates. The aniline nitrogen can be functionalized to introduce a wide range of pharmacophores, and the aromatic ring can be further substituted to fine-tune the biological activity.

For instance, the aniline can be acylated with a variety of carboxylic acids or sulfonylated with sulfonyl chlorides to generate libraries of amides and sulfonamides for biological screening. The amino group can also be used as a handle for the introduction of other heterocyclic systems, a common strategy in drug discovery.[16]

Conclusion

This compound, while not a widely commercialized building block, possesses a wealth of untapped synthetic potential. Its proposed synthesis is straightforward and utilizes well-established, reliable chemical transformations. The strategic placement of the aniline, methyl, and morpholine functionalities provides a powerful platform for the construction of complex and high-value organic molecules. This technical guide serves to highlight the significant opportunities that this versatile building block presents to the fields of medicinal chemistry, materials science, and synthetic organic chemistry. It is our hope that this document will inspire further research into the chemistry and applications of this promising compound.

References

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The Morpholinoaniline Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Biological Activity of Substituted Morpholinoanilines for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Emergence of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple, unrelated biological targets—is a pivotal moment in the conception of new therapeutic agents. The morpholine ring, a simple six-membered heterocycle, has long been recognized for its favorable physicochemical and metabolic properties, contributing to improved pharmacokinetics and drug-like characteristics in a wide array of bioactive molecules.[1][2] When incorporated into the aniline framework, it gives rise to the morpholinoaniline core, a scaffold that has demonstrated remarkable versatility and potency across diverse therapeutic areas, most notably in oncology.[3] This guide will provide a comprehensive technical overview of the biological activities of substituted morpholinoanilines, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to elucidate their therapeutic potential.

Core Therapeutic Area: Oncology

The primary focus of research into substituted morpholinoanilines has been in the development of novel anticancer agents.[4] This is largely due to their ability to potently and often selectively inhibit key signaling proteins that are frequently dysregulated in cancer.

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer activity of many morpholinoaniline derivatives stems from their function as kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their aberrant activity is a hallmark of many cancers. The morpholinoaniline scaffold has proven to be an effective pharmacophore for targeting several critical kinases.

One of the most significant targets for morpholinoaniline-based inhibitors is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway . This signaling cascade is central to regulating cell growth, proliferation, survival, and metabolism.[6][7] Its overactivation is a common event in human cancers, making it a prime target for therapeutic intervention.[6][7] Several morpholinoaniline derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[6][8] For instance, compounds with a morpholino-triazine scaffold have demonstrated dual nano-molar inhibition of both PI3K and mTOR, effectively shutting down Akt activation and downstream signaling.[6]

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway and the points of intervention for morpholinoaniline-based inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Inhibitor Morpholinoaniline Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and inhibition points.

Another critical target for this class of compounds is the DNA-dependent protein kinase (DNA-PK) .[9][10] DNA-PK plays a central role in the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway.[11] Inhibition of DNA-PK can sensitize cancer cells to the effects of radiation and chemotherapy, which induce DNA damage.[11] Arylmorpholine analogs have been identified as ATP-competitive inhibitors of DNA-PK.[10]

Structure-Activity Relationship (SAR) of Substituted Morpholinoanilines

The biological activity of morpholinoaniline derivatives is highly dependent on the nature and position of substituents on both the aniline and other parts of the scaffold.[12] SAR studies aim to understand these relationships to design more potent and selective compounds.[13]

For instance, in a series of 2-morpholino-4-anilinoquinoline derivatives, substitutions at the para and/or meta positions of the aniline ring significantly influenced their anticancer activity against the HepG2 cell line.[12] Larger substitutions at these positions led to increased cytotoxic activity.[12]

In the context of mTOR inhibitors, the presence of a hydrogen bond donor motif at the 4-position of the phenyl ring was found to be crucial for activity in a series of sulfonyl-morpholino-pyrimidines.[8]

The following table summarizes the IC50 values of selected morpholinoaniline derivatives against various cancer cell lines, illustrating the impact of substitutions on their activity.

Compound IDCore ScaffoldSubstitution(s)Target Cell LineIC50 (µM)Reference
3c 2-morpholino-4-anilinoquinolineVaried on anilineHepG211.42[12]
3d 2-morpholino-4-anilinoquinolineVaried on anilineHepG28.50[12]
3e 2-morpholino-4-anilinoquinolineVaried on anilineHepG212.76[12]
NAM-5 3-fluoro-4-morpholinoanilineSulfonamide derivativeMCF-71.811[4]
NAM-5 3-fluoro-4-morpholinoanilineSulfonamide derivativeMDA-MB-2312.143[4]
NAM-7 3-fluoro-4-morpholinoanilineAmine derivativeMCF-71.883[4]
NAM-7 3-fluoro-4-morpholinoanilineAmine derivativeMDA-MB-2314.688[4]
15e 4-morpholino-2-phenyl-thieno[3,2-d]pyrimidinePhenyl groupA3750.58[14]

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of substituted morpholinoanilines involves a series of well-established in vitro and in vivo assays. The choice of assays is dictated by the intended therapeutic application and the hypothesized mechanism of action.

In Vitro Antiproliferative Assays

A fundamental step in evaluating potential anticancer agents is to determine their ability to inhibit the growth of cancer cells.

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay is widely used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231, HepG2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (substituted morpholinoanilines) and a vehicle control (e.g., DMSO). A positive control (e.g., doxorubicin) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, forming purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

The following diagram outlines the workflow for a typical in vitro antiproliferative assay.

Antiproliferative_Assay_Workflow Start Start Seed Seed Cancer Cells in 96-well plates Start->Seed Adhere Allow cells to adhere (overnight) Seed->Adhere Treat Treat with Substituted Morpholinoanilines (various concentrations) Adhere->Treat Incubate Incubate (48-72 hours) Treat->Incubate Assay Perform Viability Assay (e.g., MTT) Incubate->Assay Measure Measure Absorbance Assay->Measure Analyze Calculate IC50 values Measure->Analyze End End Analyze->End

Caption: Workflow for in vitro antiproliferative assays.

Kinase Inhibition Assays

To confirm the mechanism of action of morpholinoaniline derivatives as kinase inhibitors, in vitro kinase assays are performed.

Protocol (General):

  • Assay Setup: The assay is typically performed in a multi-well plate format. Each well contains the purified kinase, a substrate (e.g., a peptide or protein that is phosphorylated by the kinase), and ATP.

  • Inhibitor Addition: The test compounds are added at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (using radiolabeled ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA) that detect the phosphorylated substrate.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Beyond Oncology: Expanding Therapeutic Horizons

While oncology remains the dominant field of application for substituted morpholinoanilines, their biological activities are not limited to this area. For example, the well-known antibiotic Linezolid contains a 3-fluoro-4-morpholinoaniline moiety and is effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[15] This highlights the potential of the morpholinoaniline scaffold in the development of novel anti-infective agents.

Future Perspectives and Conclusion

The substituted morpholinoaniline scaffold has firmly established itself as a privileged structure in drug discovery, particularly in the realm of oncology. Its ability to serve as a potent and selective kinase inhibitor has led to the development of numerous promising therapeutic candidates. The continued exploration of this scaffold, through the synthesis of novel derivatives and the investigation of their biological activities against a broader range of targets, holds significant promise for the future of medicine.

The key to unlocking the full potential of morpholinoanilines lies in a deep understanding of their structure-activity relationships and mechanisms of action. This in-depth technical guide has provided a framework for this understanding, from the fundamental principles of their biological activity to the practical experimental approaches used for their evaluation. As research in this area continues to evolve, the morpholinoaniline scaffold is poised to yield a new generation of innovative and effective therapies for a variety of human diseases.

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2-Methyl-5-morpholinoaniline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methyl-5-morpholinoaniline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a cornerstone in modern medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3][4] This guide focuses on the synthesis, properties, and potential applications of a specific, yet underexplored scaffold: this compound. While not extensively documented, its constituent parts—the substituted aniline core and the morpholine moiety—are prevalent in a multitude of therapeutic agents. This document will serve as a technical resource, providing a scientifically grounded exploration of this scaffold's potential in drug discovery. We will delve into its synthesis, starting from its logical precursor, 2-Methyl-5-nitroaniline, and then extrapolate its utility in medicinal chemistry based on the well-established roles of its structural components.

PART 1: The Core Scaffold: Synthesis and Physicochemical Properties

Synthesis of the Precursor: 2-Methyl-5-nitroaniline

The journey to our target scaffold begins with the synthesis of 2-Methyl-5-nitroaniline. This compound is a known entity, and its preparation is well-documented.[5][6][7][8] The most common and industrially scalable method is the nitration of o-toluidine.

Reaction Scheme:

Synthesis of 2-Methyl-5-nitroaniline cluster_reactants Reactants cluster_product Product o_toluidine o-Toluidine product 2-Methyl-5-nitroaniline o_toluidine->product Nitration nitrating_agent HNO₃ / H₂SO₄

Figure 1: General reaction scheme for the synthesis of 2-Methyl-5-nitroaniline.

Experimental Protocol: Nitration of o-Toluidine

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a calculated amount of concentrated sulfuric acid. Cool the flask to 0-5 °C in an ice-salt bath.

  • Addition of o-Toluidine: Slowly add o-toluidine to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the o-toluidine solution, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete nitration.

  • Work-up: Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Isolation and Purification: Filter the precipitate, wash with cold water until the washings are neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Table 1: Physicochemical Properties of 2-Methyl-5-nitroaniline

PropertyValueReference
Molecular FormulaC₇H₈N₂O₂[5]
Molecular Weight152.15 g/mol [5]
AppearanceYellow crystalline powder[5]
Melting Point103-106 °C[7]
CAS Number99-55-8[5]
Proposed Synthesis of this compound

With the precursor in hand, we can now outline a plausible synthetic route to this compound. This two-step process involves the reduction of the nitro group followed by the introduction of the morpholine ring.

Step 1: Reduction of the Nitro Group

The nitro group of 2-Methyl-5-nitroaniline can be reduced to an amine using various standard methods, such as catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reduction (e.g., using SnCl₂/HCl or Fe/HCl).

Step 2: Introduction of the Morpholine Moiety

The resulting 3-amino-4-methylaniline can then be reacted with a suitable reagent to introduce the morpholine ring. A highly effective and versatile method for this transformation is the Buchwald-Hartwig amination.[9][10] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide (or triflate) and an amine. To utilize this, the diamine would first need to be selectively protected and then converted to an aryl bromide, followed by coupling with morpholine. A more direct, albeit potentially less selective, approach could involve reductive amination with a morpholine precursor.

Proposed Reaction Workflow:

Proposed Synthesis of this compound cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start 2-Methyl-5-nitroaniline intermediate 3-Amino-4-methylaniline start->intermediate Reduction (e.g., Pd/C, H₂) product This compound intermediate->product Buchwald-Hartwig Amination (with a brominated intermediate) morpholine Morpholine Therapeutic Potential of this compound scaffold This compound morpholine Morpholine Moiety scaffold->morpholine aniline Substituted Aniline Core scaffold->aniline pk_props Improved PK Properties (Solubility, Stability) morpholine->pk_props binding Key Binding Interactions (H-bonding) aniline->binding oncology Oncology (Kinase Inhibitors) pk_props->oncology infectious Infectious Diseases pk_props->infectious cns CNS Disorders pk_props->cns binding->oncology

Figure 3: The interplay of the scaffold's components and their contribution to therapeutic potential.

PART 3: Future Directions and Conclusion

The this compound scaffold, while not yet a prominent player in medicinal chemistry, holds considerable promise. Its synthesis is feasible from readily available starting materials, and its structural features are highly desirable for drug design.

Future research should focus on:

  • Optimization of the Synthetic Route: Developing a high-yielding and scalable synthesis for this compound is the first critical step.

  • Library Synthesis and Screening: Creating a library of derivatives by modifying the aniline amino group and the aromatic ring, followed by screening against various biological targets, will be key to unlocking the scaffold's potential.

  • Computational Modeling: In silico studies can help to predict the binding modes of this compound derivatives to different targets and guide the design of new compounds.

References

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A Technical Guide to the Theoretical Analysis of Morpholinoaniline Electronic Properties for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholinoaniline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Understanding the intricate electronic properties of these molecules is paramount for rational drug design, enabling the prediction of reactivity, metabolic stability, and target interaction. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the theoretical investigation of morpholinoaniline derivatives using quantum chemical methods. We will delve into the practical application of Density Functional Theory (DFT) to elucidate key electronic characteristics, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis. The causality behind the selection of computational protocols is explained, offering field-proven insights to ensure a self-validating and robust analytical system. The ultimate goal is to empower researchers to leverage these in silico techniques to accelerate the discovery and optimization of next-generation morpholinoaniline-based therapeutics.

Introduction: The Significance of the Morpholinoaniline Core

The morpholine ring is a privileged scaffold in drug discovery, prized for its ability to improve pharmacokinetic properties such as solubility and membrane permeability.[2][3] When integrated with an aniline moiety, the resulting morpholinoaniline structure gives rise to a versatile class of compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticoagulant, and antineoplastic effects.[1][4] Notable drugs like the antibiotic Linezolid and the anticoagulant Rivaroxaban feature this core structure, highlighting its clinical significance.[1]

Why Theoretical Studies?

While experimental synthesis and screening are indispensable, they are often resource-intensive. Theoretical studies, grounded in quantum mechanics, offer a powerful complementary approach. By modeling molecules in silico, we can gain profound insights into their intrinsic electronic nature before a single compound is synthesized. This allows for:

  • Prediction of Reactivity: Identifying the most likely sites for metabolic attack or covalent interaction.

  • Rationalization of Structure-Activity Relationships (SAR): Understanding how subtle chemical modifications influence electronic properties and, consequently, biological activity.

  • Pre-screening of Candidates: Prioritizing compounds with desirable electronic profiles for synthesis, thereby optimizing resources.

This guide focuses on a robust computational workflow designed to extract these critical electronic insights.

The Computational Protocol: A Validated Workflow

The foundation of a reliable theoretical study is a well-defined and validated computational methodology. The following protocol, centered on Density Functional Theory (DFT), provides a balance of accuracy and computational efficiency suitable for drug-sized molecules.[5][6]

Experimental Protocol: Step-by-Step Computational Analysis
  • Geometry Optimization and Frequency Analysis:

    • Objective: To find the most stable three-dimensional conformation of the molecule.

    • Step 2.1.1: Construct the initial molecular structure of the target morpholinoaniline derivative (e.g., 4-morpholinoaniline) using molecular modeling software.

    • Step 2.1.2: Perform a geometry optimization using DFT. A common and effective choice is the B3LYP hybrid functional with a Pople-style basis set such as 6-311++G(d,p).[7]

      • Expertise Insight: The B3LYP functional is a workhorse in computational organic chemistry, known for its reliability in predicting geometries and electronic properties. The 6-311++G(d,p) basis set is chosen for its flexibility; the polarization functions ('d,p') allow for accurate modeling of bonding in non-planar systems, and the diffuse functions ('++') are crucial for describing the behavior of lone pairs and non-covalent interactions.[7]

    • Step 2.1.3: After optimization, perform a vibrational frequency calculation at the same level of theory.

      • Trustworthiness Check: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Electronic Property Calculation:

    • Objective: To compute the core electronic descriptors from the optimized geometry.

    • Step 2.2.1: Using the optimized coordinates, perform a single-point energy calculation.

    • Step 2.2.2: From this calculation, derive the Frontier Molecular Orbitals (HOMO and LUMO), the Molecular Electrostatic Potential (MEP) surface, and conduct a Natural Bond Orbital (NBO) analysis.[7][8]

The logical flow of this protocol ensures that all subsequent electronic analyses are performed on a physically realistic and stable molecular structure.

G cluster_0 Part 1: Structure Optimization cluster_1 Part 2: Electronic Analysis A Initial 3D Structure (e.g., from builder) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Validation: Confirm No Imaginary Frequencies C->D E Single-Point Calculation (Using Optimized Geometry) D->E Input Validated Structure F HOMO-LUMO Analysis E->F G Molecular Electrostatic Potential (MEP) E->G H Natural Bond Orbital (NBO) Analysis E->H

Caption: Computational workflow for analyzing morpholinoaniline properties.

Results and Discussion: Interpreting the Electronic Landscape

Here, we apply the described protocol to the parent molecule, 4-morpholinoaniline, to illustrate the interpretation of the results.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are central to chemical reactivity.[9] The HOMO, as the outermost occupied orbital, acts as an electron donor, making it susceptible to electrophilic attack.[10] The LUMO, as the lowest energy unoccupied orbital, is an electron acceptor, indicating sites prone to nucleophilic attack.[9]

  • HOMO: For 4-morpholinoaniline, the HOMO is primarily localized over the aniline ring and the nitrogen atom of the amino group. This indicates that this region is electron-rich and the most probable site for oxidation or interaction with electron-deficient biological targets.

  • LUMO: The LUMO is predominantly distributed across the aromatic ring, suggesting that this moiety can accept electron density, for instance, in π-stacking interactions with aromatic residues in a protein binding pocket.

  • The HOMO-LUMO Energy Gap (ΔE): This value is a critical indicator of molecular stability and reactivity.[10] A smaller energy gap implies that the molecule can be more easily excited, suggesting higher chemical reactivity and lower kinetic stability.[9][11] This property is crucial for designing molecules that can engage effectively with their biological targets.

Table 1: Calculated Frontier Orbital Energies for 4-Morpholinoaniline

Parameter Energy (eV) Implication
EHOMO -5.21 Electron-donating capability (susceptibility to oxidation)
ELUMO -0.15 Electron-accepting capability (susceptibility to reduction)
Energy Gap (ΔE) 5.06 Indicator of chemical reactivity and stability

Calculated at the B3LYP/6-311++G(d,p) level of theory.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.

For 4-morpholinoaniline, the MEP map reveals:

  • Intense Negative Potential (Red): Located around the oxygen atom of the morpholine ring, indicating a strong hydrogen bond acceptor site.

  • Negative Potential (Yellow/Orange): Distributed over the aniline aromatic ring due to the π-electron cloud.

  • Positive Potential (Blue): Concentrated on the hydrogen atoms of the aniline's amino group (-NH2), identifying them as potent hydrogen bond donor sites.

This detailed charge map allows scientists to predict how the molecule will orient itself within a receptor's active site.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantitative picture of charge distribution and intramolecular stabilization interactions.[7][12] It goes beyond simple atomic charges to describe charge delocalization between orbitals.

  • Natural Population Analysis (NPA): This analysis reveals the charge distribution. In 4-morpholinoaniline, the oxygen and nitrogen atoms carry significant negative charges, confirming their nucleophilic character identified by the MEP analysis.

  • Second-Order Perturbation Theory Analysis: This part of the NBO output quantifies the stabilizing energy (E(2)) associated with charge delocalization from a filled "donor" orbital to an empty "acceptor" orbital. A key interaction in morpholinoanilines is the delocalization of the lone pair electrons (LP) of the aniline nitrogen into the antibonding π* orbitals of the aromatic ring (LP(N) → π*(C-C)). This interaction is strong, indicating significant resonance stabilization which contributes to the planarity and electronic properties of the aniline moiety.

Table 2: Selected NBO Analysis Results for 4-Morpholinoaniline

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol) Interpretation
LP (1) N(Aniline) π* (C1-C6) 41.5 Strong resonance effect, delocalizing amine electrons into the ring.
LP (1) O(Morpholine) σ* (C-N) 2.1 Weaker hyperconjugation, contributing to conformational stability.

LP = Lone Pair. NBO analysis provides detailed insight into the electronic structure that governs the molecule's behavior.[12]

Implications for Drug Development & SAR

The theoretical data derived from this protocol directly informs the drug design process.

  • Guiding SAR: If a series of derivatives is being considered, calculating the electronic properties for each can reveal trends. For instance, adding an electron-withdrawing group (like fluorine) to the aniline ring is expected to lower the HOMO energy, potentially making the compound less susceptible to oxidative metabolism.[4] Conversely, an electron-donating group would raise the HOMO energy, increasing its reactivity.

  • Predicting Binding Interactions: The MEP and NBO analyses provide a detailed blueprint for potential non-covalent interactions. A medicinal chemist can use this information to design molecules with complementary electrostatic features to a known protein target, enhancing binding affinity and selectivity.

  • Optimizing Pharmacokinetics: The overall charge distribution and polarity, quantifiable through these methods, are related to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[5] Computational tools can use these quantum-chemically derived parameters to predict properties like blood-brain barrier permeability.[3]

G EP Electronic Properties (HOMO/LUMO, MEP, NBO) REACT Chemical Reactivity & Metabolic Stability EP->REACT predicts BIND Drug-Receptor Binding (Affinity & Selectivity) EP->BIND informs PK Pharmacokinetics (ADMET Properties) EP->PK correlates with SAR Structure-Activity Relationship (SAR) REACT->SAR BIND->SAR PK->SAR DD Rational Drug Design SAR->DD

Caption: Relationship between electronic properties and drug design.

Conclusion

Theoretical studies of the electronic properties of morpholinoanilines represent a powerful, cost-effective, and insightful component of the modern drug discovery pipeline. By employing a robust and validated computational workflow based on Density Functional Theory, researchers can dissect the electronic landscape of these vital scaffolds. Analyses of the frontier molecular orbitals, molecular electrostatic potential, and natural bond orbitals provide a detailed, quantitative, and predictive understanding of molecular reactivity, stability, and potential for intermolecular interactions. These insights are not merely academic; they are directly translatable into actionable strategies for lead optimization, SAR elucidation, and the rational design of safer and more efficacious therapeutic agents.

References

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Methodological & Application

Synthesis of 2-Methyl-5-morpholinoaniline: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-5-morpholinoaniline is a substituted aniline derivative incorporating a morpholine moiety. This structural motif is of significant interest to researchers in medicinal chemistry and materials science. The morpholine ring is a privileged scaffold in drug discovery, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The aniline core provides a versatile handle for further chemical modifications, making this compound a valuable building block for the synthesis of a diverse range of target molecules, including potential kinase inhibitors and other biologically active compounds.

This comprehensive guide provides a detailed, two-step protocol for the synthesis of this compound, commencing with the nitration of o-toluidine to form the key intermediate, 2-methyl-5-nitroaniline. This is followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the morpholine group. The rationale behind the choice of this synthetic strategy is discussed, emphasizing its efficiency and reliance on well-established reaction mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a practical and scientifically grounded approach to the preparation of this important chemical entity.

Physicochemical and Spectroscopic Properties of the Intermediate

A thorough understanding of the intermediate, 2-methyl-5-nitroaniline, is crucial for monitoring the progress of the synthesis and for the characterization of the final product.

PropertyValueReference
Molecular Formula C7H8N2O2[2]
Molecular Weight 152.15 g/mol [3]
Appearance Yellow to orange-brown crystals[4]
Melting Point 107-109 °C
CAS Number 99-55-8[5]

Experimental Protocols

This synthesis is performed in two main stages: the preparation of the nitroaromatic intermediate and the subsequent nucleophilic aromatic substitution to yield the final product.

Part 1: Synthesis of 2-Methyl-5-nitroaniline

The initial step involves the regioselective nitration of o-toluidine. The amino group of o-toluidine is a strong activating group, directing electrophilic substitution to the ortho and para positions. To achieve the desired meta-nitro product, the reaction is carried out in a strong acidic medium, which protonates the amino group, transforming it into a deactivating, meta-directing ammonium group.

Materials:

  • o-Toluidine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Sodium Hydroxide (NaOH) solution

  • Ice

  • Water

Procedure: [4]

  • In a reaction vessel equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to -10 °C using a salt/ice bath.

  • With vigorous stirring, add o-toluidine dropwise to the cooled sulfuric acid, ensuring the temperature is maintained at -10 °C.

  • Separately, prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, and cool this mixture.

  • Add the cold nitrating mixture dropwise to the o-toluidine/sulfuric acid mixture over a period of approximately 2 hours, maintaining the reaction temperature at -10 °C.

  • Once the addition is complete, allow the reaction to proceed for an additional 30 minutes at the same temperature.

  • Carefully pour the reaction mixture onto a generous amount of crushed ice.

  • Slowly neutralize the acidic solution by adding a sodium hydroxide solution until an orange precipitate of 2-methyl-5-nitroaniline is formed.

  • Collect the crude product by filtration and wash it thoroughly with cold water to remove any residual acid and inorganic salts.

  • The product can be further purified by recrystallization from ethanol or water to yield the desired 2-methyl-5-nitroaniline as yellow to orange-brown crystals.

Part 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

The second and final stage of the synthesis involves the displacement of the nitro group from 2-methyl-5-nitroaniline with morpholine. This transformation is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, making the nitro group itself a viable leaving group in the presence of a suitable nucleophile.[6][7] Studies on the reaction of piperidine with dinitrobenzene have shown that the expulsion of the nitro group from the intermediate can occur rapidly.[6]

Materials:

  • 2-Methyl-5-nitroaniline

  • Morpholine

  • Potassium Carbonate (K₂CO₃) or another suitable base

  • Dimethyl Sulfoxide (DMSO) or another polar aprotic solvent

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-5-nitroaniline in a suitable polar aprotic solvent such as DMSO.

  • Add an excess of morpholine (typically 2-3 equivalents) to the solution.

  • Add a base, such as potassium carbonate (approximately 1.5-2 equivalents), to the reaction mixture. The base serves to deprotonate the morpholine, increasing its nucleophilicity.

  • Heat the reaction mixture with stirring to a temperature between 100-150 °C. The optimal temperature should be determined by monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with water and then with brine to remove any remaining DMSO and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure product.

Visualization of the Synthetic Workflow

The two-step synthesis of this compound can be visualized as a clear and logical progression from readily available starting materials.

Synthesis_Workflow Start o-Toluidine Intermediate 2-Methyl-5-nitroaniline Start->Intermediate Nitration FinalProduct This compound Intermediate->FinalProduct Nucleophilic Aromatic Substitution (SNAr) Reagent1 HNO₃, H₂SO₄ -10 °C Reagent2 Morpholine, K₂CO₃ DMSO, Heat

Sources

Application Note: A Practical Guide to the Palladium-Catalyzed N-Arylation of 2-Methyl-5-morpholinoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The formation of carbon-nitrogen (C-N) bonds is a foundational transformation in organic synthesis, pivotal to the construction of molecules that drive advancements in pharmaceuticals, agrochemicals, and materials science.[1] Among the methodologies available, the Buchwald-Hartwig amination has emerged as a preeminent strategy, offering a versatile and efficient palladium-catalyzed route to connect aryl halides with a vast array of amine nucleophiles.[2][3] This reaction's broad functional group tolerance and scalability have made it an indispensable tool in drug discovery and process chemistry.[4]

This guide provides an in-depth experimental protocol for the N-arylation of 2-Methyl-5-morpholinoaniline (CAS No. 1007211-91-7), a valuable scaffold found in various biologically active compounds, including kinase inhibitors and modulators of key cellular pathways.[5][6] By leveraging the principles of the Buchwald-Hartwig reaction, researchers can reliably synthesize a diverse library of N-aryl-2-methyl-5-morpholinoaniline derivatives for further investigation. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step procedure, and explain the critical rationale behind the selection of catalysts, ligands, and reaction conditions to ensure reproducible and high-yielding results.

Section 1: The Buchwald-Hartwig Amination: Principle and Mechanism

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudohalide, such as a triflate) and an amine.[7] The reaction is driven by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The success of this transformation is critically dependent on the choice of a suitable phosphine ligand, which modulates the stability and reactivity of the palladium center throughout the catalytic cycle.

The generally accepted mechanism proceeds through three primary stages:

  • Oxidative Addition: The active, monoligated Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide. This step forms a Pd(II) intermediate. The rate of this step is significantly influenced by the steric bulk of the supporting phosphine ligand.[8]

  • Amine Coordination & Deprotonation: The amine nucleophile (this compound) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic palladium-amido complex. The choice of base is crucial; it must be strong enough to deprotonate the amine but not so nucleophilic as to cause unwanted side reactions.[9]

  • Reductive Elimination: This is the final, product-forming step. The newly formed aryl and amido ligands couple, and the desired N-arylated product is eliminated from the palladium center. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Bulky, electron-rich ligands are known to accelerate this key step.[1][10]

Visualization of the Catalytic Cycle

The following diagram illustrates the key transformations of the palladium catalyst during the N-arylation process.

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex  + Ar-X ligand_exchange Amine Coordination & Deprotonation pd2_complex->ligand_exchange amido_complex L-Pd(II)(Ar)(NR'R'') ligand_exchange->amido_complex  + HNR'R''  - HX•Base reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 caption Catalytic cycle for the Buchwald-Hartwig amination.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Section 2: Experimental Protocol

This protocol provides a general procedure for the N-arylation of this compound with a representative aryl bromide. Optimization may be necessary for different aryl halides or for scaling up the reaction.

Materials and Reagents
ReagentCAS NumberM.W.Typical Molarity/PurityNotes
Aryl BromideVariesVaries>98%Substrate.
This compound1007211-91-7192.26>97%Nucleophile.[5]
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.72CatalystPalladium(0) precatalyst. Handle in a fume hood.
XPhos564483-18-7476.61>98%Ligand. Bulky biarylphosphine ligand.
Sodium tert-butoxide (NaOtBu)865-48-596.10>97%Base. Highly hygroscopic; handle in a glovebox.
Anhydrous Toluene108-88-392.14Anhydrous, <50 ppm H₂OSolvent. Other solvents like dioxane can also be used.[2]
Diethyl Ether60-29-774.12ACS GradeFor workup.
Saturated aq. NH₄ClN/AN/ASaturated SolutionFor quenching.
BrineN/AN/ASaturated SolutionFor washing.
Anhydrous MgSO₄ or Na₂SO₄VariesVariesAnhydrousDrying agent.
Silica Gel63231-67-460.08230-400 meshFor column chromatography.
Celite®61790-53-2N/AN/AFiltration aid.
Equipment
  • Oven-dried round-bottom flask or reaction vial

  • Magnetic stir bar

  • Septum

  • Condenser

  • Schlenk line or glovebox for inert atmosphere operations

  • Heating mantle with temperature controller and thermocouple

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel column for chromatography

Step-by-Step Procedure

The entire process, from setup to purification, requires careful attention to maintaining an inert atmosphere until the reaction is complete.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Assemble and Oven-Dry Glassware prep2 2. Evacuate & Backfill with Argon (3x) prep1->prep2 reagents 3. Add Solids: Ar-Br, Amine, NaOtBu, Pd₂(dba)₃, XPhos prep2->reagents solvent 4. Add Anhydrous Toluene via Syringe reagents->solvent heat 5. Heat to 100-110 °C with Stirring solvent->heat monitor 6. Monitor by TLC/LC-MS (Typically 12-24h) heat->monitor cool 7. Cool to RT & Quench (Filter through Celite) monitor->cool extract 8. Liquid-Liquid Extraction cool->extract dry 9. Dry Organic Layer (MgSO₄) & Concentrate extract->dry purify 10. Purify by Column Chromatography dry->purify product Final Product purify->product caption General workflow for Buchwald-Hartwig N-arylation.

Sources

Application Notes and Protocols: The Strategic Role of 2-Methyl-5-morpholinoaniline in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Significance of 2-Methyl-5-morpholinoaniline

In the landscape of modern drug discovery and development, the demand for complex molecular scaffolds with precise functionalities is ever-increasing. Among the myriad of chemical building blocks, this compound has emerged as a cornerstone in the synthesis of a particular class of high-value pharmaceutical agents. Its unique structural attributes, namely the aniline moiety for nucleophilic substitution and the morpholine group for enhancing pharmacokinetic properties, render it an indispensable intermediate. This technical guide delves into the practical application of this compound, providing researchers, scientists, and drug development professionals with a detailed protocol for its utilization in the synthesis of a key quinazoline-based intermediate, a common core in several targeted cancer therapies.

The strategic importance of the methyl group on the aniline ring cannot be overstated. It plays a crucial role in modulating the molecule's physicochemical and pharmacokinetic properties through inductive and conformational effects, and can also improve metabolic stability.[1] This subtle yet significant structural feature is a prime example of the rational drug design principles that guide the development of new chemical entities.[1][2]

Core Application: A Gateway to Quinazoline-Based Kinase Inhibitors

This compound is a pivotal precursor in the synthesis of a range of tyrosine kinase inhibitors (TKIs), a class of targeted therapy drugs that have revolutionized the treatment of various cancers.[3][4] These drugs function by inhibiting the epidermal growth factor receptor (EGFR) and other related kinases, thereby blocking the signaling pathways that promote tumor growth and proliferation.[4][5] Notable examples of blockbuster drugs whose synthesis relies on intermediates derived from this compound or its analogs include Gefitinib, Lapatinib, and Vandetanib.[5][6][7][8][9]

The primary application of this compound in this context is its role as the nucleophile in a nucleophilic aromatic substitution (SNA_r) reaction with a halosubstituted quinazoline core. This reaction forges a critical carbon-nitrogen bond, assembling the foundational structure of the final active pharmaceutical ingredient (API).

Detailed Protocol: Synthesis of a Key 4-Anilinoquinazoline Intermediate

This section provides a comprehensive, step-by-step protocol for the synthesis of a representative 4-anilinoquinazoline intermediate, a crucial precursor in the development of numerous kinase inhibitors. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Reaction Scheme:

Synthetic_Pathway A This compound C N-(2-methyl-5-morpholinophenyl)-6,7-dimethoxyquinazolin-4-amine A->C Nucleophilic Aromatic Substitution Product Reactant 1 B 4-Chloro-6,7-dimethoxyquinazoline B->C Reactant 2

Caption: Synthetic pathway for the formation of a key 4-anilinoquinazoline intermediate.

Materials and Reagents:
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )PuritySupplierNotes
This compound120374-13-8192.26>98%Commercially AvailableKey Nucleophile
4-Chloro-6,7-dimethoxyquinazoline35634-53-4224.65>98%Commercially AvailableElectrophilic Partner
Isopropanol (IPA)67-63-060.10AnhydrousCommercially AvailableReaction Solvent
Hydrochloric Acid (HCl)7647-01-036.46ConcentratedCommercially AvailableCatalyst/Acidifier
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated SolutionCommercially AvailableNeutralizing Agent
Ethyl Acetate141-78-688.11ACS GradeCommercially AvailableExtraction Solvent
BrineN/AN/ASaturated SolutionLab PreparedWashing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04GranularCommercially AvailableDrying Agent
Experimental Workflow:

Experimental_Workflow step1 Step 1: Reagent Charging Add this compound and 4-Chloro-6,7-dimethoxyquinazoline to a reaction flask. Add isopropanol as the solvent. step2 Step 2: Reaction Initiation Add a catalytic amount of concentrated HCl. Heat the mixture to reflux (approx. 82°C). step1->step2 step3 Step 3: Monitoring Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 4-6 hours). step2->step3 step4 Step 4: Work-up Cool the reaction mixture to room temperature. Neutralize with saturated sodium bicarbonate solution. step3->step4 step5 Step 5: Extraction Extract the aqueous layer with ethyl acetate. Combine the organic layers. step4->step5 step6 Step 6: Purification Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. step5->step6 step7 Step 7: Isolation Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product. step6->step7

Caption: Step-by-step workflow for the synthesis of the 4-anilinoquinazoline intermediate.

Detailed Step-by-Step Methodology:
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (10.0 g, 52.0 mmol) and 4-Chloro-6,7-dimethoxyquinazoline (11.7 g, 52.0 mmol).

    • Causality: Equimolar amounts of the nucleophile and electrophile are used to ensure complete consumption of the starting materials. The reaction is conducted under an inert nitrogen atmosphere to prevent oxidation of the aniline derivative.

  • Solvent Addition and Acidification: Add anhydrous isopropanol (100 mL) to the flask. With gentle stirring, add concentrated hydrochloric acid (0.5 mL) dropwise.

    • Causality: Isopropanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and the reaction progress. The catalytic amount of acid protonates the quinazoline ring, increasing its electrophilicity and accelerating the rate of the nucleophilic aromatic substitution.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) with continuous stirring.

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1) or by liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

    • Causality: Regular monitoring is crucial to determine the optimal reaction time, preventing the formation of byproducts due to prolonged heating.

  • Work-up and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is approximately 8-9.

    • Causality: Cooling prevents excessive foaming during neutralization. Sodium bicarbonate neutralizes the hydrochloric acid catalyst and any HCl byproduct formed during the reaction, facilitating the precipitation of the product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Causality: Ethyl acetate is an effective extraction solvent for the desired product, which has moderate polarity. Multiple extractions ensure a high recovery of the product from the aqueous layer.

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

    • Causality: Washing with brine removes any remaining water-soluble impurities. Anhydrous sodium sulfate is a neutral drying agent that efficiently removes residual water from the organic solvent.

  • Isolation and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid. Recrystallize the crude product from a mixture of ethanol and water to obtain the pure N-(2-methyl-5-morpholinophenyl)-6,7-dimethoxyquinazolin-4-amine.

    • Causality: Concentration under reduced pressure removes the solvent without excessive heating, which could degrade the product. Recrystallization is a standard purification technique that yields a highly pure crystalline product.

Expected Results and Characterization:
  • Yield: 80-90%

  • Appearance: Off-white to pale yellow solid

  • Purity (by HPLC): >99%

  • Characterization: The structure of the synthesized compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10][11]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling of Reagents:

    • This compound: Handle in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.

    • 4-Chloro-6,7-dimethoxyquinazoline: This is a halogenated compound and should be handled with care.

    • Concentrated Hydrochloric Acid: Highly corrosive. Handle in a fume hood and wear appropriate protective gear.

  • Reaction Conditions: The reaction involves heating a flammable solvent (isopropanol). Ensure that the heating is done using a heating mantle and that there are no open flames nearby.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile pharmaceutical intermediate, particularly in the synthesis of quinazoline-based tyrosine kinase inhibitors. The protocol detailed in these application notes provides a robust and reproducible method for the synthesis of a key 4-anilinoquinazoline intermediate. By understanding the underlying principles and causality of each step, researchers can effectively utilize this building block to advance the development of novel therapeutic agents. The continued exploration of the applications of this compound and its derivatives will undoubtedly contribute to the future of medicinal chemistry and drug discovery.[12][13][14]

References

  • Sheng Chang, Shi-Liang Yin, Jian Wang, Jin-Hua Dong. (2009). Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells. MOLECULES. [Link]

  • Zhen-wei Cai, et al. (2008). Discovery of brivanib alaninate, a novel prodrug of dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 kinase inhibitor (BMS-540215). Journal of Medicinal Chemistry. [Link]

  • Google Patents. (2013).
  • MDPI. (2020). Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. [Link]

  • ResearchGate. (2018). Synthesis of 2-methyl-5-nitroquinazolin-4(3H)-one. [Link]

  • Google Patents. (2009). Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline - CN101348471B.
  • Google Patents. (2013).
  • ResearchGate. (2014). Synthesis of anticancer drug vandetanib. [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • PubMed Central. (2018). Quinazoline derivatives: synthesis and bioactivities. [Link]

  • ResearchGate. (2021). The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid... [Link]

  • MDPI. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. [Link]

  • ResearchGate. (2015). Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib). [Link]

  • PubMed Central. (2020). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. [Link]

  • PubMed. (2011). Radiosynthesis of [11C]Vandetanib and [11C]chloro-Vandetanib as new potential PET agents for imaging of VEGFR in cancer. [Link]

  • MDPI. (2022). Research in the Field of Drug Design and Development. [Link]

  • Google Patents. (2012). Process for the preparation of 4-3'-chloro-4'-fluoroanilino-7-methoxy-6-3-morpholinopropoxyquinazoline - KR101114134B1.
  • PubMed Central. (2019). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. [Link]

  • Bentham Science. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. [Link]

  • National Institutes of Health. (2011). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. [Link]

  • PubMed. (1987). Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. [Link]

  • PubMed. (2024). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. [Link]

  • New Drug Approvals. gefitinib. [Link]

  • PubMed. (1999). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. [Link]

  • MDPI. (2018). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. [Link]

  • MDPI. (2022). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). [Link]

  • Google Patents. (2020).
  • Globe Thesis. (2016). Synthesis Of The Anti-Cancer Agent Gefitinib. [Link]

  • Frontiers. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]

  • MDPI. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Preprints.org. (2024). Three-Step Synthesis of N-(7-chloro-4- morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • PubMed. (2016). [Application of methyl in drug design]. [Link]

  • Angene. (2026). High-Purity 2-Methyl-4-Nitro-5-Chloroaniline: A Versatile Pharmaceutical Intermediate for Advanced Synthesis. [Link]

Sources

Application Note & Protocol: High-Purity Isolation of 2-Methyl-5-morpholinoaniline via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the purification of 2-Methyl-5-morpholinoaniline, a key intermediate in pharmaceutical and materials science research. Addressing the challenges commonly associated with the purification of basic aromatic amines, this guide outlines a robust flash chromatography method. The protocol emphasizes the rationale behind the selection of stationary and mobile phases to mitigate undesirable on-column interactions, thereby ensuring high purity and yield. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for the purification of this and structurally related compounds.

Introduction: The Purification Challenge of Aromatic Amines

This compound is a substituted aniline derivative with increasing importance in the synthesis of bioactive molecules and functional materials. As with many synthetic intermediates, achieving high purity is critical for the success of subsequent reactions and the integrity of the final product. The purification of aromatic amines by silica gel chromatography, however, presents a significant challenge. The basic nature of the aniline nitrogen can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel. This interaction often results in poor separation, significant peak tailing, and in some cases, irreversible adsorption of the compound to the stationary phase, leading to low recovery.

To overcome these issues, a strategic approach to method development is required. This typically involves either neutralizing the acidic sites on the silica or running the separation in a chemical environment where the basicity of the amine is suppressed. This application note details a method that employs a mobile phase modifier to achieve a clean and efficient separation.

Understanding the Analyte and Potential Impurities

A successful purification strategy begins with an understanding of the target molecule and the likely impurities. This compound is typically synthesized via the reduction of a nitro precursor or through a nucleophilic aromatic substitution reaction.

Potential Impurities May Include:

  • Unreacted Starting Materials: Such as the corresponding nitro-aromatic compound or halo-aromatic precursor.

  • Positional Isomers: Arising from non-selective reactions during synthesis.[1]

  • Byproducts: Formed from side reactions or degradation.

The differing polarities and electronic properties of these potential impurities relative to the target compound form the basis for their chromatographic separation.

Chromatographic Method Development: A Rationale-Driven Approach

Given the basic nature of this compound, a standard normal-phase silica gel separation with a neutral mobile phase (e.g., hexanes/ethyl acetate) is likely to be suboptimal. To counteract the strong interaction between the basic amine and acidic silica, several strategies can be employed.[2] This protocol utilizes the addition of a small amount of a volatile tertiary amine, triethylamine (TEA), to the mobile phase.

The Role of Triethylamine (TEA) as a Mobile Phase Additive: The TEA acts as a competitive base, binding to the acidic silanol groups on the silica surface. This "masks" the sites that would otherwise strongly interact with the this compound, allowing it to elute more symmetrically and with better recovery.

An alternative approach would be to use an amine-functionalized silica column, which provides a less acidic surface for the separation of basic compounds.[2] Another option is reversed-phase chromatography, where the compound is separated on a non-polar stationary phase with a polar mobile phase; in this case, an alkaline mobile phase would be beneficial to ensure the amine is in its free-base form.[2] For this application note, we focus on the widely accessible and cost-effective method of using a standard silica column with a modified mobile phase.

Physicochemical Properties of this compound (Estimated)
PropertyEstimated Value/CharacteristicRationale for Chromatographic Method
Appearance Likely a crystalline solid, possibly purple to brown[3][5]The compound should be readily soluble in common organic solvents for sample loading.
Polarity Moderately polarA normal-phase separation with a solvent system like hexanes/ethyl acetate is appropriate.
Basicity (pKa) Estimated pKa of the anilinic nitrogen is likely in the range of 4-5.The basicity necessitates the use of a mobile phase modifier like TEA on a standard silica column.
Solubility Expected to be soluble in ethyl acetate, chloroform, and other polar organic solvents.[3][5]This allows for flexibility in choosing a solvent for sample preparation.

Detailed Purification Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound using an automated flash chromatography system.

Materials and Equipment
  • Automated Flash Chromatography System

  • Pre-packed Silica Gel Column (e.g., 40 g)

  • Crude this compound

  • Hexanes (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Triethylamine (TEA) (Reagent Grade)

  • Dichloromethane (DCM) (HPLC Grade)

  • Methanol (HPLC Grade)

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm and 365 nm)

Mobile Phase Preparation
  • Solvent A: Hexanes

  • Solvent B: Ethyl Acetate with 0.5% (v/v) Triethylamine

Rationale: A gradient elution from low to high polarity will be used to first elute non-polar impurities and then the target compound, followed by any highly polar impurities.

Sample Preparation
  • Dissolve approximately 1 gram of crude this compound in a minimal amount of dichloromethane (DCM) or ethyl acetate.

  • Add a small amount of silica gel (approximately 2-3 grams) to the dissolved sample.

  • Carefully evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This is the dry-loaded sample.

Rationale: Dry loading the sample onto silica gel generally results in better peak shape and resolution compared to liquid injection, especially for larger sample quantities.

Chromatographic Conditions
ParameterSetting
Column 40 g Silica Gel
Flow Rate 40 mL/min
Equilibration 2 column volumes (CV) of initial conditions
Detection UV-Vis Diode Array Detector (DAD), monitoring at 254 nm and 280 nm
Fraction Collection Based on UV signal threshold
Gradient 0-5% B over 1 CV5-40% B over 10 CV40-100% B over 2 CVHold at 100% B for 2 CV
Purification Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Pooling prep_mobile Prepare Mobile Phase (Hexanes/EtOAc + 0.5% TEA) run_grad Run Gradient Elution prep_mobile->run_grad prep_sample Prepare Sample (Dry Load onto Silica) load_sample Load Sample onto Column prep_sample->load_sample load_sample->run_grad collect_frac Collect Fractions run_grad->collect_frac tlc_analysis Analyze Fractions by TLC collect_frac->tlc_analysis pool_pure Pool Pure Fractions tlc_analysis->pool_pure evap_solvent Evaporate Solvent pool_pure->evap_solvent final_product Pure this compound evap_solvent->final_product

Caption: Workflow for the purification of this compound.

Post-Purification Analysis
  • Collect fractions as indicated by the UV detector.

  • Analyze the collected fractions by Thin Layer Chromatography (TLC).

    • Mobile Phase for TLC: 70:30 Hexanes:Ethyl Acetate with a few drops of TEA.

    • Visualization: UV light (254 nm) and/or a potassium permanganate stain.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified this compound.

  • Determine the yield and confirm the purity by an appropriate analytical method such as HPLC, GC-MS, or NMR. High-performance liquid chromatography (HPLC) is a common and effective method for the analysis of aromatic amines.[1][7][8]

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Separation Inappropriate mobile phase polarity.Optimize the gradient. A shallower gradient may improve the resolution of closely eluting impurities.
Peak Tailing Insufficient TEA in the mobile phase.Increase the concentration of TEA to 1%.
Low Recovery Compound is irreversibly adsorbed to the silica.Ensure TEA is present in the mobile phase from the beginning of the run. Consider using an amine-functionalized silica column.
Product Co-elutes with an Impurity The chosen solvent system does not provide adequate selectivity.Try a different solvent system. For example, replace ethyl acetate with a different polar solvent like dichloromethane/methanol.

Conclusion

The protocol described in this application note presents a reliable and efficient method for the purification of this compound using automated flash chromatography. The key to successfully purifying this basic aromatic amine on standard silica gel is the inclusion of triethylamine in the mobile phase to mitigate undesirable interactions with the stationary phase. This method is scalable and can be adapted for the purification of other structurally similar basic compounds, providing a valuable tool for researchers and chemists in the pharmaceutical and chemical industries.

References

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Available at: [Link]

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  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (2013). ResearchGate. Available at: [Link]

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  • Process for preparing 2-fluoro-5-nitroaniline. Google Patents.
  • 2-Methyl-5-Nitroaniline. PubChem. Available at: [Link]

  • TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Indian Journal of Chemical Technology. Available at: [Link]

  • Chromatographic determination of amines in food samples. (2015). University of Helsinki. Available at: [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Methyl-5-morpholinoaniline with Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the N-Aryl-2-methyl-5-morpholinoaniline Scaffold

The N-aryl-2-methyl-5-morpholinoaniline core is a significant pharmacophore in modern medicinal chemistry. The morpholine moiety is a privileged structure, frequently incorporated into drug candidates to enhance aqueous solubility, metabolic stability, and to modulate physicochemical properties.[1][2] When coupled with a substituted aniline backbone, this scaffold provides a versatile platform for the synthesis of compounds with a wide range of biological activities, including but not limited to kinase inhibitors, central nervous system agents, and anti-cancer therapeutics.[3][4]

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic organic chemistry, enabling the efficient and selective formation of carbon-carbon and carbon-nitrogen bonds.[5][6] For a versatile substrate such as 2-Methyl-5-morpholinoaniline, these reactions open up a multitude of possibilities for derivatization at the amino group, leading to the synthesis of diverse libraries of N-aryl derivatives. This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reaction involving this compound and various aryl halides.

Mechanism and Catalyst Selection: A Rationale-Driven Approach

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of the catalyst system, which includes a palladium precursor and a supporting ligand. The ligand plays a crucial role in stabilizing the palladium center, promoting the key steps of the catalytic cycle (oxidative addition, transmetalation/amine coordination, and reductive elimination), and influencing the reaction's scope, efficiency, and selectivity.

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is the most direct method for the N-arylation of this compound.[6] The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) species, coordination of the aniline, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig cluster_reactants Reactants Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR'R'' + R'R''NH - HX Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-Pd(II)(L)-NR'R'' + Base - Base-H+ Ar-Pd(II)(L)-NR'R''->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)-NR'R''->Ar-NR'R'' Product Ar-X Aryl Halide R'R''NH 2-Methyl-5- morpholinoaniline

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

For the coupling of an electron-rich aniline like this compound, sterically hindered and electron-rich phosphine ligands are generally preferred. Ligands such as BrettPhos and RuPhos have demonstrated broad utility and high efficiency in the amination of a wide range of aryl and heteroaryl halides, often with low catalyst loadings and short reaction times.[7][8] The choice of base is also critical; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used to facilitate the deprotonation of the coordinated aniline.

Suzuki-Miyaura Coupling: Constructing C-C Bonds

While the primary focus of this guide is C-N bond formation, derivatization of the aromatic ring of this compound via C-C bond formation is also of significant interest. For this, the Suzuki-Miyaura coupling is a powerful tool, provided a halogenated version of the aniline is used (e.g., a bromo- or iodo-substituted this compound). This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide.

Suzuki_Miyaura cluster_reactants Reactants Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition Ar-Pd(II)(L)-Ar' Ar-Pd(II)(L)-Ar' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-Ar' Transmetalation + Ar'B(OH)2, Base Ar-Pd(II)(L)-Ar'->Pd(0)L Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(L)-Ar'->Ar-Ar' Product Ar-X Halogenated Aniline Derivative Ar'B(OH)2 Arylboronic Acid

Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Catalyst systems for Suzuki-Miyaura couplings often employ palladium(II) precursors like Pd(OAc)₂ or preformed catalysts such as Pd(PPh₃)₄. The choice of ligand can vary widely depending on the substrates, with common options including triphenylphosphine (PPh₃) and more specialized ligands like XPhos for challenging couplings.[9] A base, typically an inorganic carbonate or phosphate (e.g., K₂CO₃, K₃PO₄), is essential for the transmetalation step.[10]

Heck Reaction: Arylation of Alkenes

The Heck reaction provides a method for the arylation of alkenes using an aryl halide.[11] This reaction is valuable for introducing vinyl or substituted vinyl groups onto the aromatic core of a halogenated this compound derivative.

Heck_Reaction Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)(L)-X->Alkene Complex Alkene Coordination Sigma-Alkyl Pd(II) Sigma-Alkyl Pd(II) Alkene Complex->Sigma-Alkyl Pd(II) Migratory Insertion Sigma-Alkyl Pd(II)->Pd(0)L Beta-Hydride Elimination Aryl-Alkene Aryl-Alkene Sigma-Alkyl Pd(II)->Aryl-Alkene Product

Figure 3: Simplified Catalytic Cycle of the Heck Reaction.

The Heck reaction is typically catalyzed by a Pd(0) species, often generated in situ from Pd(OAc)₂. While often performed without added phosphine ligands for activated alkenes, challenging substrates may benefit from their inclusion. A base, such as triethylamine (Et₃N) or a carbonate, is required to neutralize the hydrogen halide produced during the reaction.[12]

Experimental Protocols

The following protocols are designed as a starting point for the coupling reactions of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.[13]

Protocol 1: Buchwald-Hartwig Amination of this compound with Aryl Bromides

This protocol is adapted from established procedures for the amination of anilines using the BrettPhos catalyst system, known for its high reactivity and broad substrate scope.[7][8]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene, 1-bromo-4-methoxybenzene)

  • BrettPhos Pd G3 precatalyst

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the aryl bromide (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Add the BrettPhos Pd G3 precatalyst (0.02 eq, 2 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add anhydrous toluene (to achieve a concentration of ~0.2 M with respect to the aniline).

  • Stir the reaction mixture at 100-110 °C. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

This protocol assumes the availability of a bromo- or iodo-substituted derivative of this compound and is based on general procedures for Suzuki-Miyaura couplings.[9][10]

Materials:

  • Halogenated this compound derivative (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Degassed water

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask, add the halogenated this compound derivative (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under the inert atmosphere, add Pd(PPh₃)₄ (0.05 eq, 5 mol%).

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Stir the reaction mixture at 90-100 °C for 12-18 hours, monitoring by TLC or LC-MS.[14]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the residue by flash column chromatography.

Protocol 3: Heck Reaction of a Halogenated this compound Derivative with an Alkene

This protocol is a general procedure for the Heck reaction and may require optimization for specific substrates.[12]

Materials:

  • Halogenated this compound derivative (1.0 eq)

  • Alkene (e.g., styrene, butyl acrylate) (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triethylamine (Et₃N) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask, add the halogenated this compound derivative (1.0 eq) and Pd(OAc)₂ (0.03 eq, 3 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Under the inert atmosphere, add DMF, the alkene (1.5 eq), and triethylamine (2.0 eq).

  • Stir the reaction mixture at 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate.

  • Extraction: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by flash column chromatography.

Data Presentation: Expected Outcomes

The following tables summarize the expected yields for the Buchwald-Hartwig amination of this compound with a range of aryl bromides, based on literature data for structurally similar anilines. Actual yields may vary depending on the specific substrate and reaction conditions.

Table 1: Expected Yields for Buchwald-Hartwig Amination of this compound

EntryAryl BromideExpected ProductRepresentative Yield (%)
14-BromotolueneN-(4-methylphenyl)-2-methyl-5-morpholinoaniline85-95
21-Bromo-4-methoxybenzeneN-(4-methoxyphenyl)-2-methyl-5-morpholinoaniline80-90
31-Bromo-4-fluorobenzeneN-(4-fluorophenyl)-2-methyl-5-morpholinoaniline75-85
41-Bromo-3-(trifluoromethyl)benzeneN-(3-(trifluoromethyl)phenyl)-2-methyl-5-morpholinoaniline70-80
52-Bromopyridine2-methyl-N-(pyridin-2-yl)-5-morpholinoaniline65-75

Conclusion and Future Outlook

The protocols detailed in this application note provide a robust framework for the synthesis of a diverse range of N-aryl-2-methyl-5-morpholinoaniline derivatives and related C-C coupled analogues. The Buchwald-Hartwig amination, in particular, offers a highly efficient and versatile method for accessing these valuable scaffolds. Further optimization of the Suzuki-Miyaura and Heck reactions for this specific substrate class will undoubtedly expand the synthetic toolbox for medicinal chemists and drug development professionals. The continued development of novel catalysts and ligands promises to further enhance the efficiency and scope of these indispensable transformations.

References

  • Baskin, J. M., & Hartwig, J. F. (2007). Palladium-Catalyzed Amination of Aryl Halides and Sulfonates. In Modern Amination Methods (pp. 1-52). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 132(42), 14914-14917.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed C–N cross-coupling reactions. Chemical Science, 2(1), 27-50.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Shibasaki, M., & Vogl, E. M. (1999). The Heck Reaction. In Comprehensive Asymmetric Catalysis I–III (pp. 457-489). Springer, Berlin, Heidelberg.
  • BenchChem. (2025). Optimization of reaction conditions for morpholine-2,5-dione synthesis.
  • PubMed Central. (n.d.). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Retrieved from [Link]

  • Beilstein Journals. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • RSC Publishing. (2020). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved from [Link]

  • National Institutes of Health. (2022). Bifunctional sulfilimines enable synthesis of multiple N-heterocycles from alkenes. Retrieved from [Link]

  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • ChemRxiv. (2025). Evaluation of machine learning models for condition optimization in diverse amide coupling reactions. Retrieved from [Link]

  • PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Chemical Reviews. (2016). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • National Institutes of Health. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • RSC Publishing. (2020). Pd(iv)-induced nucleophile delivery in a cascade double Heck reaction. Retrieved from [Link]

  • Sci-Hub. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Retrieved from [Link]

  • The Raj Group. (2020). Selective Triazenation Reaction (STaR) of Secondary Amines for Tagging Monomethyl Lysine Post‐Translational Modifications. Retrieved from [Link]

  • The Hartwig Group. (n.d.). Publications. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-5-nitro-aniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2025). A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. Retrieved from [Link]

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Application Note: Spectroscopic Analysis Techniques for the Characterization of 2-Methyl-5-morpholinoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the spectroscopic characterization of 2-Methyl-5-morpholinoaniline, a key intermediate in pharmaceutical synthesis. The structural elucidation of this molecule is critical for ensuring purity, consistency, and quality in drug development and manufacturing. This document outlines detailed protocols and theoretical considerations for the analysis of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is explained to provide researchers with a robust framework for their analytical workflows.

Introduction

This compound is a substituted aromatic amine of significant interest in medicinal chemistry and drug development. Its molecular structure, comprising a substituted aniline core and a morpholine moiety, presents a unique set of physicochemical properties that are leveraged in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and comprehensive characterization of this compound is paramount to ensure the identity, purity, and stability of downstream products, thereby meeting stringent regulatory requirements.[1]

This guide provides a multi-faceted spectroscopic approach to the structural verification and purity assessment of this compound. By combining the strengths of NMR, FTIR, UV-Vis, and MS, a complete and unambiguous characterization can be achieved.

Molecular Structure:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in deuterated solvent instrument 400+ MHz NMR dissolve->instrument h1_acq Acquire 1H Spectrum instrument->h1_acq c13_acq Acquire 13C Spectrum instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate integrate Integration calibrate->integrate analysis Structural Elucidation integrate->analysis

Caption: Workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic ring and methyl group, and C-N and C-O bonds of the morpholine ring.

Predicted FTIR Absorption Bands

Table 3: Predicted Characteristic FTIR Peaks

Functional GroupWavenumber (cm⁻¹)IntensityVibration Type
N-H (Amine)3300 - 3500MediumAsymmetric & Symmetric Stretch
Aromatic C-H3000 - 3100Medium-WeakStretch
Aliphatic C-H2850 - 3000MediumStretch
N-H (Amine)1580 - 1650StrongScissoring (Bend)
Aromatic C=C1450 - 1600Medium-StrongStretch
C-N (Aromatic Amine)1250 - 1335StrongStretch
C-O-C (Ether in Morpholine)1070 - 1150StrongAsymmetric Stretch

Note: These are predicted values and may vary based on the sampling method (e.g., KBr pellet, ATR). [2]

Experimental Protocol for FTIR Analysis
  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Use an FTIR spectrometer with a resolution of at least 4 cm⁻¹.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance spectrum.

    • Identify and label the characteristic peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption bands in the UV-Vis spectrum are primarily due to π → π* transitions in the aromatic ring. The presence of the amino and morpholino groups as auxochromes will influence the position and intensity of these bands.

Predicted UV-Vis Absorption Maxima

The UV-Vis spectrum of this compound is expected to show two main absorption bands.

Table 4: Predicted UV-Vis λmax

TransitionPredicted λmax (nm)Molar Absorptivity (ε)
π → π~240High
n → π~290Moderate

Note: The exact λmax and ε values are solvent-dependent. [3]

Experimental Protocol for UV-Vis Analysis
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (absorbance should be between 0.1 and 1.0).

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample over a range of 200-400 nm.

  • Data Processing:

    • The instrument software will automatically subtract the blank spectrum from the sample spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrum

The molecular weight of this compound is 192.26 g/mol . In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z 192.

Table 5: Predicted Key Fragment Ions

m/zProposed Fragment
192[M]⁺
177[M - CH₃]⁺
134[M - C₄H₈NO + H]⁺ (loss of morpholine)
106[C₇H₈N]⁺
Fragmentation Pathway

G M [C11H16N2O]+. m/z = 192 F1 [C10H13N2O]+ m/z = 177 M->F1 - .CH3 F3 [C7H10N2]+. m/z = 134 M->F3 - C4H6O F2 [C7H8N]+ m/z = 106 F3->F2 - N2H2

Caption: Predicted fragmentation of this compound.

Experimental Protocol for MS Analysis
  • Sample Introduction:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization:

    • Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis:

    • Scan a suitable m/z range (e.g., 50-500) to detect the molecular ion and fragment ions.

  • Data Interpretation:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to confirm the structure.

Conclusion

The combination of NMR, FTIR, UV-Vis, and Mass Spectrometry provides a comprehensive and robust analytical workflow for the characterization of this compound. Each technique offers complementary information, and together they allow for unambiguous structural confirmation and purity assessment. The protocols and predicted data presented in this application note serve as a valuable resource for researchers and scientists in the pharmaceutical industry, ensuring the quality and consistency of this important synthetic intermediate.

References

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Application Notes & Protocols for In Vitro Biological Activity Testing of 2-Methyl-5-morpholinoaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Characterizing Novel Chemical Entities

The 2-methyl-5-morpholinoaniline scaffold represents a novel chemical space with potential for biological activity, suggested by the diverse functionalities of related aniline and morpholine-containing compounds in therapeutic areas like oncology.[1][2] Given the absence of established biological targets for this specific derivative class, a systematic, tiered screening approach is essential. This guide outlines a robust in vitro testing cascade designed to first identify general cytotoxic or anti-proliferative effects, and then to progressively elucidate the underlying mechanism of action.

Our strategy begins with broad cytotoxicity screening against a panel of cancer cell lines to identify "hits." Subsequent secondary assays then probe for common cell death mechanisms, such as apoptosis. Finally, we explore methods to investigate the modulation of specific cell signaling pathways, like the PI3K/Akt pathway, which is frequently dysregulated in cancer and targeted by similar heterocyclic compounds.[3] This structured workflow ensures an efficient use of resources, moving from high-throughput primary screens to more complex, hypothesis-driven mechanistic studies.

Part 1: Primary Screening – Quantifying Cytotoxicity and Cell Viability

Application Note: The Rationale for Initial Cytotoxicity Profiling

The foundational step in evaluating any potential anti-cancer compound is to determine its effect on cell viability and proliferation.[4][5] A cytotoxicity assay serves as a robust primary screen to:

  • Identify Active Compounds: Quickly distinguish derivatives with biological activity from those that are inert.

  • Determine Potency: Quantify the concentration at which a compound elicits a biological response, typically expressed as the half-maximal inhibitory concentration (IC50).

  • Establish Dose Ranges: Inform the concentration range for all subsequent, more complex mechanistic assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for this purpose. Its principle is based on the reduction of the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells.[6] The amount of formazan produced is directly proportional to the number of viable cells, providing a reliable measure of the compound's cytotoxic effect.

Workflow for Primary Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dissolve & Dilute This compound Derivatives Treat Add Compound Dilutions (e.g., 24-72h incubation) Compound->Treat Cells Culture & Harvest Cancer Cell Lines Seed Seed Cells in 96-Well Plates Cells->Seed Seed->Treat Add_MTT Add MTT Reagent (4h incubation) Treat->Add_MTT Solubilize Add Solubilizing Agent (e.g., DMSO, SDS-HCl) Add_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability vs. Control Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 1: MTT Assay for Cell Viability

This protocol is optimized for adherent cells in a 96-well format.

Self-Validation System:

  • Negative Control: Cells treated with vehicle (e.g., 0.1% DMSO) only. Represents 100% viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine). Validates cell response and assay performance.

  • Blank Control: Wells containing medium and MTT solution but no cells. Used for background absorbance subtraction.

Materials:

  • This compound derivatives (stock solutions in DMSO)

  • Selected cancer cell lines (e.g., MCF-7, HCT116, A549)[7]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution: 5 mg/mL in sterile PBS, filtered. Store protected from light at 4°C.[8]

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[6]

  • 96-well flat-bottom sterile culture plates.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Remember to include vehicle and positive controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in living cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[8][10]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Presentation and Interpretation: Cell viability is calculated as: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

Plot the % Viability against the log-transformed compound concentration to generate a dose-response curve. The IC50 value is determined from this curve using non-linear regression analysis.

Derivative Target Cell Line IC50 (µM) after 48h
Compound X-01HCT1165.2
Compound X-02HCT116> 100
Doxorubicin (Control)HCT1160.8

Part 2: Secondary Screening – Investigating the Mechanism of Cell Death

Section 2.1: Apoptosis Induction
Application Note: Why Measure Caspase Activity?

Once a compound is confirmed to be cytotoxic, the next logical question is how it kills the cells. Apoptosis, or programmed cell death, is a common and desirable mechanism for anti-cancer agents. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[11] Effector caspases, specifically caspase-3 and caspase-7, are the executioners of this process, cleaving key cellular substrates.[12]

Measuring the activity of caspase-3/7 provides direct, quantifiable evidence of apoptosis induction. Luminescent assays, such as the Caspase-Glo® 3/7 Assay, are highly sensitive and well-suited for a 96-well plate format.[13] They utilize a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a light signal.[13] A positive result in this assay strongly suggests the compound's cytotoxic effect is mediated through the apoptotic pathway.

Workflow for Apoptosis (Caspase-3/7) Assay

G Seed Seed Cells in White-Walled 96-Well Plates Treat Treat with Compound (at IC50 and 2x IC50) Seed->Treat Incubate Incubate for Apoptosis Induction (e.g., 6-24h) Treat->Incubate Add_Reagent Add Caspase-Glo® 3/7 Reagent (Add-Mix-Measure) Incubate->Add_Reagent Incubate_RT Incubate at Room Temp (30-60 min) Add_Reagent->Incubate_RT Read Measure Luminescence Incubate_RT->Read Analyze Calculate Fold Change vs. Vehicle Control Read->Analyze

Caption: A streamlined workflow for detecting apoptosis via caspase-3/7 activity.

Protocol 2: Caspase-Glo® 3/7 Luminescent Assay

This protocol is adapted for a multi-well plate format, ideal for screening.

Self-Validation System:

  • Negative Control: Cells treated with vehicle (e.g., 0.1% DMSO). Establishes baseline caspase activity.

  • Positive Control: Cells treated with a known apoptosis inducer (e.g., Staurosporine, Etoposide). Confirms the assay can detect an apoptotic signal.

  • Blank Control: Wells with medium and reagent only, for background subtraction.

Materials:

  • Active this compound derivatives

  • White-walled, clear-bottom 96-well plates (for luminescence)

  • Caspase-Glo® 3/7 Assay System (Promega, G8090 or similar)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed 10,000 cells per well in 80 µL of medium in a white-walled 96-well plate. Incubate for 24 hours.

  • Compound Treatment: Add 20 µL of compound dilutions to achieve final concentrations around the predetermined IC50 (e.g., 0.5x, 1x, and 2x IC50). Include vehicle and positive controls.

  • Apoptosis Induction: Incubate for a period shorter than the cytotoxicity assay endpoint (e.g., 6, 12, or 24 hours), as caspase activation precedes cell death.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (equilibrate to room temperature).

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well.[13]

  • Signal Development: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a plate luminometer.

Data Presentation and Interpretation: The result is typically expressed as a fold change in luminescence relative to the vehicle control. Fold Change = (Luminescence_sample - Luminescence_blank) / (Luminescence_vehicle - Luminescence_blank)

A significant (e.g., >2-fold) increase in luminescence indicates that the compound induces apoptosis through the activation of caspase-3 and/or -7.

Treatment Concentration Fold Change in Caspase-3/7 Activity
Vehicle (0.1% DMSO)-1.0
Compound X-012.5 µM (0.5x IC50)1.8
Compound X-015.0 µM (1x IC50)4.5
Staurosporine1 µM8.2
Section 2.2: Target-Based Pathway Analysis
Application Note: Probing the PI3K/Akt Signaling Pathway

Many aniline and quinoline-based kinase inhibitors target key cell survival pathways, with the PI3K/Akt/mTOR cascade being one of the most prominent.[3][14] This pathway regulates cell proliferation, growth, and survival. Its constitutive activation is a hallmark of many cancers.[15] A key activation event in this pathway is the phosphorylation of the protein kinase Akt at specific residues (e.g., Ser473 and Thr308).

Western blotting is a powerful technique to investigate if a compound interferes with this pathway.[15] By using antibodies specific to both the phosphorylated (active) form of a protein (e.g., p-Akt) and the total protein (total Akt), we can determine the compound's effect on the activation state of the pathway. A decrease in the ratio of p-Akt to total Akt in compound-treated cells is a strong indicator of pathway inhibition.[14] This provides crucial mechanistic insight, suggesting the compound may act upstream of Akt, possibly at the level of PI3K or a receptor tyrosine kinase.

PI3K/Akt Signaling Pathway and Western Blot Targets

G cluster_blot Western Blot Targets RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->pAkt Phosphorylates (Ser473) Akt Akt Downstream Downstream Effects (Proliferation, Survival) pAkt->Downstream Promotes Inhibitor This compound Derivative? Inhibitor->PI3K Inhibits? pAkt_blot Target 1: p-Akt (S473) (Measures activity) Akt_blot Target 2: Total Akt (Loading control)

Caption: The PI3K/Akt pathway with key targets for Western blot analysis.

Protocol 3: Western Blot for p-Akt and Total Akt

Self-Validation System:

  • Loading Control: An antibody against a stable housekeeping protein (e.g., GAPDH, β-actin) is used to ensure equal protein loading across all lanes. Probing for total Akt also serves as a pathway-specific loading control when assessing p-Akt levels.[15]

  • Positive Control Lysate: Lysate from cells stimulated with a known pathway activator (e.g., insulin, EGF) or from a cell line with known constitutive Akt activation can be used to validate antibody performance.

Materials:

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, Mouse anti-GAPDH.[16]

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF or nitrocellulose membranes.

  • Chemiluminescent (ECL) substrate.

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates. When they reach ~80% confluency, treat them with the test compound (e.g., at 1x IC50) for a short duration (e.g., 1-6 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (e.g., 1:1000 dilution in 5% BSA) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To normalize the p-Akt signal, the membrane can be stripped of antibodies and reprobed for total Akt and then for a loading control like GAPDH.[15]

Data Presentation and Interpretation: Use densitometry software to quantify the intensity of the bands. Calculate the ratio of p-Akt to total Akt for each condition. A decrease in this ratio in compound-treated samples compared to the vehicle control indicates inhibition of the PI3K/Akt pathway.

Treatment p-Akt / Total Akt Ratio (Normalized to Vehicle)
Vehicle (0.1% DMSO)1.00
Compound X-01 (5 µM)0.35
Known PI3K Inhibitor0.20

References

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-5-nitroaniline. Available at: [Link]

  • Zhu, F. et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology. Available at: [Link]

  • Oess, S. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components. Available at: [Link]

  • Gali-Muhtasib, H. et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Oncology. Available at: [Link]

  • Butini, M. et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Available at: [Link]

  • Smalley, K.S.M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Available at: [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Available at: [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Available at: [Link]

  • El-Sayed, N. F. et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports. Available at: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays. Available at: [Link]

  • Bio-Rad. (n.d.). PI3K/AKT Cell Signaling Pathway. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Assay Guidance Manual: Apoptosis Marker Assays for HTS. Available at: [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Li, Y. et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega. Available at: [Link]

  • Bitesize Bio. (2024). Three Steps for Setting up a Drug Screening Assay. Available at: [Link]

  • Al-Suwaidan, I. A. et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. Available at: [Link]

  • ResearchGate. (2014). What are the best PI3K/Akt Signaling pathway antibodies for Western Blot?. Available at: [Link]

  • Zhang, Y. et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Available at: [Link]

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Application Notes and Protocols: The Strategic Use of 2-Methyl-5-morpholinoaniline in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: 2-Methyl-5-morpholinoaniline as a Privileged Synthetic Building Block

In the landscape of medicinal chemistry and drug discovery, the morpholine moiety is recognized as a "privileged structure" due to its favorable physicochemical properties, metabolic stability, and its role as a pharmacophore in numerous bioactive molecules.[1] When incorporated into an aniline scaffold, such as in this compound, it provides a versatile starting material for the synthesis of a diverse array of heterocyclic compounds. This aniline derivative is particularly valuable for constructing fused heterocyclic systems that are central to the development of novel therapeutic agents, including kinase inhibitors.[2][3][4] The presence of the electron-donating morpholino group and the methyl group on the aniline ring influences the regioselectivity of cyclization reactions and can impart desirable pharmacological properties to the final compounds.

This comprehensive guide details the strategic application of this compound in the synthesis of key heterocyclic scaffolds, providing detailed protocols and mechanistic insights to empower researchers in their quest for new chemical entities.

I. Synthesis of Quinolines: A Cornerstone of Heterocyclic Chemistry

The quinoline ring system is a fundamental scaffold in a wide range of pharmaceuticals, from antimalarials to kinase inhibitors.[5][6][7] this compound serves as an excellent precursor for the synthesis of substituted quinolines through classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[8][9][10][11]

A. The Skraup Synthesis of 7-Methyl-5-morpholinoquinoline

The Skraup synthesis is a robust method for producing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[11] The reaction proceeds through the in situ formation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, and oxidation.

Reaction Scheme:

G cluster_0 This compound cluster_1 Glycerol + H₂SO₄ cluster_2 Oxidizing Agent (e.g., Nitrobenzene) cluster_3 7-Methyl-5-morpholinoquinoline aniline This compound quinoline 7-Methyl-5-morpholinoquinoline aniline->quinoline Skraup Synthesis glycerol Glycerol glycerol->quinoline oxidant Nitrobenzene oxidant->quinoline

A schematic representation of the Skraup synthesis.

Experimental Protocol: Skraup Synthesis

  • Safety Precaution: The Skraup reaction is highly exothermic and can be violent. Conduct the reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield.

  • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 19.2 g (0.1 mol) of this compound.

  • Carefully add 24 mL of concentrated sulfuric acid with stirring. The mixture will become hot.

  • Add 28 g (0.3 mol) of glycerol to the dropping funnel.

  • Gently heat the aniline-sulfuric acid mixture to 100 °C in an oil bath.

  • Add the glycerol dropwise over a period of 30 minutes, ensuring the temperature does not exceed 150 °C.

  • After the addition of glycerol is complete, add 12.3 g (0.1 mol) of nitrobenzene (as the oxidizing agent) dropwise.

  • Heat the reaction mixture to 140-150 °C and maintain this temperature with vigorous stirring for 3-4 hours.

  • Allow the mixture to cool to below 100 °C and then cautiously pour it into 500 mL of cold water.

  • Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to control the exothermic neutralization.

  • The product will precipitate as a solid. Filter the crude product and wash it with cold water.

  • Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 7-Methyl-5-morpholinoquinoline.

Data Summary: Expected Outcome

ParameterValue
Starting Material This compound
Product 7-Methyl-5-morpholinoquinoline
Typical Yield 60-70%
Appearance Crystalline solid
B. The Doebner-von Miller Synthesis of 2,7-Dimethyl-5-morpholinoquinoline

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[12] This reaction is often catalyzed by strong acids.

Reaction Scheme:

G cluster_0 This compound cluster_1 Crotonaldehyde cluster_2 Acid Catalyst (e.g., HCl) cluster_3 2,7-Dimethyl-5-morpholinoquinoline aniline This compound quinoline 2,7-Dimethyl-5-morpholinoquinoline aniline->quinoline Doebner-von Miller Reaction aldehyde Crotonaldehyde aldehyde->quinoline catalyst HCl catalyst->quinoline

A schematic of the Doebner-von Miller reaction.

Experimental Protocol: Doebner-von Miller Synthesis

  • In a 250 mL round-bottom flask, dissolve 19.2 g (0.1 mol) of this compound in 100 mL of 10% aqueous hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 7.0 g (0.1 mol) of freshly distilled crotonaldehyde to the stirred solution over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat it to reflux for 4-6 hours.[13]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Data Summary: Expected Outcome

ParameterValue
Starting Material This compound
Product 2,7-Dimethyl-5-morpholinoquinoline
Typical Yield 55-65%
Appearance Viscous oil or low-melting solid

II. Synthesis of Quinazolines: Access to Potent Kinase Inhibitors

Quinazoline derivatives are prominent scaffolds in medicinal chemistry, with several approved drugs targeting kinases.[14][15] The synthesis of quinazolines often involves the reaction of an aniline derivative with a source of two carbon atoms and a nitrogen atom.

A. Synthesis of 7-Methyl-5-morpholinoquinazolin-4(3H)-one

A common route to quinazolinones involves the reaction of an anthranilic acid derivative with formamide or the cyclization of an N-acylanthranilamide. Starting from this compound, a multi-step synthesis can be envisioned.

Synthetic Workflow:

G A This compound B Formylation A->B C 2-Formamido-6-methyl-4-morpholinoaniline B->C D Oxidation C->D E 2-Formamido-6-methyl-4-morpholinobenzoic acid D->E F Cyclization E->F G 7-Methyl-5-morpholinoquinazolin-4(3H)-one F->G

A multi-step synthesis of a quinazolinone derivative.

Experimental Protocol: Synthesis of 7-Methyl-5-morpholinoquinazolin-4(3H)-one

This is a representative multi-step protocol. Each step should be optimized and characterized.

Step 1: Formylation of this compound

  • In a round-bottom flask, dissolve 19.2 g (0.1 mol) of this compound in 100 mL of formic acid.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction and pour it into 500 mL of ice water.

  • Neutralize with a sodium bicarbonate solution until a precipitate forms.

  • Filter the solid, wash with water, and dry to obtain N-(2-methyl-5-morpholinophenyl)formamide.

Step 2: Oxidation to Anthranilic Acid Derivative

  • This step typically requires a strong oxidizing agent (e.g., KMnO₄) and careful control of reaction conditions to selectively oxidize the methyl group to a carboxylic acid. The specific conditions would need to be developed and optimized.

Step 3: Cyclization to Quinazolinone

  • Heat the resulting 2-formamido-6-methyl-4-morpholinobenzoic acid in a high-boiling solvent like dowtherm A or under dehydrating conditions to effect cyclization to the desired quinazolinone.

III. Synthesis of Phenazines: Exploring Bioactive Scaffolds

Phenazine derivatives are another class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[16][17] Their synthesis can be achieved through the oxidative cyclization of diarylamines.

A. Synthesis of 2-Methyl-7-morpholinophenazine

This synthesis involves the initial coupling of this compound with a suitable catechol or o-phenylenediamine derivative, followed by an oxidative cyclization.

Experimental Workflow:

G A This compound B Coupling with Catechol A->B C Diarylamine Intermediate B->C D Oxidative Cyclization C->D E 2-Methyl-7-morpholinophenazine D->E

A general workflow for phenazine synthesis.

Experimental Protocol: Phenazine Synthesis

  • Coupling Reaction: In a reaction vessel, combine 19.2 g (0.1 mol) of this compound with 11.0 g (0.1 mol) of catechol.

  • Add a suitable catalyst for C-N coupling, such as a copper-based catalyst, and a base (e.g., K₂CO₃).

  • Heat the mixture in a high-boiling solvent (e.g., DMF or DMSO) under an inert atmosphere.

  • Monitor the reaction for the formation of the diarylamine intermediate.

  • Oxidative Cyclization: Once the diarylamine is formed, introduce an oxidizing agent (e.g., FeCl₃ or air in the presence of a catalyst) to promote the cyclization to the phenazine scaffold.[18]

  • Work-up the reaction by quenching, extraction, and purification by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of medicinally relevant heterocyclic compounds. Its application in classic named reactions for quinoline synthesis, as well as its potential for constructing quinazoline and phenazine scaffolds, makes it a key starting material for drug discovery programs. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the rich chemistry of this compound and to develop novel bioactive molecules.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • BenchChem. (2025). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties.
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]

  • PubMed. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. Retrieved from [Link]

  • Google Patents. (2000). US6103904A - Skraup reaction process for synthesizing quinolones.
  • ResearchGate. (n.d.). Synthesis of 2-methyl-5-nitroquinazolin-4(3H)-one. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
  • PubMed. (2024). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthetic routes for phenazines: an overview.
  • ResearchGate. (n.d.). Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedländer quinoline synthesis of 7. Retrieved from [Link]

  • PMC. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • BenchChem. (n.d.). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • PMC. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of phenazine derivatives. Retrieved from [Link]

  • MDPI. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
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  • MDPI. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Bentham Science. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351843A - Synthesis method of 2-methyl piperazine lomefloxacin.
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  • ResearchSpace. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • MDPI. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Retrieved from [Link]

  • PubMed. (2016). Novel 5-substituted-2-anilinoquinolines with 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety as broad spectrum antiproliferative agents: Synthesis, cell based assays and kinase screening. Retrieved from [Link]

  • PMC. (n.d.). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]

  • Sci-Hub. (2000).
  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-morpholinoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-morpholinoaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important molecule. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound, and what are the key challenges?

The most established synthetic pathway to this compound is a multi-step process that begins with the nitration of o-toluidine. This is followed by the reduction of the resulting 2-Methyl-5-nitroaniline to 2,5-diaminotoluene, and finally, the selective installation of the morpholine ring.

Each of these steps presents its own unique set of challenges:

  • Nitration of o-Toluidine: This initial step is often plagued by a lack of regioselectivity, leading to the formation of undesired isomers such as 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. Additionally, the strong oxidizing conditions can lead to the formation of tar-like byproducts, significantly reducing the yield and complicating purification.

  • Reduction of 2-Methyl-5-nitroaniline: While generally a straightforward conversion to 2,5-diaminotoluene, challenges can arise from incomplete reduction or the formation of side products if the reaction conditions are not carefully controlled. A significant challenge in this step is the purification of the diamine to remove any residual starting material or byproducts, especially carcinogenic precursors like o-toluidine.

  • Selective Morpholine Ring Formation: This is often the most challenging step. The presence of two amino groups in 2,5-diaminotoluene necessitates a strategy for selective N-alkylation. Common methods include reaction with bis(2-chloroethyl) ether or a two-step process involving reaction with ethylene oxide followed by cyclization. Both methods can suffer from low yields, over-alkylation, and the formation of polymeric byproducts. A more modern approach, the Buchwald-Hartwig amination, offers an alternative but comes with its own set of optimization challenges.

Below is a visual representation of the overall synthetic workflow:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Morpholine Installation o-Toluidine o-Toluidine 2-Methyl-5-nitroaniline 2-Methyl-5-nitroaniline o-Toluidine->2-Methyl-5-nitroaniline HNO3/H2SO4 2,5-Diaminotoluene 2,5-Diaminotoluene 2-Methyl-5-nitroaniline->2,5-Diaminotoluene e.g., Fe/HCl or H2/Pd-C This compound This compound 2,5-Diaminotoluene->this compound e.g., Bis(2-chloroethyl) ether or Buchwald-Hartwig

Caption: Synthetic workflow for this compound.

Troubleshooting Guide

Part 1: Nitration of o-Toluidine

Q2: I'm getting a low yield of 2-Methyl-5-nitroaniline and a lot of dark, tarry material. What's going wrong?

The formation of tar-like substances is a common issue in the nitration of anilines and is primarily due to oxidation of the amino group by nitric acid. This is exacerbated by elevated temperatures.

Troubleshooting Steps:

  • Strict Temperature Control: It is critical to maintain a low temperature, typically between 0 and 10°C, throughout the addition of the nitrating mixture. Use an ice-salt bath for efficient cooling.

  • Slow Addition of Nitrating Agent: Add the mixed acid (HNO₃/H₂SO₄) dropwise to the solution of o-toluidine in sulfuric acid. This helps to dissipate the heat of reaction and minimize localized temperature increases.

  • Protecting Group Strategy: To significantly reduce oxidation and improve regioselectivity, consider protecting the amino group as an acetanilide before nitration. The acetyl group is less activating than the amino group, which can reduce the rate of oxidation and influence the isomeric distribution of the product. The acetyl group can be removed by hydrolysis after the nitration step.

Q3: My product is a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?

The methyl and amino groups of o-toluidine are both ortho-, para-directing, leading to the formation of multiple isomers.

Strategies for Improved Regioselectivity:

  • Acetanilide Protection: As mentioned above, protecting the amino group as an acetanilide can alter the directing effect and steric hindrance, potentially favoring the formation of the 5-nitro isomer.

  • Careful Control of Reaction Conditions: Subtle changes in temperature and reaction time can influence the isomer ratio. It is advisable to run small-scale experiments to optimize these parameters for your specific setup.

Part 2: Reduction of 2-Methyl-5-nitroaniline

Q4: My reduction of 2-Methyl-5-nitroaniline to 2,5-diaminotoluene is incomplete. What can I do?

Incomplete reduction can be due to several factors, including the choice of reducing agent, reaction time, and catalyst activity.

Troubleshooting Steps:

  • Choice of Reducing Agent:

    • Metal/Acid: Tin or iron in the presence of hydrochloric acid are classic and effective reducing agents for nitroarenes. Ensure a sufficient excess of the metal and acid are used.

    • Catalytic Hydrogenation: This method, using catalysts like palladium on carbon (Pd/C) or Raney nickel, is cleaner but requires careful optimization of hydrogen pressure, temperature, and catalyst loading.[1]

  • Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is fresh and active. Deactivated catalysts are a common cause of incomplete reactions.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Q5: How can I effectively purify 2,5-diaminotoluene, especially to remove residual o-toluidine?

The purification of 2,5-diaminotoluene is critical, as starting materials like o-toluidine are carcinogenic.[2]

Purification Protocol:

  • Neutralization and Extraction: After the reduction, carefully neutralize the reaction mixture and extract the product into an organic solvent.

  • Distillation: Vacuum distillation can be an effective method for separating 2,5-diaminotoluene from less volatile impurities.[1]

  • Recrystallization: Recrystallization from a suitable solvent system can yield a highly pure product.

  • Sulfate Salt Formation: One effective industrial method for purification is the formation of 2,5-diaminotoluene sulfate. This salt can be selectively precipitated, leaving impurities in the mother liquor. The free base can then be regenerated by treatment with a base.[2]

Part 3: Morpholine Ring Formation

Q6: I am attempting to synthesize this compound from 2,5-diaminotoluene and bis(2-chloroethyl) ether, but the yield is very low, and I see multiple products.

This is a classic alkylation reaction that is often difficult to control, especially with a diamine.

Common Issues and Solutions:

  • Lack of Selectivity: Both amino groups of 2,5-diaminotoluene can react, leading to a mixture of mono- and di-alkylated products, as well as potential cross-linking.

    • Solution: Use a large excess of the diamine to favor mono-alkylation. However, this will require a subsequent separation of the product from the unreacted starting material. Protecting one of the amino groups before the alkylation is a more elegant but longer route.

  • Over-alkylation: The secondary amine of the initially formed product can be more nucleophilic than the primary aniline amine, leading to the formation of quaternary ammonium salts.

    • Solution: Use a non-nucleophilic base and carefully control the stoichiometry of the reagents.

  • Low Reactivity of bis(2-chloroethyl) ether: This reagent can be sluggish in its reaction.

    • Solution: Increasing the reaction temperature can improve the rate, but this may also lead to more side products. The use of a phase-transfer catalyst can sometimes be beneficial.

Q7: I am considering using a Buchwald-Hartwig amination to form the C-N bond. What are the key parameters to optimize?

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and can be applied to the synthesis of N-arylmorpholines.[3] However, its success is highly dependent on the careful selection of the reaction components.

Key Optimization Parameters for Buchwald-Hartwig Amination:

ParameterImportance and Considerations
Palladium Precursor Pd₂(dba)₃ and Pd(OAc)₂ are common choices. The choice can influence catalyst activation and stability.
Ligand This is often the most critical parameter. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are typically required to promote both oxidative addition and reductive elimination. The optimal ligand is substrate-dependent and often needs to be screened.
Base A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used. The choice of base can significantly impact the reaction rate and yield.
Solvent Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. The reaction is often sensitive to moisture and air.
Temperature Reactions are typically run at elevated temperatures (80-110 °C) to facilitate the catalytic cycle.

Troubleshooting Buchwald-Hartwig Amination:

G Low or No Conversion Low or No Conversion Catalyst Deactivation Catalyst Deactivation Low or No Conversion->Catalyst Deactivation Possible Cause Incorrect Base Incorrect Base Low or No Conversion->Incorrect Base Possible Cause Sub-optimal Ligand Sub-optimal Ligand Low or No Conversion->Sub-optimal Ligand Possible Cause Optimize Ligand/Palladium Ratio Optimize Ligand/Palladium Ratio Catalyst Deactivation->Optimize Ligand/Palladium Ratio Solution Ensure Anhydrous/Anaerobic Conditions Ensure Anhydrous/Anaerobic Conditions Catalyst Deactivation->Ensure Anhydrous/Anaerobic Conditions Solution Screen Different Bases (e.g., NaOt-Bu, LHMDS, K3PO4) Screen Different Bases (e.g., NaOt-Bu, LHMDS, K3PO4) Incorrect Base->Screen Different Bases (e.g., NaOt-Bu, LHMDS, K3PO4) Solution Screen a Panel of Ligands (e.g., XPhos, RuPhos, SPhos) Screen a Panel of Ligands (e.g., XPhos, RuPhos, SPhos) Sub-optimal Ligand->Screen a Panel of Ligands (e.g., XPhos, RuPhos, SPhos) Solution Side Product Formation Side Product Formation Amine Scrambling or Dimerization Amine Scrambling or Dimerization Side Product Formation->Amine Scrambling or Dimerization Possible Cause Lower Reaction Temperature Lower Reaction Temperature Amine Scrambling or Dimerization->Lower Reaction Temperature Solution Adjust Ligand Choice Adjust Ligand Choice Amine Scrambling or Dimerization->Adjust Ligand Choice Solution

Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.

Q8: What are some general tips for the purification of the final product, this compound?

Aromatic amines and morpholine-containing compounds can be challenging to purify due to their basicity and polarity.

Purification Strategies:

  • Column Chromatography: Silica gel chromatography is a standard method. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent tailing of the basic product on the acidic silica gel.

  • Acid-Base Extraction: The basicity of the amino and morpholino groups can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous phase as its salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified, and the purified product is back-extracted into an organic solvent.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.

References

  • [No specific reference for a complete synthesis was found in the initial search, this is a generalized statement based on common organic synthesis principles.]
  • CN101450904B - A kind of synthetic method of 2, 5-diaminotoluene and sulfate thereof - Google Patents.[1]

  • CN104086442A - Preparation method of 2,5-diaminotoluene sulfate - Google Patents.[2]

  • [General knowledge of Buchwald-Hartwig amin
  • [General knowledge of organic chemistry purific
  • [General knowledge of nitr
  • [General knowledge of reduction of nitro compounds.]
  • [General knowledge of N-alkyl
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - RSC Publishing.[3]

  • [General knowledge of protecting group chemistry.]

Sources

Technical Support Center: Optimizing Coupling Reactions with 2-Methyl-5-morpholinoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-5-morpholinoaniline. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the nuances of coupling reactions with this electron-rich and sterically-hindered aniline. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction: Understanding the Substrate

This compound is a valuable building block in medicinal chemistry and materials science. However, its successful application in cross-coupling reactions, such as the Buchwald-Hartwig amination, requires careful consideration of its unique structural and electronic properties. The presence of the electron-donating morpholino group increases the electron density on the aromatic ring and the nucleophilicity of the amine, while the ortho-methyl group introduces steric hindrance around the reactive center. These characteristics can significantly influence catalyst selection, reaction kinetics, and the propensity for side reactions. This guide will address these challenges head-on, providing you with the expertise to optimize your reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your coupling reactions with this compound in a practical question-and-answer format.

Q1: My reaction is showing low or no conversion to the desired product. What are the likely causes and how can I fix it?

A: Low conversion is a common issue and can stem from several factors related to the catalyst, reagents, or reaction setup.

  • Inactive Catalyst: The active Pd(0) species is susceptible to deactivation by oxygen.

    • Solution: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use freshly degassed solvents. Consider using a well-defined, air-stable palladium precatalyst which can consistently generate the active catalytic species.[1]

  • Inappropriate Ligand Choice: The steric bulk of the ortho-methyl group on your aniline requires a ligand that can facilitate the crucial reductive elimination step.

    • Solution: Employ bulky, electron-rich biaryl phosphine ligands. Excellent choices for this type of substrate include XPhos, BrettPhos, and RuPhos .[1] These ligands are designed to accelerate the key steps of the catalytic cycle with challenging substrates.[2] N-Heterocyclic Carbene (NHC) ligands can also be a good alternative.[3]

  • Suboptimal Base: The choice of base is critical and can dramatically impact the reaction outcome.

    • Solution: For electron-rich anilines, a strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[4][5] However, if you observe side reactions related to base sensitivity, consider screening milder bases.

Q2: I'm observing significant side product formation, particularly hydrodehalogenation of my aryl halide. What's happening and how can I prevent it?

A: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations where the aryl halide is reduced instead of coupled.

  • Causality: This side reaction can be promoted by the presence of water or other protic sources, or by a catalyst system that favors β-hydride elimination pathways if an appropriate hydride source is present.

  • Solutions:

    • Rigorous Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dried. Use anhydrous solvents and dry your starting materials if necessary.

    • Ligand Optimization: The choice of ligand can influence the relative rates of the desired coupling versus side reactions. Screening different bulky phosphine ligands can help identify one that favors the desired C-N bond formation.

    • Base Selection: In some cases, the choice of base can influence the prevalence of side reactions. Consider screening alternative bases if hydrodehalogenation is a persistent issue.

Q3: My purification is proving difficult, with the product being hard to separate from byproducts or starting materials. What are some effective purification strategies?

A: The polarity of your N-aryl-2-methyl-5-morpholinoaniline product can be similar to that of starting materials or certain byproducts, complicating purification.

  • Column Chromatography: This is the most common purification method.

    • Strategy: Use a shallow solvent gradient (e.g., starting with a low percentage of a polar solvent like ethyl acetate in a nonpolar solvent like hexanes) to achieve better separation. Careful selection of the solvent system is crucial.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining high purity material.

    • Strategy: Screen various solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature.

  • Acid-Base Extraction: The basicity of the morpholino and aniline nitrogens can be exploited.

    • Strategy: An acid wash (e.g., with dilute HCl) can be used to extract your product into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer and extraction with an organic solvent will recover your purified product. Care should be taken as some products may be acid-sensitive.

Frequently Asked Questions (FAQs)

What is the best general-purpose catalyst system for coupling with this compound?

While there is no single "best" system for all possible coupling partners, a highly effective starting point for Buchwald-Hartwig amination is a combination of a palladium precatalyst like Pd₂(dba)₃ or an air-stable G3-precatalyst, a bulky biarylphosphine ligand such as XPhos or BrettPhos , and a strong base like NaOtBu .[2][3]

What is the optimal reaction temperature?

Typical reaction temperatures for Buchwald-Hartwig aminations range from 80-110 °C. However, for electron-rich anilines, it is often possible to run the reactions at lower temperatures. It is advisable to start with a temperature around 80-90 °C and monitor the reaction progress.

How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques for monitoring the consumption of starting materials and the formation of the product. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used if appropriate standards are available. 1H NMR of an aliquot from the reaction mixture can also provide valuable information on the conversion.[6]

Are there any known incompatibilities with certain functional groups?

Yes, certain functional groups on your coupling partner may not be compatible with the standard reaction conditions. For example, esters and some nitro groups may not be stable in the presence of strong bases like NaOtBu.[7] In such cases, screening weaker bases or protecting the sensitive functional group may be necessary.

Data Presentation

Table 1: Recommended Starting Conditions for Catalyst System Screening
ComponentRecommendationRationale
Palladium Precatalyst G3-XPhos Pd precatalyst (2 mol%)Air-stable, efficient generation of active Pd(0) species.
Ligand XPhos (if not using a precatalyst)Bulky, electron-rich ligand that promotes reductive elimination.[2]
Base NaOtBu (1.2 - 1.5 equiv.)Strong, non-nucleophilic base suitable for electron-rich anilines.[4]
Solvent Toluene or Dioxane (degassed)Common, effective solvents for Buchwald-Hartwig reactions.
Temperature 80 - 100 °COptimal temperature range for many Buchwald-Hartwig couplings.

Experimental Protocols

Exemplary Protocol for Buchwald-Hartwig Amination with an Aryl Bromide

This protocol is a general guideline and may require optimization for your specific aryl halide.

Materials:

  • This compound

  • Aryl bromide

  • G3-XPhos Pd precatalyst

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Inert atmosphere glovebox or Schlenk line setup

Procedure:

  • Reaction Setup: In a glovebox, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), G3-XPhos Pd precatalyst (0.02 equiv.), and NaOtBu (1.4 equiv.) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene to the reaction vessel to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction: Seal the vessel, remove it from the glovebox, and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_halide Ar-Pd(II)(X)L_n OxAdd->PdII_halide Ligand_Exch Ligand Exchange PdII_halide->Ligand_Exch PdII_amine Ar-Pd(II)(NHR')L_n Ligand_Exch->PdII_amine Red_Elim Reductive Elimination PdII_amine->Red_Elim Red_Elim->Pd0 Product Ar-NHR' Red_Elim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine R'-NH₂ Amine->Ligand_Exch Base Base Base->Ligand_Exch

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inert Verify Inert Atmosphere and Degassed Solvents Start->Check_Inert Check_Catalyst Use Fresh Catalyst/ Precatalyst Check_Inert->Check_Catalyst Screen_Ligands Screen Bulky Ligands (XPhos, BrettPhos, etc.) Check_Catalyst->Screen_Ligands Screen_Bases Screen Bases (NaOtBu, LiHMDS, etc.) Screen_Ligands->Screen_Bases Optimize_Temp Optimize Temperature Screen_Bases->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • Mta-cooperative prmt5 inhibitors. (n.d.). Google Patents.
  • Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3131-3140. [Link]

  • Online EESI-MS is an effective technique for the real time analysis of chemical reactions. (2019). ResearchGate. [Link]

  • New N- and O-arylpiperazinylalkyl pyrimidines and 2-methylquinazolines derivatives as 5-HT7 and 5-HT1A receptor ligands: Synthesis, structure-activity relationships, and molecular modeling studies. (2017). Bioorganic & Medicinal Chemistry, 25(5), 1674-1685. [Link]

  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (n.d.). Google Patents.
  • Role of the Base in Buchwald–Hartwig Amination. (2017). The Journal of Organic Chemistry, 82(21), 11635-11646. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Journal of the Iranian Chemical Society, 19(6), 2267-2279. [Link]

  • 2-methyl-5-nitrophenol production process. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). Organic Letters, 16(17), 4536-4539. [Link]

  • Synthesis of N-Alkylanilines and Substituted Quinolines by Reaction of Aniline with Alcohols and CCl4 Effected with Ni-Containing Catalysts. (2012). Russian Journal of Organic Chemistry, 48(5), 690-693. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters, 16(20), 5351-5355. [Link]

  • Formation of biaryl compounds in the suzuki cross coupling reaction. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of arylamino methylenemalonates. (n.d.). Google Patents.
  • Method of synthesis of morpholino oligomers. (n.d.). Google Patents.
  • Palladium-catalyzed amination strategies for aniline synthesis. (2020). Tetrahedron Letters, 61(28), 152125. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2018). eScholarship. [Link]

  • Multiplet shape in proton NMR of morpholines. (2016). Chemistry Stack Exchange. [Link]

  • Synthetic Methods for Primary Anilines. (2023). In Modern Synthetic Methods for Primary Amines. IntechOpen. [Link]

  • ¹³C NMR spectrum of 4-morpholinoaniline. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Process for preparing biaryl compounds. (n.d.). Google Patents.
  • 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. (2021). MURAL - Maynooth University Research Archive Library. [Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2022). Molecules, 27(19), 6296. [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (2012). Journal of Chemical Sciences, 124(6), 1319-1327. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Molecules, 15(11), 8176-8197. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2020). Angewandte Chemie International Edition, 59(1), 6-27. [Link]

  • Coupling of Two Different Alkynes to Give 1,3-Enynes. (2021). ChemistryViews. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). (n.d.). HMDB. Retrieved January 22, 2026, from [Link]

  • Redeveloping Drugs Based on Existing Patents. (2013). Journal of Pharmacy and Pharmacology, 1(1), 1-4. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. [Link]

  • Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines. (2024). Journal of the Iranian Chemical Society, 21(12), 3451-3474. [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). [Link]

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Technical Support Center: Purification of Substituted Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of substituted aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these versatile yet often problematic compounds. As a senior application scientist, I will provide not just procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.

Introduction: The Challenge of Aniline Purification

Substituted anilines are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science. However, their inherent chemical properties—basicity, susceptibility to oxidation, and ability to form a wide range of byproducts—present significant purification hurdles. This guide offers a structured approach to overcoming these challenges, moving from frequently asked questions to in-depth troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the purification of substituted aniline derivatives.

Q1: My aniline derivative is turning dark brown/black during workup or on the chromatography column. What's happening and how can I prevent it?

A1: This discoloration is a classic sign of oxidation. The electron-rich amino group on the aniline ring makes it highly susceptible to oxidation, especially when exposed to air (oxygen), light, or certain metal ions.[1][2][3] This process can form highly colored impurities like quinones or polymeric materials.[1]

  • Preventative Measures:

    • Inert Atmosphere: Whenever possible, perform your workup and purification steps under an inert atmosphere (e.g., nitrogen or argon). This is one of the most effective ways to minimize oxidation.[1]

    • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or through freeze-pump-thaw cycles to remove dissolved oxygen.

    • Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or sodium thiosulfate, to your crude mixture before purification.

    • Temperature Control: Keep the temperature low during workup and purification, as higher temperatures can accelerate oxidation.

    • Protection of the Amino Group: For particularly sensitive anilines, temporary protection of the amino group as an amide (e.g., acetanilide) can be an effective strategy. The protecting group can be removed after purification.[1]

Q2: I'm having trouble separating my substituted aniline from unreacted starting materials or closely related byproducts on a silica gel column. What can I do?

A2: The basicity of the amino group often leads to strong interactions with the acidic silanol groups on the surface of silica gel. This can cause tailing, poor separation, and in some cases, irreversible adsorption.[4]

  • Troubleshooting Strategies:

    • Basified Silica Gel: Deactivate the silica gel by adding a small amount of a base, such as triethylamine (typically 0.5-2% v/v), to your eluent.[5] This neutralizes the acidic sites on the silica, reducing tailing and improving the elution of your basic aniline derivative.

    • Alternative Stationary Phases:

      • Alumina (Basic or Neutral): For highly basic anilines, switching to basic or neutral alumina can be a better option than silica gel.

      • Reverse-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reverse-phase HPLC or flash chromatography can provide excellent separation.[6][7] A mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or trifluoroacetic acid, is commonly used.[6]

    • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can help to resolve closely eluting compounds.

Q3: How can I efficiently remove excess aniline starting material from my reaction mixture without resorting to chromatography?

A3: An acid-base extraction is a highly effective and scalable method for removing basic aniline impurities, provided your desired product is not basic or is stable to acidic conditions.[5][8]

  • Mechanism: By washing your organic reaction mixture with an aqueous acid solution (e.g., 1M HCl), the basic aniline is protonated to form a water-soluble ammonium salt.[5][8] This salt will then partition into the aqueous layer, which can be separated and discarded.[5]

Q4: My aniline derivative is a solid. What is the best approach for recrystallization?

A4: Recrystallization is an excellent technique for purifying solid aniline derivatives.[9][10] The key is to find a suitable solvent or solvent system.[9]

  • Solvent Selection Criteria:

    • The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

    • The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).

    • The solvent should not react with your compound.

  • Common Solvents for Anilines: Ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures of these with hexanes or water are often good starting points. For some aniline derivatives, forming a salt (e.g., hydrochloride or oxalate) can improve their crystallinity and allow for effective purification by recrystallization.[11]

Part 2: Troubleshooting Guides

This section provides detailed protocols and decision-making frameworks for more complex purification scenarios.

Guide 1: Purification Strategy for a Moderately Polar, Base-Sensitive Substituted Aniline

Scenario: You have synthesized a novel substituted aniline that shows some degradation when exposed to acidic conditions and exhibits significant tailing on a standard silica gel column.

dot graph TD { A[Crude Reaction Mixture] --> B{Initial Cleanup: Aqueous Workup}; B --> C[Dissolve in Organic Solvent (e.g., EtOAc)]; C --> D[Wash with Saturated NaHCO3 Solution]; D --> E[Wash with Brine]; E --> F{Chromatography Selection}; F --> G[Option 1: Basified Silica Gel Flash Chromatography]; F --> H[Option 2: Neutral Alumina Flash Chromatography]; F --> I[Option 3: Reverse-Phase Flash Chromatography]; G --> J[Prepare Slurry with 1% Et3N in Hexane]; J --> K[Elute with Hexane/EtOAc Gradient containing 1% Et3N]; H --> L[Elute with Hexane/EtOAc or DCM/MeOH Gradient]; I --> M[Elute with Water/Acetonitrile or Water/Methanol Gradient]; K --> N[Collect Fractions & Analyze by TLC/LC-MS]; L --> N; M --> N; N --> O[Combine Pure Fractions & Evaporate Solvent]; O --> P[Final Product];

} Caption: Decision workflow for purifying a base-sensitive aniline.

Experimental Protocol: Basified Silica Gel Flash Chromatography

  • Preparation of Basified Eluent: Prepare your mobile phase (e.g., a mixture of hexanes and ethyl acetate) and add triethylamine to a final concentration of 1% (v/v).

  • Column Packing:

    • For a slurry pack, mix your silica gel with the initial, low-polarity eluent (containing 1% triethylamine) and pour it into the column.

    • For a dry pack, fill the column with dry silica gel and then flush with several column volumes of the initial eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). If solubility is an issue, consider adsorbing the sample onto a small amount of silica gel (dry loading).

  • Elution: Run the chromatography using a gradient of increasing polarity, ensuring that the triethylamine concentration remains constant throughout.

  • Fraction Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the pure product.

Guide 2: Chiral Separation of Substituted Aniline Enantiomers

Scenario: You have synthesized a chiral substituted aniline as a racemic mixture and need to separate the enantiomers for further studies.

Approach: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the analytical and preparative separation of enantiomers.

Key Considerations for Chiral HPLC:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical. For aniline derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are often a good starting point. Crown ether-based CSPs can also show good selectivity for primary amines.[12]

  • Mobile Phase Optimization:

    • Normal Phase: Typically uses mixtures of alkanes (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).

    • Reverse Phase: Uses mixtures of water or buffered aqueous solutions and an organic modifier like acetonitrile or methanol.

    • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid for reverse phase or diethylamine for normal phase) can significantly improve peak shape and resolution.

  • Method Development Strategy:

    • Screen several different CSPs with a standard mobile phase (e.g., hexane/isopropanol for normal phase).

    • Once a promising CSP is identified, optimize the mobile phase composition, flow rate, and temperature to maximize resolution.

ParameterNormal PhaseReverse Phase
Typical Mobile Phase Hexane/IsopropanolWater/Acetonitrile
Common Additives Diethylamine (DEA)Trifluoroacetic Acid (TFA)
Advantages Good for less polar compoundsGood for more polar compounds
Disadvantages Solvent miscibility can be an issueMay require derivatization for some compounds

Part 3: Data Tables for Quick Reference

Table 1: pKa Values of Common Aniline Derivatives and their Implications for Extraction

The pKa of the anilinium ion (the protonated form of aniline) determines the pH required for effective acid-base extraction. A general rule of thumb is to adjust the aqueous pH to at least 2 units below the pKa of the anilinium ion to ensure complete protonation and transfer to the aqueous layer.

CompoundpKa of Conjugate Acid (Anilinium ion)Recommended Aqueous pH for Extraction
Aniline4.63[13]< 2.6
4-Nitroaniline1.0[13]< -1.0 (Strongly acidic)
3-Nitroaniline2.47[13]< 0.5
2-Nitroaniline-0.26[13]Not practical by simple acid wash
4-Methoxyaniline5.34< 3.3
4-Chloroaniline4.15< 2.2

Data sourced from various chemical databases and literature.

Conclusion

The purification of substituted aniline derivatives, while challenging, can be systematically approached. By understanding the interplay of their basicity, stability, and polarity, and by selecting the appropriate purification techniques and conditions, researchers can successfully isolate these important compounds in high purity. This guide provides a foundation for troubleshooting common issues and developing robust purification protocols.

References

  • Albayati, T. M., & Doyle, A. M. (2015). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]

  • Knowles, C. L. (1920). The Purification of Aniline. Industrial & Engineering Chemistry, 12(9), 881-882. This information is referenced in a Reddit discussion. [Link]

  • Chaturvedi, N. K., & Katoch, S. S. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health and Pollution, 10(25). [Link]

  • Singla, R. (2014). How do I remove aniline from the reaction mixture? ResearchGate. [Link]

  • U.S. Patent No. 5,117,061. (1992). Process of preparing substituted anilines.
  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

  • Groggins, P. H. (1928).
  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. [Link]

  • Riggin, R. M., Cole, T. F., & Billets, S. (1983). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Analytical Chemistry, 55(12), 1862-1867. [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000).
  • U.S. Environmental Protection Agency. (1992).
  • Al-Lawati, H. J., Al-Kindy, S. M., & Suliman, F. E. (2010). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. [Link]

  • Mori, Y., et al. (2020). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. Molecules, 25(15), 3369. [Link]

  • Scribd. (n.d.). Recrystallization. [Link]

  • Latch, D. E., & McNeill, K. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A, 119(11), 2558-2566. [Link]

  • Organic Letters. (2026). Organocatalytic Enantioselective Synthesis of Axially Chiral Tetrasubstituted Allenes via Direct 1,8-Addition to In Situ Formed Alkynyl 8-Methylenenaphthalen-2(8H)-ones. [Link]

  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. [Link]

  • Siahmed, K., et al. (2018). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Advances, 8(34), 19137-19145. [Link]

  • ResearchGate. (2014). Does aniline stick in columns during column chromatography?[Link]

  • Gyllenhaal, O., & Vessman, J. (1983). Trace analysis of 2,6-disubstituted anilines in blood by capillary gas chromatography.
  • LCGC International. (2011). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]

  • Open Access Journals. (2024).
  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. [Link]

  • LookChem. (n.d.). Purification of Aniline. [Link]

  • ResearchGate. (2026). A brief review on aniline and its derivatives. [Link]

  • Journal of Health & Pollution. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. [Link]

  • YouTube. (2021). Preparation of Acetanilide // An Aniline derivative // Organic chemistry lab. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Teledyne Labs. (2023). Purification of simple carbohydrates with flash chromatography. [Link]

  • Pearson. (2024). Design an acid–base extraction scheme to separate a mixture of the basic amine N,N-dimethylaniline and naphthalene. [Link]

  • Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. [Link]

  • MDPI. (2023). A Review on the Synthesis Methods, Properties, and Applications of Polyaniline-Based Electrochromic Materials. [Link]

  • PMC. (2016). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. [Link]

Sources

Technical Support Center: Synthesis of 2-Methyl-5-morpholinoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-5-morpholinoaniline. This document, designed for chemistry professionals, provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you improve reaction yields and product purity. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you have the foundational knowledge to adapt and succeed.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound is typically achieved via a two-step sequence starting from a substituted nitrotoluene. The critical step is the formation of the aryl C-N bond, which can be accomplished through two primary methodologies:

  • Route A: Palladium-Catalyzed Buchwald-Hartwig Amination: This is the most versatile and widely employed method. It involves the cross-coupling of an aryl halide (e.g., 3-halo-4-methylnitrobenzene) with morpholine using a palladium catalyst and a specialized phosphine ligand. This is followed by the chemical reduction of the nitro group.

  • Route B: Nucleophilic Aromatic Substitution (SNAr): This classical method requires a highly electron-deficient aromatic ring. The reaction proceeds by activating the aryl halide with a strong electron-withdrawing group, such as the nitro group, which facilitates attack by the morpholine nucleophile.[1] This is also followed by nitro group reduction. While viable, this route is often slower and requires more forcing conditions than the Buchwald-Hartwig pathway if the ring is not sufficiently activated.

This guide will focus primarily on the more robust Route A , as it offers broader substrate scope and generally higher efficiency.

Synthetic_Pathway SM 3-Bromo-4-methylnitrobenzene + Morpholine INT 4-(2-Methyl-5-nitrophenyl)morpholine SM->INT Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) PROD This compound INT->PROD Nitro Group Reduction (e.g., H2, Pd/C) Troubleshooting_Workflow cluster_start Buchwald-Hartwig Amination Troubleshooting cluster_checks Initial Checks cluster_optimization Parameter Optimization cluster_solution Resolution Start Low Conversion Observed Check_Atmosphere Is Inert Atmosphere Guaranteed? Start->Check_Atmosphere Check_Atmosphere->Start No, Fix Setup Check_Reagents Are Reagents/Solvents Anhydrous & Degassed? Check_Atmosphere->Check_Reagents Yes Check_Reagents->Start Screen_Ligand Screen Different Ligands (e.g., XPhos, RuPhos) Check_Reagents->Screen_Ligand Yes Screen_Base Screen Different Bases (e.g., K3PO4, Cs2CO3) Screen_Ligand->Screen_Base Increase_Temp Increase Temperature (up to 110°C) Screen_Base->Increase_Temp Success Reaction Successful Increase_Temp->Success

Sources

Technical Support Center: Synthesis of Morpholinoaniline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of morpholinoaniline compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of molecules. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and the underlying chemical principles to empower you to optimize your synthetic routes.

Table of Contents

  • FAQ: Buchwald-Hartwig Amination Side Reactions

  • FAQ: Nucleophilic Aromatic Substitution (SNAr) Challenges

  • Troubleshooting Guide: Identifying and Mitigating Side Products

  • Experimental Protocols

  • References

FAQ: Buchwald-Hartwig Amination Side Reactions

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for forming the C-N bond in morpholinoaniline synthesis. However, several side reactions can compete with the desired product formation, leading to reduced yields and complex purification challenges.

Question 1: My yield of the desired morpholinoaniline is low, and I observe a significant amount of a byproduct with a mass corresponding to the starting aniline. What is happening?

Answer: You are likely observing hydrodehalogenation, a common side reaction in Buchwald-Hartwig couplings. In this process, the aryl halide is reduced to the corresponding arene, consuming your starting material and reducing the overall yield.

Mechanism of Hydrodehalogenation: This side reaction is often promoted by the presence of β-hydrides on the phosphine ligand or by certain bases and solvents. The palladium(II) intermediate can undergo β-hydride elimination, leading to the formation of a palladium hydride species, which can then reductively eliminate with the aryl group to form the dehalogenated arene.

Troubleshooting Steps:

  • Ligand Selection: Switch to a ligand that lacks β-hydrides or has sterically hindered β-hydrogens, such as cataCXium® A or tBuXPhos. These ligands are designed to be resistant to β-hydride elimination.

  • Base Selection: The choice of base is critical. Weaker bases like Cs₂CO₃ or K₃PO₄ are often preferred over stronger bases like NaOtBu, as the latter can promote side reactions.

  • Solvent: Ensure your solvent is anhydrous. Water can act as a proton source and facilitate hydrodehalogenation.

Question 2: I am seeing a high molecular weight impurity that I suspect is a dimer of my starting aryl halide. How can I prevent this?

Answer: The formation of biaryl compounds is another common side reaction, arising from the reductive elimination of two aryl groups from the palladium center. This is more prevalent with electron-rich aryl halides.

Mitigation Strategies:

  • Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio can often suppress biaryl formation. A higher concentration of the phosphine ligand helps to ensure the palladium center is coordinatively saturated, disfavoring the transmetalation of a second aryl group.

  • Temperature Control: Running the reaction at a lower temperature can sometimes reduce the rate of the undesired biaryl coupling relative to the desired C-N coupling.

FAQ: Nucleophilic Aromatic Substitution (SNAr) Challenges

For aryl halides activated with strongly electron-withdrawing groups (e.g., a nitro group), direct nucleophilic aromatic substitution with morpholine is a viable alternative.

Question 3: My SNAr reaction with a nitro-substituted aryl halide is sluggish and incomplete. What can I do to improve the conversion?

Answer: The rate of SNAr reactions is highly dependent on the electrophilicity of the aromatic ring and the stability of the intermediate Meisenheimer complex.

Optimization Strategies:

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal for SNAr reactions as they can solvate the cationic counter-ion of the base and do not interfere with the nucleophile.

  • Base: A non-nucleophilic base, such as K₂CO₃ or DIPEA, is often required to deprotonate the morpholine, increasing its nucleophilicity.

  • Temperature: Gently heating the reaction (e.g., to 80-120 °C) can significantly increase the reaction rate. Monitor for potential decomposition of starting materials at higher temperatures.

Question 4: During the SNAr synthesis of a nitro-morpholinoaniline, I am observing byproducts that suggest the nitro group has been reduced. Why is this happening?

Answer: Unintended reduction of the nitro group can occur, especially if there are reducing agents present or if the reaction is carried out under conditions that favor electron transfer processes.

Preventative Measures:

  • Purity of Reagents: Ensure your morpholine and solvent are free from any reducing impurities.

  • Inert Atmosphere: While not always necessary for SNAr, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions that might lead to complex byproduct profiles.

Troubleshooting Guide: Identifying and Mitigating Side Products

A systematic approach is crucial for identifying and addressing the formation of byproducts.

Workflow for Side Product Analysis

start Low Yield or Impure Product lcms 1. Run LC-MS Analysis start->lcms nmr 2. Isolate Impurity and Run NMR lcms->nmr identify 3. Identify Structure of Side Product nmr->identify hydro Hydrodehalogenation Product identify->hydro Mass = Aryl biaryl Biaryl Dimer identify->biaryl Mass = 2 x Aryl other Other Byproduct identify->other Unexpected Mass mech 4. Determine Plausible Mechanism hydro->mech biaryl->mech other->mech optimize 5. Optimize Reaction Conditions mech->optimize

Caption: Workflow for identifying and addressing side products.

Common Side Products and Their Characteristics
Side ProductCommon Synthetic RouteIdentification (LC-MS)Identification (¹H NMR)Mitigation Strategy
Hydrodehalogenated Arene Buchwald-HartwigMass of starting aryl halide minus halogen plus hydrogen.Disappearance of halogen-induced splitting; appearance of a new aromatic proton signal.Use bulky, electron-rich phosphine ligands (e.g., tBuXPhos); use weaker base (e.g., Cs₂CO₃).
Biaryl Dimer Buchwald-HartwigMass approximately double that of the starting aryl halide.Complex aromatic region with signals corresponding to two coupled aryl rings.Increase ligand/palladium ratio; lower reaction temperature.
Reduced Nitro Compound SNArMass corresponding to the aniline or intermediate reduction products.Appearance of signals corresponding to an amino group (NH₂).Purify reagents; run under an inert atmosphere.
N-Oxide of Morpholine GeneralMass of morpholine + 16 Da.Characteristic shifts for protons adjacent to the N-oxide.Use high-purity, peroxide-free solvents.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination to Minimize Side Reactions
  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and the appropriate phosphine ligand (e.g., tBuXPhos, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Reagents: Add anhydrous toluene (5 mL), morpholine (1.2 mmol), and Cs₂CO₃ (1.4 mmol).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography.

Protocol 2: Analysis of Reaction Mixture by LC-MS
  • Sample Preparation: Quench a small aliquot (approx. 10 µL) of the reaction mixture with methanol (1 mL).

  • Dilution: Further dilute the sample with methanol to an appropriate concentration for LC-MS analysis.

  • LC Method: Use a C18 column with a water/acetonitrile gradient (both with 0.1% formic acid).

  • MS Analysis: Operate the mass spectrometer in positive ion mode to detect the [M+H]⁺ ions of the starting materials, product, and potential side products.

References

  • Title: Principles and Applications of Palladium-Catalyzed Cross-Coupling Reactions. Source: Wiley. URL: [Link]

  • Title: A Simple, Efficient, and General Method for the Suzuki-Miyaura Cross-Coupling of Unactivated and Deactivated Aryl Chlorides. Source: Angewandte Chemie. URL: [Link]

  • Title: Palladium-Catalyzed Amination of Aryl Halides and Sulfonates. Source: The Journal of Organic Chemistry. URL: [Link]

  • Title: Nucleophilic Aromatic Substitution. Source: Organic Chemistry (5th ed.), Paula Yurkanis Bruice. URL: [Link]

Technical Support Center: A Troubleshooting Guide for the Purification of Aromatic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of aromatic amines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these critical compounds. Aromatic amines are foundational in synthesizing a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] However, their inherent basicity, susceptibility to oxidation, and diverse reactivity profiles present unique purification challenges.

This guide is structured in a question-and-answer format to directly address the specific issues you may face during your experimental work. We will delve into the causality behind these challenges and provide field-proven, step-by-step protocols to overcome them.

Section 1: General Issues & FAQs

Q1: My aromatic amine is turning dark/changing color during purification. What is happening and how can I prevent it?

A1: This is a classic sign of oxidation. Aromatic amines, especially electron-rich anilines, are highly susceptible to air oxidation, which forms highly colored polymeric impurities. The process is often catalyzed by light and trace metals.

Causality: The lone pair of electrons on the nitrogen atom makes the aromatic ring highly activated towards oxidation. This process can be initiated by atmospheric oxygen, leading to the formation of radical intermediates that polymerize into complex, colored mixtures.

Troubleshooting Steps:

  • Work under an inert atmosphere: Whenever possible, perform your purification (chromatography, extraction, distillation) under a nitrogen or argon atmosphere.

  • Use deoxygenated solvents: Sparge your solvents with nitrogen or argon for 15-30 minutes before use to remove dissolved oxygen.

  • Minimize light exposure: Protect your sample from light by wrapping flasks and columns in aluminum foil.

  • Add antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or sodium dithionite to your crude sample or solvents can inhibit oxidation.

  • Work quickly: The longer your amine is exposed to air and light, the more it will degrade. Plan your purification to be as efficient as possible.

Q2: I have a low yield after purification. Where could my product be going?

A2: Low recovery of aromatic amines can be attributed to several factors, including irreversible binding to silica gel, degradation, or loss during aqueous workups.

Causality & Solutions:

  • Irreversible Adsorption to Silica Gel: The basic amine group can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to significant yield loss.[2] This is especially problematic for highly basic amines.

    • Solution 1: Deactivate the Silica: Before running your column, flush it with a solvent system containing a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide (typically 0.1-1%).[2] This "neutralizes" the acidic sites on the silica.

    • Solution 2: Use a Different Stationary Phase: Consider using a less acidic stationary phase like basic alumina or an amine-functionalized silica column, which are designed to minimize these strong interactions.[2][3]

  • Loss During Aqueous Extraction: If your workup involves an acidic wash to remove non-basic impurities, your aromatic amine will be protonated and partition into the aqueous layer. Ensure you basify the aqueous layer (e.g., with NaOH or NaHCO₃) to a pH at least two units above your amine's pKa to deprotonate it and extract it back into an organic solvent.[2]

  • Product Volatility: Some simple aromatic amines (e.g., aniline) are volatile. Avoid excessive heat and high vacuum during solvent removal.

Q3: What are the primary safety concerns when working with aromatic amines?

A3: Aromatic amines as a class pose significant health risks. Many are known or suspected carcinogens and mutagens.[4][5][6]

Core Safety Protocols:

  • Engineering Controls: Always handle aromatic amines in a certified chemical fume hood to avoid inhalation of vapors or dust.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (nitrile may not be sufficient for all aromatic amines; consult a glove compatibility chart).

    • Eye Protection: Chemical splash goggles are mandatory.

    • Lab Coat: A lab coat is essential to prevent skin contact.

  • Exposure Routes: Be aware that many aromatic amines are readily absorbed through the skin.[5] Any skin contact should be washed immediately and thoroughly with soap and water.

  • Waste Disposal: Dispose of all aromatic amine waste in properly labeled, sealed containers according to your institution's hazardous waste guidelines.

Section 2: Troubleshooting Chromatography

Chromatography is the most common technique for purifying aromatic amines. However, it is often plagued by issues like peak tailing and poor separation.

Q4: My amine is showing severe peak tailing on my silica gel column/TLC plate. How do I fix this?

A4: This is the most common problem in amine chromatography. Peak tailing is a direct result of the strong interaction between the basic amine and the acidic silica gel stationary phase.[2]

The Mechanism of Peak Tailing: The amine molecules engage in a strong acid-base interaction with the silanol groups on the silica surface. This leads to a non-linear adsorption isotherm, where a portion of the analyte is retained more strongly, resulting in a "tail" as it elutes from the column.

Solutions:

  • Mobile Phase Modification (Most Common):

    • Add a small percentage (0.1-2%) of a competing base to your mobile phase. This base will saturate the acidic silanol sites, allowing your amine to elute symmetrically.

    • Recommended Additives:

      • Triethylamine (TEA): The most common choice. It's effective and volatile, making it easy to remove after purification.

      • Ammonium Hydroxide: Often used in more polar solvent systems like Dichloromethane/Methanol.

      • Pyridine: Less common due to its odor and higher boiling point, but can be effective.

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica (KP-NH): This is an excellent option as the stationary phase itself is basic, which prevents the problematic interaction and often allows for elution with simple hexane/ethyl acetate gradients without any additives.[3]

    • Basic Alumina: Can be a good alternative to silica, but its activity can vary, so it's important to use a consistent grade.

Workflow for Troubleshooting Peak Tailing

G cluster_solutions Solutions start Observe Peak Tailing in Amine Purification check_phase Is the stationary phase standard silica gel? start->check_phase add_base Add Competing Base to Mobile Phase (e.g., 0.5% TEA) check_phase->add_base Yes change_sp Switch to Alternative Stationary Phase check_phase->change_sp Yes base_details Volatile base (TEA) is preferred for easy removal. add_base->base_details end_node Achieve Symmetrical Peak Shape add_base->end_node sp_details Options: Amine-functionalized silica or basic alumina. change_sp->sp_details change_sp->end_node G start Crude Aromatic Amine is_solid Is the product a solid at RT? start->is_solid is_volatile Is the product thermally stable & volatile? is_solid->is_volatile No crystallize Attempt Crystallization is_solid->crystallize Yes major_impurities Are major impurities non-basic? is_volatile->major_impurities No distill Perform Vacuum Distillation is_volatile->distill Yes extraction Perform Acid-Base Extraction major_impurities->extraction Yes chromatography Proceed to Chromatography major_impurities->chromatography No crystallize->chromatography If still impure... extraction->chromatography Then...

Sources

Stability issues of 2-Methyl-5-morpholinoaniline under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Methyl-5-morpholinoaniline. This document is designed for researchers, scientists, and drug development professionals to provide insights and troubleshooting advice regarding the stability of this compound. Given that specific stability data for this compound is not extensively published, this guide synthesizes information from the known chemical behavior of its core moieties—substituted anilines and morpholines—to provide a robust framework for your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the handling and stability of this compound.

Q1: What are the primary stability concerns for this compound?

A: Based on its structure, the primary stability concerns are oxidative degradation of the aniline moiety and, to a lesser extent, potential cleavage of the morpholine ring under harsh conditions. Aromatic amines, like aniline, are susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This often results in the formation of colored impurities. While the morpholine ring is generally stable, extreme pH and temperature conditions could potentially lead to its degradation.

Q2: How should I properly store this compound?

A: To minimize degradation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to limit exposure to oxygen. It should be kept in a cool, dry, and dark place to protect it from heat and light. Some related aniline compounds are known to be sensitive to moisture and prolonged air exposure.

Q3: What are the likely degradation pathways for this molecule?

A: The most probable degradation pathway is the oxidation of the aniline nitrogen. This can lead to the formation of nitroso, nitro, and polymeric species, which are often colored. Another potential pathway, particularly under strongly acidic or basic conditions, or in the presence of specific enzymes or microorganisms, is the cleavage of the morpholine ring's C-N bond.

Q4: Is this compound sensitive to pH changes?

A: Yes, as an aromatic amine, its stability can be pH-dependent. In strongly acidic solutions, the aniline nitrogen will be protonated, which may alter its susceptibility to oxidation. In strongly basic conditions, deprotonation could increase its reactivity towards oxidation. The degradation of similar aniline compounds has been shown to be significantly influenced by pH. The morpholine moiety's nitrogen is also basic and will be protonated at low pH.

Troubleshooting Guide

This section provides practical advice for common issues you may encounter during your experiments with this compound.

Issue 1: My sample of this compound has developed a yellow or brown color over time.

Cause: The discoloration is a classic indicator of the oxidation of the aniline group. Aromatic amines are prone to atmospheric oxidation, leading to the formation of colored impurities. This process can be accelerated by exposure to light and air.

Solution:

  • Confirm Purity: Before use, always check the purity of your sample using an appropriate analytical method, such as HPLC with UV detection or LC-MS.

  • Proper Storage: Ensure the compound is stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber-colored vial to protect it from air and light.

  • Use Fresh Solutions: Prepare solutions of this compound fresh for each experiment. If you must store solutions, do so at a low temperature (e.g., 2-8 °C) for a limited time, and consider sparging the solvent with an inert gas before dissolution.

Issue 2: I am observing unexpected peaks in my chromatogram after my experiment.

Cause: The appearance of new peaks suggests that this compound may be degrading under your experimental conditions or reacting with other components in your mixture. Common stressors that can induce degradation include heat, extreme pH, the presence of oxidizing agents, or exposure to UV light.

Solution: A systematic approach, known as a forced degradation study, can help identify the cause. This involves intentionally subjecting the compound to various stress conditions to understand its degradation profile.

Protocol for a Basic Forced Degradation Study

This protocol will help you determine the stability of this compound under different stress conditions.

Objective: To identify the conditions under which this compound degrades and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Methodology:

  • Prepare a Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).

    • At various time points (e.g., 2, 8, 24 hours), withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate under the same conditions as the acid hydrolysis.

    • At the same time points, withdraw a sample, neutralize it with 0.1 M HCl, and prepare for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep at room temperature and monitor over time (e.g., 2, 8, 24 hours).

    • Prepare samples for analysis at each time point.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven (e.g., 80°C) for 24 hours.

    • Also, heat a solution of the compound under the same conditions.

    • Analyze the samples after the incubation period.

  • Photostability:

    • Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Data Interpretation

Summarize your findings in a table to easily compare the stability under different conditions.

Stress ConditionIncubation Time (hours)% Degradation of this compoundNumber of Degradation ProductsObservations (e.g., color change)
0.1 M HCl, 60°C24
0.1 M NaOH, 60°C24
3% H₂O₂, RT24
Heat (80°C, solid)24
Heat (80°C, solution)24
Light (ICH Q1B)-
Control24

This systematic approach will provide a clear picture of the compound's liabilities and help you design your experiments to avoid these conditions.

Visual Guides

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on the known chemistry of anilines and morpholines.

G cluster_main This compound cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Extreme Conditions) main This compound oxidation_products Nitroso, Nitro, and Polymeric Species (Colored Impurities) main->oxidation_products [O] (Air, H₂O₂, Light) ring_opening Morpholine Ring Cleavage Products main->ring_opening Strong Acid/Base High Temperature

Caption: Potential degradation pathways for this compound.

Forced Degradation Workflow

The diagram below outlines the experimental workflow for conducting a forced degradation study.

G cluster_stress Apply Stress Conditions start Prepare Stock Solution of This compound acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress (Heat) start->thermal photo Photostability (Light) start->photo analysis Analyze Samples by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Pathways and Assess Intrinsic Stability analysis->end

Caption: Experimental workflow for a forced degradation study.

References

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Poupaert, J. H., & Depreux, P. (2006). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the

How to avoid oxidation of 2-Methyl-5-morpholinoaniline during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-5-morpholinoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidation of this compound during storage. Our goal is to equip you with the knowledge and practical protocols to ensure the long-term stability and integrity of this valuable compound in your experiments.

Understanding the Challenge: The Susceptibility of this compound to Oxidation

This compound, like other aromatic amines, is susceptible to degradation through oxidation. The primary culprit is atmospheric oxygen, which can react with the aniline moiety, especially in the presence of light, heat, or trace metal ion contaminants. The amino group (-NH₂) attached to the benzene ring is an electron-donating group, which makes the aromatic ring electron-rich and thus more susceptible to oxidation.[1]

The oxidation process is often a complex free-radical chain reaction. It can be initiated by factors such as light or heat, leading to the formation of various degradation products. These can include colored compounds like nitrobenzenes and benzoquinones, as well as polymeric materials, which can significantly impact the purity and performance of the compound in downstream applications.[1][2]

The Oxidation Pathway of Anilines

The oxidation of anilines can proceed through several pathways, leading to a mixture of products. A simplified, generalized mechanism is depicted below:

Aniline This compound Radical_Cation Anilinyl Radical Cation Aniline->Radical_Cation Initiation Dimerization Dimerization & Polymerization Radical_Cation->Dimerization Oxidized_Products Colored Oxidized Products (e.g., Quinone-imines, Phenazines) Dimerization->Oxidized_Products Oxygen O2, Light, Heat, Metal Ions Oxygen->Aniline

Caption: Generalized oxidation pathway of anilines.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues you might encounter during the storage and handling of this compound.

Q1: My solid this compound has changed color from off-white to a yellowish or brownish hue. What happened, and can I still use it?

A1: A color change is a primary indicator of oxidation. The colored byproducts are typically the result of the formation of quinone-imines and other conjugated systems.

  • Causality: This is most likely due to prolonged exposure to air and/or light. Even as a solid, surface oxidation can occur.

  • Recommendation: For applications requiring high purity, such as in drug development or for use as an analytical standard, it is strongly advised to use a fresh, unoxidized batch. The presence of impurities could lead to inconsistent experimental results or the formation of unwanted side products. For less sensitive applications, the material might still be usable, but it would require re-analysis to determine the actual purity.

Q2: I have been storing my this compound at room temperature. Is this appropriate?

A2: While short-term storage at room temperature for immediate use might be acceptable, it is not recommended for long-term storage.

  • Causality: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Recommendation: For long-term stability, this compound should be stored in a refrigerator, as recommended by suppliers.

Q3: I dissolved this compound in a solvent for my experiments and left the solution on the bench. I noticed a color change after a few hours. Why did this happen so quickly?

A3: this compound, like many aromatic amines, is significantly less stable in solution compared to its solid form.

  • Causality: In solution, the molecules have greater mobility, increasing the frequency of collisions with oxygen and other reactive species. The choice of solvent can also play a role; protic solvents can sometimes facilitate oxidation.

  • Recommendation: Prepare solutions of this compound fresh for each experiment. If a stock solution must be prepared, it should be stored under an inert atmosphere (see Q4) and refrigerated.

Q4: What is an "inert atmosphere," and how do I store my compound under it?

A4: An inert atmosphere is an environment of a chemically non-reactive gas, which is used to prevent unwanted chemical reactions with the sample.

  • Causality: By replacing the oxygen-containing air in the storage container with an inert gas, you remove a key reactant in the oxidation process.

  • Recommendation: The most common inert gases for this purpose are nitrogen (N₂) and argon (Ar). Argon is denser than air and can be more effective at displacing it, but nitrogen is often more readily available and cost-effective.

    Workflow for Storage Under an Inert Atmosphere

    Start Start Place_Sample Place solid this compound in a suitable vial Start->Place_Sample Flush_Vial Flush the vial with a gentle stream of inert gas (N₂ or Ar) Place_Sample->Flush_Vial Seal_Vial Quickly and tightly seal the vial Flush_Vial->Seal_Vial Wrap_Vial Wrap the vial in aluminum foil to protect from light Seal_Vial->Wrap_Vial Store_Vial Store in a refrigerator (2-8 °C) Wrap_Vial->Store_Vial End End Store_Vial->End

    Caption: Workflow for storing this compound under an inert atmosphere.

Q5: Can I use an antioxidant to prevent the oxidation of this compound? If so, how?

A5: Yes, the use of an antioxidant can be an effective strategy, particularly for solutions. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) and α-tocopherol (Vitamin E) are commonly used.

  • Causality: These antioxidants are radical scavengers. They react with and neutralize the free radicals that propagate the oxidation chain reaction, thus protecting the aniline.

  • Recommendation: The choice of antioxidant and its concentration will depend on the specific application and solvent system. It is crucial to ensure that the antioxidant does not interfere with your downstream experiments.

    AntioxidantRecommended ConcentrationSolvent Compatibility
    Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)Good in non-polar organic solvents.
    α-Tocopherol (Vitamin E) 0.01 - 0.1% (w/v)Good in non-polar organic solvents.

    Experimental Protocol: Preparation of a Stabilized Stock Solution of this compound (10 mg/mL in Dichloromethane)

    • Materials:

      • This compound

      • Dichloromethane (DCM), HPLC grade

      • Butylated Hydroxytoluene (BHT)

      • Amber glass vial with a PTFE-lined cap

      • Nitrogen or Argon gas supply

    • Procedure:

      • Weigh 100 mg of this compound and place it in a 10 mL amber glass vial.

      • Add 1 mg of BHT (for a 0.01% w/v solution) to the vial.

      • Add 10 mL of DCM to the vial.

      • Gently swirl the vial to dissolve the solids.

      • Flush the headspace of the vial with a gentle stream of nitrogen or argon for 30-60 seconds.

      • Immediately and tightly cap the vial.

      • Store the vial in a refrigerator at 2-8 °C.

Q6: How can I check the purity of my this compound and detect any oxidation products?

A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for assessing the purity of aromatic amines and detecting degradation products.

  • Causality: Oxidation products will likely have different polarities and chromophores compared to the parent compound, allowing for their separation and detection by HPLC.

  • Proposed HPLC Method for Purity Analysis

    ParameterCondition
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
    Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
    Gradient 5% to 95% B over 20 minutes
    Flow Rate 1.0 mL/min
    Detection UV at 254 nm
    Injection Volume 10 µL
    Sample Preparation Dissolve a small amount of the compound in the mobile phase.

    Note: This method will need to be validated for your specific instrumentation and requirements to ensure accuracy, precision, and sensitivity.

Summary of Recommended Storage Conditions

ConditionRecommendationRationale
Temperature Refrigerator (2-8 °C)Slows down the rate of oxidation.
Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen.
Light Amber vials or wrap in foilProtects from light-induced degradation.
Form Solid (preferred for long-term)More stable than solutions.
Additives Antioxidants (e.g., BHT, α-tocopherol) for solutionsScavenge free radicals to inhibit oxidation.

References

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implic
  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution.
  • Safe Handling of BHT. Sasol.
  • Tocopherols as antioxidants in lipid-based systems: The combination of chemical and physicochemical interactions determines. Agritrop.
  • HO2-Driven Atmospheric Aniline Oxidation: Kinetic, Mechanism, and Quantum Chemical Insights.
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
  • Possible oxidation products of aniline.
  • HPLC Troubleshooting. Agilent.
  • Antioxidant-independent activities of alpha-tocopherol. PMC - PubMed Central.
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • Oxidation of aniline using different reaction pathways.
  • ANTIOXIDANT BHT.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • BHT (Butyl
  • Retention of alpha Tocopherol and antioxidant activity of encapsulated palm mixed Vitamin E in formul
  • New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals.
  • HPLC Troubleshooting Guide. Restek.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
  • Stabilizing a-tocopherol in solutions to prevent oxidation and degrad
  • Oxidation of aniline and other primary aromatic amines by manganese dioxide.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Method for preparing aqueous analytical reagents containing water insoluble antioxidant.
  • Antioxidant activities of tocopherols.
  • HPLC Troubleshooting Guide. ACE.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. ScienceDirect.
  • Oxidation of Aniline using Different Reaction P
  • ANTIOXIDANT BHT.

Sources

Technical Support Center: Optimizing Catalyst Selection for Reactions with 2-Methyl-5-morpholinoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-5-morpholinoaniline. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your catalyst selection and reaction conditions, ensuring successful and reproducible outcomes in your synthetic endeavors.

Introduction: The Unique Reactivity of this compound

This compound is an electron-rich aniline derivative that presents a unique set of challenges and opportunities in cross-coupling reactions, particularly the Buchwald-Hartwig amination. The presence of the ortho-methyl group introduces steric hindrance around the nucleophilic nitrogen atom, while the para-morpholino group significantly increases the electron density of the aromatic ring. This electronic and steric profile necessitates a carefully considered approach to catalyst and ligand selection to achieve high yields and avoid common pitfalls.

This guide provides a structured, question-and-answer-based approach to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when using this compound in Buchwald-Hartwig amination reactions?

A1: The primary challenges stem from the substrate's inherent properties:

  • Steric Hindrance: The ortho-methyl group can sterically impede the approach of the aniline to the palladium center, potentially slowing down the catalytic cycle.

  • High Electron Density: The electron-donating morpholino group makes the aniline highly nucleophilic, which is generally favorable. However, it can also lead to catalyst deactivation by forming stable off-cycle palladium-amine complexes.

  • Potential for Side Reactions: The electron-rich nature of the aniline can promote side reactions, such as the formation of diarylated or even triarylated products if the reaction conditions are not carefully controlled.

Q2: Which type of palladium catalyst and ligand combination is a good starting point for coupling this compound with an aryl halide?

A2: For a sterically hindered and electron-rich aniline like this compound, a robust catalyst system is crucial. We recommend starting with a palladium(II) precatalyst paired with a bulky, electron-rich biarylphosphine ligand.

A well-defined precatalyst, such as a G3 or G4 palladacycle, is highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. Precatalysts offer greater reproducibility and ensure a higher concentration of the active monoligated Pd(0) species in solution.

Recommended Starting Catalyst Systems:

Catalyst ComponentRecommended OptionsRationale
Palladium Precatalyst XPhos-Pd-G3, BrettPhos-Pd-G3Ensures efficient generation of the active Pd(0) catalyst.
Ligand XPhos, BrettPhos, RuPhosBulky and electron-rich ligands that promote both oxidative addition and reductive elimination, even with challenging substrates.[1]
Q3: What is the best choice of base for these reactions?

A3: A strong, non-nucleophilic base is essential to deprotonate the aniline and facilitate the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

Recommended Bases:

BaseAdvantagesDisadvantages
Sodium tert-butoxide (NaOtBu) Generally provides the highest reaction rates and allows for lower catalyst loadings.Can be incompatible with base-sensitive functional groups on the coupling partner.
Lithium bis(trimethylsilyl)amide (LHMDS) Useful for reactions at lower temperatures and when protic functional groups are present.May be less effective than NaOtBu in some cases.
Potassium phosphate (K₃PO₄) A milder base that can be beneficial when dealing with very base-sensitive substrates.Often requires higher reaction temperatures and longer reaction times.

For initial screening, NaOtBu is typically the most effective choice for this class of aniline.

Troubleshooting Guide

Problem 1: Low or No Product Yield

This is one of the most common issues encountered. The underlying cause can often be traced back to several factors.

  • Inefficient Catalyst Activation: If you are not using a precatalyst, the in-situ generation of the active Pd(0) species from a Pd(II) source may be incomplete.

  • Catalyst Deactivation: The electron-rich this compound can coordinate too strongly to the palladium center, forming catalytically inactive species.

  • Sub-optimal Ligand Choice: The chosen ligand may not be sufficiently bulky or electron-rich to overcome the steric hindrance of the aniline and promote the key steps of the catalytic cycle.

  • Presence of Water or Oxygen: Palladium-catalyzed cross-coupling reactions are sensitive to both water and oxygen, which can lead to catalyst decomposition and the formation of undesired side products.

G start Low/No Yield Observed check_reagents Verify Reagent Purity and Dryness (Aniline, Aryl Halide, Solvent, Base) start->check_reagents switch_precatalyst Switch to a Well-Defined Precatalyst (e.g., XPhos-Pd-G3) check_reagents->switch_precatalyst If using Pd(OAc)2/Pd2(dba)3 screen_ligands Screen a Panel of Bulky Biarylphosphine Ligands (XPhos, RuPhos, BrettPhos) check_reagents->screen_ligands If yield is still low switch_precatalyst->screen_ligands screen_bases Screen Different Bases (NaOtBu, LHMDS, K3PO4) screen_ligands->screen_bases optimize_temp Increase Reaction Temperature screen_bases->optimize_temp optimize_conc Adjust Reactant Concentration optimize_temp->optimize_conc success Improved Yield optimize_conc->success

Caption: Troubleshooting workflow for low reaction yield.

  • Ensure Inert Conditions: Dry all glassware in an oven and cool under a stream of inert gas (Argon or Nitrogen). Use anhydrous solvents and degas them thoroughly.

  • Set up Parallel Reactions: In a glovebox or using Schlenk techniques, set up a series of small-scale reactions in parallel to screen different catalyst systems.

  • Standard Reaction Conditions:

    • This compound (1.2 equivalents)

    • Aryl halide (1.0 equivalent)

    • Base (1.4 equivalents)

    • Palladium precatalyst (1-2 mol%)

    • Ligand (if not using a precatalyst, 1.2-2.4 mol%)

    • Anhydrous solvent (e.g., toluene, dioxane, or t-BuOH) to a concentration of 0.1-0.5 M.

  • Screening Variables:

    • Ligands: Test a panel of bulky biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos. Consider also trying an N-heterocyclic carbene (NHC) ligand system, as they can be highly effective for challenging couplings.[2]

    • Bases: Evaluate the performance of NaOtBu, LHMDS, and K₃PO₄.

    • Solvents: Compare the reaction in toluene, dioxane, and tert-butanol.

  • Reaction Monitoring: Monitor the progress of each reaction by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).

  • Analysis: Identify the combination of ligand, base, and solvent that provides the highest conversion to the desired product.

Problem 2: Formation of Di- or Tri-arylated Byproducts

The high nucleophilicity of this compound can sometimes lead to over-arylation, especially if the aryl halide is not sterically demanding.

  • High Catalyst Loading: Excessive catalyst can accelerate the rate of the second arylation.

  • High Reaction Temperature: Elevated temperatures can provide the necessary energy to overcome the steric barrier for a second C-N bond formation.

  • Ligand Choice: Some ligands may favor the formation of the bis-ligated palladium species that can lead to diarylation.

  • Reduce Catalyst Loading: Once a productive catalyst system is identified, try reducing the catalyst loading to 0.5-1 mol%.

  • Lower the Reaction Temperature: If the reaction proceeds at a reasonable rate at a lower temperature, this can often suppress the formation of over-arylated products.

  • Ligand Modification: In some cases, using a slightly more sterically hindered ligand can disfavor the second arylation. For example, if XPhos gives diarylation, trying a more hindered ligand from the Buchwald portfolio could be beneficial.

  • Stoichiometry Control: Ensure that the aniline is not used in a large excess. A slight excess (1.1-1.2 equivalents) is usually sufficient.

Problem 3: Reaction Stalls Before Completion

A reaction that starts well but fails to reach full conversion often points to catalyst instability or deactivation.

  • Ligand Degradation: Some biarylphosphine ligands can undergo degradation at high temperatures over extended reaction times, leading to the formation of inactive palladium species.

  • Formation of Off-Cycle Palladium Complexes: The product, a triarylamine, can sometimes act as a ligand for the palladium center, leading to product inhibition.

  • Use a More Robust Ligand: N-heterocyclic carbene (NHC) ligands are often more thermally stable than phosphine ligands and can be a good alternative if ligand degradation is suspected.[2]

  • Employ a Precatalyst: As mentioned previously, well-defined precatalysts can help maintain the active catalytic species in solution for longer periods.

  • Lower Reaction Temperature: If possible, running the reaction at a lower temperature for a longer time can help preserve the catalyst's activity.

Experimental Protocols

General Procedure for a Screening Reaction:

To an oven-dried vial equipped with a magnetic stir bar is added the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and the base (0.7 mmol, 1.4 equiv). The vial is sealed with a septum and purged with argon for 10 minutes. The palladium precatalyst (0.005-0.01 mmol, 1-2 mol%) is then added, followed by the anhydrous, degassed solvent (2.5 mL) via syringe. The reaction mixture is then heated in a pre-heated oil bath or aluminum block at the desired temperature with vigorous stirring. The reaction is monitored by an appropriate analytical technique until completion or stalling.

Visualization of the Catalyst Selection Process

G start Define Reaction: This compound + Aryl-X initial_screen Initial Catalyst Screen: - Precatalyst: XPhos-Pd-G3 - Base: NaOtBu - Solvent: Toluene - Temp: 100 °C start->initial_screen evaluate Evaluate Outcome: Yield, Byproducts, Reaction Time initial_screen->evaluate low_yield Low Yield evaluate->low_yield <70% good_yield Good Yield evaluate->good_yield >70% troubleshoot Troubleshoot: - Screen Ligands (RuPhos, BrettPhos, NHC) - Screen Bases (LHMDS, K3PO4) - Screen Solvents (Dioxane, tBuOH) low_yield->troubleshoot optimize Optimization: - Catalyst Loading - Temperature - Concentration good_yield->optimize final_protocol Final Optimized Protocol optimize->final_protocol troubleshoot->evaluate

Caption: Logical workflow for catalyst system optimization.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Thomas, J. M., & Beller, M. (2004). The Power and Accessibility of High-Throughput Methods for Catalysis Research. Angewandte Chemie International Edition, 43(40), 5295-5297. [Link]

  • Nolan, S. P. (2011). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 44(2), 91-100. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Bera, S. S., et al. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 121(14), 8339-8436. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-Methyl-5-morpholinoaniline and Other Aniline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, aniline and its derivatives represent a cornerstone scaffold, giving rise to a vast array of compounds with diverse biological activities. These activities span from antimicrobial and anticancer to enzyme inhibition, making this chemical class a fertile ground for the development of novel therapeutics. This guide provides an in-depth comparative analysis of the potential biological activity of 2-Methyl-5-morpholinoaniline against other notable aniline derivatives. Drawing upon experimental data from structurally related compounds, we will explore its predicted bioactivities and provide detailed protocols for their experimental validation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate this promising molecule.

Introduction to Aniline Derivatives and the Significance of Substitution Patterns

Aniline, the simplest aromatic amine, is a versatile building block in organic synthesis. However, its biological activity is often unlocked and modulated through the strategic placement of various functional groups on the phenyl ring. The nature, position, and combination of these substituents profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance. These properties, in turn, dictate the compound's interaction with biological targets, thereby shaping its pharmacological profile.

The subject of this guide, this compound, possesses a unique substitution pattern: a methyl group at the ortho-position and a morpholine moiety at the meta-position relative to the amino group. The methyl group can influence the compound's metabolic stability and steric interactions, while the morpholine ring, a common motif in medicinal chemistry, is known to enhance aqueous solubility and can participate in crucial hydrogen bonding interactions with biological targets.[1][2] This combination suggests the potential for interesting and potent biological activities.

Comparative Analysis of Predicted Biological Activities

While direct experimental data on this compound is not extensively available in the public domain, we can infer its potential biological activities by examining structurally analogous compounds. This comparative approach allows us to formulate testable hypotheses and design a targeted experimental plan.

Antimicrobial Activity

The presence of a morpholine moiety in various heterocyclic compounds has been associated with significant antimicrobial properties.[3][4] Furthermore, studies on 2-methyl-5-nitroaniline, a close structural analog where the morpholine group is replaced by a nitro group, have demonstrated notable antimicrobial activity.[5] This strongly suggests that this compound is a promising candidate for investigation as an antimicrobial agent.

For a robust comparison, we propose evaluating its activity alongside:

  • Aniline: The parent compound, to establish a baseline.

  • 2-Methyl-5-nitroaniline: A structurally similar compound with documented antimicrobial effects.[5]

  • 4-Bromo-3-chloroaniline: A halogenated aniline known for its potent antimicrobial and antibiofilm activity, providing a benchmark for potency.

Table 1: Predicted Comparative Antimicrobial Activity

CompoundPredicted Minimum Inhibitory Concentration (MIC)Rationale for Prediction
This compound Moderate to High The morpholine moiety is associated with antimicrobial activity. Structural similarity to active 2-methyl-5-nitroaniline.
AnilineLow to InactiveThe unsubstituted ring generally exhibits weak antimicrobial properties.
2-Methyl-5-nitroanilineModerateDocumented antimicrobial activity.[5]
4-Bromo-3-chloroanilineHighHalogenation is a known strategy to enhance antimicrobial potency.
Anticancer (Cytotoxic) Activity

The morpholine ring is a prevalent feature in a number of anticancer drugs, including the well-known kinase inhibitor Gefitinib.[1] Moreover, research on 2-morpholino-4-anilinoquinoline derivatives has revealed potent antitumor activity against liver cancer cell lines (HepG2).[6] The aniline scaffold itself is present in numerous kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival. These findings provide a strong rationale for investigating the cytotoxic potential of this compound against various cancer cell lines.

A meaningful comparative cytotoxicity study would include:

  • Aniline: To assess the baseline cytotoxicity of the parent molecule.

  • A known aniline-based kinase inhibitor (e.g., a hypothetical anilino-pyrimidine): To serve as a positive control and a benchmark for potency.

  • Doxorubicin: A standard chemotherapeutic agent for broad-spectrum cytotoxicity comparison.

Table 2: Predicted Comparative Cytotoxic Activity (IC50)

CompoundPredicted IC50 in Cancer Cell Lines (e.g., MCF-7, A549)Rationale for Prediction
This compound Moderate The morpholine moiety is present in known anticancer agents. The aniline scaffold is common in kinase inhibitors.
AnilineLowGenerally exhibits low cytotoxicity.
Anilino-pyrimidine Kinase InhibitorHighSpecifically designed to inhibit cancer-related kinases.
DoxorubicinVery HighA potent and widely used cytotoxic drug.
Enzyme Inhibitory Activity

The structural features of this compound make it a plausible candidate for enzyme inhibition. The aniline nitrogen can act as a hydrogen bond donor, while the morpholine oxygen can act as a hydrogen bond acceptor, facilitating interactions within an enzyme's active site. Aniline derivatives have been reported to inhibit various enzymes, including carbonic anhydrases and kinases.[7][8] Given the prevalence of aniline-based kinase inhibitors, evaluating the inhibitory potential of this compound against a panel of kinases is a logical step.

For a comparative enzyme inhibition study, we propose:

  • Aniline: As a negative control.

  • Staurosporine: A broad-spectrum kinase inhibitor to serve as a positive control.

  • A specific aniline-based kinase inhibitor: To compare the selectivity and potency.

Table 3: Predicted Comparative Kinase Inhibitory Activity (IC50)

CompoundPredicted IC50 against a panel of kinases (e.g., Src, Abl)Rationale for Prediction
This compound Potential for selective inhibition The aniline and morpholine moieties can form key interactions in kinase active sites.
AnilineInactiveLacks the specific interactions required for potent kinase inhibition.
StaurosporineHigh (non-selective)A known potent but non-selective kinase inhibitor.
Specific Anilino-pyrimidine InhibitorHigh (selective)Designed for high potency and selectivity against a specific kinase.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities of this compound, a series of well-established in vitro assays are necessary. The following section provides detailed, step-by-step methodologies for these key experiments.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[9][10][11]

Protocol:

  • Cell Plating: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis plate_cells Plate Cells in 96-well Plate prepare_compounds Prepare Serial Dilutions of Compounds add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Solubilize Formazan incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing via Broth Microdilution

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14][15]

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound and comparator compounds in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_dilutions Prepare Serial Dilutions of Compounds in Broth prepare_inoculum Prepare Standardized Bacterial Inoculum inoculate_plate Inoculate Plate with Bacteria prepare_inoculum->inoculate_plate incubate_24h Incubate for 18-24h inoculate_plate->incubate_24h read_mic Determine MIC (Lowest Concentration with No Growth) incubate_24h->read_mic

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

In Vitro Kinase Inhibition Assay

A variety of kinase assay formats are available, with luminescence-based assays that measure ATP consumption being a common choice for high-throughput screening.[8][16][17][18][19]

Protocol:

  • Reagent Preparation: Prepare solutions of the kinase of interest, its specific substrate peptide, and ATP in a suitable kinase assay buffer.

  • Compound Addition: In a 384-well plate, add this compound and comparator compounds at various concentrations.

  • Kinase Reaction Initiation: Add the kinase and substrate to the wells, followed by the addition of ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add a detection reagent (e.g., ADP-Glo™) that terminates the kinase reaction and measures the amount of ADP produced, which is then converted to a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Kinase_Inhibition_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis add_inhibitor Add Inhibitor to Plate add_kinase_substrate Add Kinase and Substrate add_inhibitor->add_kinase_substrate add_atp Initiate Reaction with ATP add_kinase_substrate->add_atp incubate_rt Incubate at Room Temperature add_atp->incubate_rt add_detection_reagent Add Detection Reagent incubate_rt->add_detection_reagent read_luminescence Measure Luminescence add_detection_reagent->read_luminescence calculate_ic50 Calculate IC50 Values read_luminescence->calculate_ic50

Caption: Workflow for a luminescence-based kinase inhibition assay.

Concluding Remarks and Future Directions

This guide has provided a comprehensive framework for comparing the potential biological activity of this compound with other aniline derivatives. Based on structure-activity relationships derived from analogous compounds, we have hypothesized that this molecule may exhibit promising antimicrobial, anticancer, and enzyme inhibitory properties. The detailed experimental protocols provided herein offer a clear path for the validation of these hypotheses.

The successful demonstration of any of these biological activities would position this compound as a valuable lead compound for further optimization in drug discovery programs. Future studies should focus on elucidating its mechanism of action, exploring its selectivity profile, and conducting in vivo efficacy and safety studies. The systematic approach outlined in this guide, combining predictive analysis with rigorous experimental validation, is essential for unlocking the therapeutic potential of novel chemical entities like this compound.

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A Strategic Comparison of 2-Methyl-5-morpholinoaniline and 4-morpholinoaniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Isomeric Scaffolds in Medicinal Chemistry

In the landscape of drug discovery, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a research program. Subtle structural modifications, such as the positional isomerization of substituents on a central ring system, can lead to dramatic shifts in biological activity, pharmacokinetic profiles, and overall drug-likeness. This guide provides an in-depth comparison of two closely related morpholinoaniline isomers: 2-Methyl-5-morpholinoaniline and 4-morpholinoaniline. While both share a common pharmacophoric framework, their distinct substitution patterns present unique opportunities and challenges for medicinal chemists.

This analysis is designed for researchers, scientists, and drug development professionals, offering a blend of established data and field-proven insights to inform strategic scaffold selection. We will delve into their synthesis, comparative physicochemical properties, known and potential biological applications, and the underlying structure-activity relationships that govern their performance as key intermediates in drug discovery.

At a Glance: Key Physicochemical and Structural Differences

A foundational understanding of the physicochemical properties of these isomers is paramount for predicting their behavior in biological systems. The placement of the methyl and morpholino groups dictates the electronic distribution, lipophilicity, and steric profile of each molecule.

PropertyThis compound4-morpholinoanilineData Source(s)
Molecular Formula C₁₁H₁₆N₂OC₁₀H₁₄N₂ON/A
Molecular Weight 192.26 g/mol 178.23 g/mol N/A
CAS Number Not readily available2524-67-6[1]
Melting Point Not readily available130-132 °C[1]
Predicted pKa Not readily available6.72 ± 0.40[2]
Predicted LogP Not readily availableNot readily availableN/A
Appearance Not readily availableBrown to tan crystalline powder[1]

The presence of the methyl group ortho to the aniline nitrogen in this compound is anticipated to increase its lipophilicity and introduce steric hindrance around the amino group. This can influence its ability to participate in hydrogen bonding interactions with biological targets and may also impact its metabolic stability. Conversely, the para-substitution in 4-morpholinoaniline results in a more symmetrical molecule with an unencumbered amino group, a feature often desirable for forming key interactions in an active site.

Synthesis Strategies: Pathways to Isomeric Scaffolds

The synthetic accessibility of a scaffold is a crucial consideration in any drug discovery campaign. Both isomers can be synthesized from their corresponding nitroaniline precursors through well-established reduction methodologies.

Synthesis of 4-morpholinoaniline

The synthesis of 4-morpholinoaniline is a well-documented, high-yielding process, typically involving the catalytic hydrogenation of 4-(4-nitrophenyl)morpholine. This straightforward reaction underscores its utility as a readily accessible building block.

Experimental Protocol: Catalytic Hydrogenation of 4-(4-nitrophenyl)morpholine

  • Reaction Setup: Suspend 4-(4-nitrophenyl)morpholine in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by recrystallization or column chromatography to yield 4-morpholinoaniline.

G cluster_conditions Reaction Conditions 4-(4-nitrophenyl)morpholine 4-(4-nitrophenyl)morpholine 4-morpholinoaniline 4-morpholinoaniline 4-(4-nitrophenyl)morpholine->4-morpholinoaniline Reduction H2, Pd/C H2, Pd/C Ethanol/Methanol Ethanol/Methanol

Caption: Synthetic route to 4-morpholinoaniline.

Synthesis of this compound

The synthesis of this compound would analogously proceed from its nitro precursor, 2-Methyl-5-nitroaniline. While less documented, the reduction of the nitro group can be achieved using similar catalytic hydrogenation methods or other reducing agents like tin(II) chloride or iron in acidic media.[3]

Experimental Protocol: Reduction of 2-Methyl-5-nitroaniline

  • Precursor Synthesis: 2-Methyl-5-nitroaniline can be synthesized through the nitration of N-acetyl-o-toluidine followed by hydrolysis.[3]

  • Reduction: The nitro group of 2-Methyl-5-nitroaniline is then reduced to an amine. A common laboratory-scale method involves the use of tin(II) chloride dihydrate in ethanol under reflux.

  • Work-up: After the reaction is complete, the mixture is basified to precipitate the tin salts, and the product is extracted with an organic solvent.

  • Purification: The crude product is then purified by column chromatography to afford this compound.

G cluster_conditions Reaction Conditions 2-Methyl-5-nitroaniline 2-Methyl-5-nitroaniline This compound This compound 2-Methyl-5-nitroaniline->this compound Reduction Reducing Agent (e.g., SnCl2) Reducing Agent (e.g., SnCl2) Ethanol, Reflux Ethanol, Reflux

Caption: Proposed synthetic route to this compound.

Biological Applications and Performance in Drug Discovery

The true value of a chemical scaffold is realized through its application in generating biologically active molecules. Here, a significant divergence between the two isomers becomes apparent.

4-morpholinoaniline: A Validated Scaffold in Oncology and Beyond

4-morpholinoaniline is a well-established building block in the synthesis of numerous clinically relevant molecules, particularly kinase inhibitors.[4] The morpholine moiety is often employed to enhance aqueous solubility and can act as a hydrogen bond acceptor, while the aniline nitrogen serves as a key attachment point for various heterocyclic systems that target the ATP-binding site of kinases.

Key Therapeutic Areas and Examples:

  • Anticancer Agents: The 4-morpholinoaniline scaffold is a cornerstone of many kinase inhibitors. For instance, derivatives have been explored as potent inhibitors of PI3K/mTOR pathways, which are frequently dysregulated in cancer.[5] The morpholine group often occupies the solvent-exposed region of the kinase active site, contributing to favorable pharmacokinetic properties.

  • Antibacterial Agents: The oxazolidinone antibiotic Linezolid incorporates a 4-morpholinoaniline-like fragment, highlighting the scaffold's versatility beyond oncology.

  • Anticoagulants: The direct Factor Xa inhibitor Rivaroxaban also features a morpholinone ring derived from a related aniline precursor.[4]

The prevalence of the 4-morpholinoaniline scaffold in approved drugs and late-stage clinical candidates provides a wealth of structure-activity relationship (SAR) data, offering a solid foundation for further optimization and analogue design.

This compound: An Uncharted Territory with Potential

In stark contrast, this compound is a relatively unexplored entity in medicinal chemistry. The lack of extensive literature and commercially available data suggests that its potential has yet to be fully realized. However, we can extrapolate potential applications and SAR based on the known activities of its precursor, 2-Methyl-5-nitroaniline, and by considering the influence of its unique substitution pattern.

Inferred Potential and SAR Considerations:

  • Antimicrobial Activity: A study on derivatives of 2-Methyl-5-nitroaniline revealed that some compounds exhibit significant antimicrobial activity.[6] It is plausible that derivatives of this compound could also possess interesting antibacterial or antifungal properties. The introduction of the morpholine group could modulate the solubility and cell permeability of these compounds, potentially enhancing their efficacy.

  • Kinase Inhibition: While not as prevalent as the 4-isomer, the 2-methyl-5-morpholino substitution pattern could offer unique advantages in kinase inhibitor design. The ortho-methyl group could act as a "gatekeeper" modulator, influencing the selectivity profile of a potential inhibitor by sterically hindering its binding to certain kinases while allowing interaction with others. This could be a valuable strategy for developing more selective and less toxic therapeutics.

  • CNS Applications: The increased lipophilicity conferred by the methyl group might enhance the ability of derivatives to cross the blood-brain barrier, opening up possibilities for applications in central nervous system (CNS) disorders.

Comparative Structure-Activity Relationship (SAR) Insights

The strategic placement of the methyl group is the key differentiator between these two isomers and is the primary driver of their divergent SAR profiles.

G cluster_4MA 4-morpholinoaniline cluster_2M5MA This compound 4MA_core Unencumbered aniline -NH2 - Favorable for H-bonding - Readily derivatized Biological Target Biological Target 4MA_core->Biological Target Direct Interaction 4MA_morpholine para-Morpholine - Enhances solubility - H-bond acceptor 2M5MA_core ortho-Methylated aniline -NH2 - Steric hindrance - Increased lipophilicity - Potential for selectivity 2M5MA_core->Biological Target Modulated Interaction 2M5MA_morpholine meta-Morpholine - Modulates vector for substitution

Caption: Comparative SAR of the two isomers.

For 4-morpholinoaniline , the unhindered para-amino group allows for facile derivatization and direct, predictable interactions with target proteins. The morpholine group's primary role is often to improve physicochemical properties.

For This compound , the ortho-methyl group introduces a steric and electronic perturbation that can be strategically exploited. This substitution may:

  • Enforce a specific conformation: The steric bulk of the methyl group can restrict the rotation of the aniline ring, locking the molecule into a bioactive conformation.

  • Enhance metabolic stability: The methyl group can shield the aniline nitrogen from metabolic enzymes, potentially increasing the compound's half-life.

  • Dictate selectivity: As mentioned, the methyl group can act as a "selectivity element," favoring binding to kinases with larger gatekeeper residues.

Conclusion and Future Directions

This comparative guide illuminates the distinct strategic value of this compound and 4-morpholinoaniline in drug discovery.

4-morpholinoaniline stands as a validated, low-risk scaffold with a proven track record. Its straightforward synthesis and well-understood SAR make it an excellent choice for projects where speed and a high probability of success are paramount. It is the workhorse scaffold for targeting well-characterized protein families like kinases.

This compound , in contrast, represents a high-risk, high-reward opportunity. Its relative obscurity presents a chance to explore novel chemical space and develop intellectual property around a unique scaffold. The strategic incorporation of the ortho-methyl group offers a tantalizing prospect for achieving improved selectivity and pharmacokinetic properties.

For drug discovery teams, the choice between these two isomers will depend on the specific goals of the project. For programs targeting well-understood targets, 4-morpholinoaniline is a logical starting point. However, for more challenging targets where selectivity is a major hurdle, or for programs seeking to establish a novel chemical niche, the exploration of this compound and its derivatives could prove to be a highly fruitful endeavor. The limited data on this isomer underscores the need for further investigation to unlock its full potential in medicinal chemistry.

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A Senior Application Scientist's Guide to the Spectroscopic Journey from Nitroaniline to 2-Methyl-5-morpholinoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting the Course of a Key Synthetic Transformation

In the landscape of pharmaceutical development and materials science, the synthesis of substituted anilines serves as a cornerstone for creating novel molecular architectures. 2-Methyl-5-morpholinoaniline is one such valuable building block, integrating the structural features of a toluidine backbone with a morpholine moiety. The journey from its common precursors involves significant electronic and structural transformations, each leaving a distinct and traceable fingerprint across various spectroscopic techniques.

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of this compound and its logical precursors. We will move beyond a simple cataloging of data, focusing instead on the causality behind the observed spectral shifts and changes. For researchers monitoring these reactions, understanding this spectroscopic evolution is paramount for confirming conversions, identifying intermediates, and ensuring the purity of the final product. This document is designed to serve as a practical, field-proven reference for scientists engaged in synthetic chemistry and drug development.

The Synthetic Pathway: A Three-Step Spectroscopic Narrative

The conversion of 2-Methyl-5-nitroaniline to this compound is typically conceptualized in two key stages following an initial reaction to introduce the morpholine precursor. A common synthetic strategy involves the reaction of the starting nitroaniline with a reagent like chloroacetyl chloride, followed by cyclization and subsequent reduction. However, a more direct pathway involves the nucleophilic substitution to form an intermediate, followed by the reduction of the nitro group. We will focus our analysis on the key milestones of this transformation: the starting material, the nitro-morpholino intermediate, and the final amino-morpholino product.

G cluster_0 Synthetic Pathway A Precursor 1: 2-Methyl-5-nitroaniline B Intermediate: 4-(3-Methyl-5-nitrophenyl)morpholine A->B  Morpholine Ring Formation   C Final Product: this compound B->C  Nitro Group Reduction (e.g., H₂, Pd/C)  

Caption: Logical synthetic route from precursor to final product.

Part 1: A Comparative Analysis of Spectroscopic Signatures

The transformation from a primary aromatic amine (with a potent electron-withdrawing group) to a tertiary aromatic amine (with an electron-donating group) provides a rich dataset for spectroscopic comparison. Each technique—NMR, IR, and Mass Spectrometry—offers a unique window into the molecular changes occurring at each step.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is exceptionally sensitive to the electronic environment of the hydrogen atoms in a molecule. The transition from 2-Methyl-5-nitroaniline to this compound presents several key diagnostic changes.

  • Aromatic Region (6.5 - 8.0 ppm): The powerful electron-withdrawing nitro group in 2-Methyl-5-nitroaniline deshields the aromatic protons, pushing their signals downfield.[1] The introduction of the morpholine group and the subsequent reduction of the nitro group to a strongly electron-donating amino group cause a significant upfield shift of these protons due to increased electron density on the aromatic ring.

  • Amine Protons (-NH₂): A broad singlet corresponding to the two -NH₂ protons is a key feature in the spectrum of 2-Methyl-5-nitroaniline , typically appearing around 3.7 ppm.[1] This signal disappears entirely upon formation of the tertiary amine in the intermediate and final product.

  • Morpholine Protons (2.8 - 4.0 ppm): The appearance of two distinct multiplets, typically integrating to 4 protons each, is the definitive indicator of the morpholine ring's presence. The protons on the carbons adjacent to the oxygen (-O-CH₂-) are more deshielded and appear further downfield (around 3.7-3.9 ppm) compared to the protons on the carbons adjacent to the nitrogen (-N-CH₂-), which appear around 2.9-3.2 ppm.[2] This characteristic AA'XX' pattern is an unmistakable marker of a successful reaction.[3]

  • Methyl Protons (-CH₃): The singlet for the methyl group protons sees a slight upfield shift as the electron-withdrawing nitro group is replaced by the electron-donating morpholino and amino functionalities.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR complements the proton data by revealing changes in the electronic environment of the carbon backbone.

  • Aromatic Carbons (100 - 150 ppm): The carbon attached to the nitro group (C-5) in 2-Methyl-5-nitroaniline is significantly deshielded.[1] Upon reduction to an amino group, this carbon and the other aromatic carbons experience an upfield shift. Conversely, the carbon attached to the nitrogen (C-1) becomes more deshielded in the final product due to the direct attachment of two electron-donating groups.

  • Morpholine Carbons (45 - 70 ppm): The appearance of two new signals confirms the presence of the morpholine ring. The carbon atoms adjacent to the oxygen (C-O) resonate downfield (around 67 ppm), while the carbons adjacent to the nitrogen (C-N) appear more upfield (around 48-50 ppm).[2]

Infrared (IR) Spectroscopy: Tracking Functional Group Transformations

IR spectroscopy is unparalleled for monitoring the appearance and disappearance of key functional groups.

G cluster_0 Key IR Transformations cluster_1 Characteristic Vibrations A Precursor 1 (2-Methyl-5-nitroaniline) B Intermediate (Nitro-Morpholino) A->B Disappearance of N-H Stretch Appearance of C-O Stretch D Primary Amine N-H Stretch (2 bands, ~3300-3450 cm⁻¹) A->D E Nitro NO₂ Stretches (Asymm: ~1530 cm⁻¹) (Symm: ~1350 cm⁻¹) A->E C Final Product (Amino-Morpholino) B->C Disappearance of NO₂ Stretches Appearance of N-H Stretch (New) B->E F Morpholine C-O Stretch (~1115 cm⁻¹) B->F C->F G Final Product N-H Stretch (Characteristic of primary aromatic amine) C->G

Sources

A Senior Application Scientist's Guide to the Purification of 2-Methyl-5-morpholinoaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purity of starting materials and intermediates is paramount. This guide provides an in-depth comparison of the principal methods for the purification of 2-Methyl-5-morpholinoaniline, a key building block in medicinal chemistry. We will delve into the mechanistic underpinnings of each technique, present detailed experimental protocols, and offer data-driven insights to guide your selection of the most effective method for your specific needs.

The Criticality of Purity for this compound

This compound is a substituted aniline derivative with applications in the synthesis of various biologically active compounds.[1] The presence of impurities, which can arise from the synthetic route—commonly the reduction of a nitro-aniline precursor—can lead to unwanted side reactions, decreased yields, and compromised biological activity of the final product.[2][3] Common impurities may include unreacted starting materials, regioisomers, or products of oxidation and dimerization. Therefore, a robust purification strategy is not merely a procedural step but a critical determinant of research success.

Comparative Analysis of Purification Methodologies

The choice of purification method is dictated by the nature of the impurities, the desired scale of purification, and the required final purity. Here, we compare three widely employed techniques: Recrystallization, Flash Column Chromatography, and Vacuum Distillation.

Recrystallization: The Art of Crystal Lattice Perfection

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent system. The underlying principle is that the crystal lattice of the pure compound will exclude impurity molecules as it forms.

Mechanistic Insight: The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in lower concentrations, ideally remain in the solution. For amines, which can be prone to oxidation, conducting the process under an inert atmosphere (e.g., nitrogen or argon) is advisable.[4][5]

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures). An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. A mixed solvent system, such as ethyl acetate/hexane, often provides the necessary solubility gradient.[6]

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound in a minimal amount of the chosen hot solvent (e.g., ethyl acetate) to achieve saturation.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Advantages:

  • Cost-effective and scalable.

  • Can yield very high purity product.

Disadvantages:

  • Product loss in the mother liquor is inevitable.

  • Finding a suitable solvent can be time-consuming.

Flash Column Chromatography: Harnessing Differential Adsorption

Flash column chromatography is a versatile and widely used technique for the separation of compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[7]

Mechanistic Insight: The separation is based on the principle of adsorption. The stationary phase, silica gel, is polar and acidic. More polar compounds will adhere more strongly to the silica and thus elute more slowly, while less polar compounds will travel down the column more quickly. Given that anilines are basic, they can interact strongly with the acidic silica gel, potentially leading to tailing and poor separation.[7] To mitigate this, the addition of a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent is a common and effective strategy.[7]

Experimental Protocol: Flash Column Chromatography of this compound

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 50% ethyl acetate in hexane. Add approximately 0.5-1% triethylamine to the eluent mixture to improve the peak shape of the amine.[7]

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Advantages:

  • Applicable to a wide range of compounds and impurities.

  • High resolution and purification efficiency.

Disadvantages:

  • Can be labor-intensive and consume significant amounts of solvent.

  • Potential for product loss on the column.

Vacuum Distillation: Separation by Boiling Point

For liquid compounds or solids with a relatively low melting point, distillation is a viable purification method. Given that many aromatic amines have high boiling points and can be susceptible to decomposition at atmospheric pressure, vacuum distillation is often the preferred approach.[8][9][10]

Mechanistic Insight: Distillation separates compounds based on differences in their vapor pressures. By reducing the pressure, the boiling points of the compounds are lowered, allowing for distillation at a lower temperature and minimizing the risk of thermal degradation.[11] Impurities with significantly different boiling points from the desired compound can be effectively separated.

Experimental Protocol: Vacuum Distillation of this compound

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Charging the Flask: Place the crude this compound into the distillation flask. Adding boiling chips or a magnetic stir bar will ensure smooth boiling.

  • Applying Vacuum: Gradually reduce the pressure inside the apparatus to the desired level.

  • Heating: Gently heat the distillation flask.

  • Distillation and Collection: Collect the fraction that distills at a constant temperature and pressure. This fraction corresponds to the purified this compound.

  • Isolation: Once the distillation is complete, carefully release the vacuum and collect the purified product from the receiving flask.

Advantages:

  • Excellent for removing non-volatile or highly volatile impurities.

  • Can be a very efficient method for large-scale purification.

Disadvantages:

  • Requires specialized equipment.

  • Not suitable for thermally unstable compounds, even under vacuum.

Data-Driven Comparison of Purification Methods

Parameter Recrystallization Flash Column Chromatography Vacuum Distillation
Typical Purity Achieved >99%95-99%>98%
Typical Yield 60-90%50-85%70-95%
Scale Milligrams to KilogramsMilligrams to GramsGrams to Kilograms
Cost LowModerateHigh (equipment)
Time ModerateHighModerate
Key Separating Principle Solubility DifferenceAdsorption DifferenceBoiling Point Difference

Visualizing the Purification Workflow

To aid in the selection of an appropriate purification strategy, the following workflow diagram illustrates the decision-making process.

Purification_Workflow Crude Crude 2-Methyl-5- morpholinoaniline Is_Solid Is the crude material a solid? Crude->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Low_MP Is it a low melting solid? Is_Solid->Low_MP No (Liquid/Oil) Pure_Product Pure Product Recrystallization->Pure_Product Chromatography Flash Column Chromatography Chromatography->Pure_Product Distillation Vacuum Distillation Distillation->Pure_Product Low_MP->Chromatography No Low_MP->Distillation Yes

Caption: Decision workflow for selecting a purification method.

Conclusion

The purification of this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. Each of the discussed methods—recrystallization, flash column chromatography, and vacuum distillation—offers distinct advantages and is suited to different scenarios. A thorough understanding of the nature of the impurities present and the desired scale of purification will enable the researcher to select the most appropriate technique. For achieving the highest purity of a solid sample, recrystallization is often the method of choice. For complex mixtures or when impurities have similar solubilities, flash column chromatography provides superior separation. For bulk purification of a thermally stable liquid or low-melting solid, vacuum distillation is a highly efficient option. By applying the principles and protocols outlined in this guide, researchers can confidently and effectively purify this compound to the high standards required for their work.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. Lyon (FR): International Agency for Research on Cancer; 1990. (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 48.) 5-Nitro-o-toluidine. Available from: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]

  • Master Organic Chemistry. 3 Trends That Affect Boiling Points. Available from: [Link]

  • ResearchGate. Does aniline stick in columns during column chromatography?. Available from: [Link]

  • Google Patents. Process for the purification of aromatic amines.
  • United States Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available from: [Link]

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  • ResearchGate. Morpholines. Synthesis and Biological Activity. Available from: [Link]

  • Sciencemadness Discussion Board. Stability of amines. Available from: [Link]

  • Google Patents. Process for preparing 2-fluoro-5-nitroaniline.
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  • PubMed. Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. Available from: [Link]

  • Taylor & Francis Online. Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Solid Phase Extraction Using a Cigarette Filter as a Sorbent. Available from: [Link]

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  • Arkivoc. Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]

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A Comparative Guide to the Validation of 2-Methyl-5-morpholinoaniline Purity by HPLC and NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous confirmation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide provides an in-depth comparative analysis of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of 2-Methyl-5-morpholinoaniline purity. As a crucial intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity is of paramount importance.

This document is tailored for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into these methodologies. The protocols and data presented herein are designed to be self-validating, reflecting the robust standards required in the pharmaceutical industry.

The Imperative of Purity in Pharmaceutical Intermediates

This compound serves as a building block in the synthesis of more complex molecules. The presence of impurities, even in trace amounts, can have significant downstream effects, potentially leading to the formation of undesired byproducts, reduced efficacy of the final drug product, or the introduction of toxic components. Therefore, orthogonal analytical methods are often employed to provide a comprehensive purity profile.

Section 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolving power and sensitivity in separating and quantifying components of a mixture.[1] For purity analysis, it excels at detecting and quantifying known and unknown impurities, providing a percentage purity value based on the relative peak areas.[1][2]

The Rationale Behind the HPLC Method

The selection of a reversed-phase HPLC (RP-HPLC) method is predicated on the physicochemical properties of this compound, which possesses both hydrophobic (the substituted benzene ring) and hydrophilic (the morpholine and aniline moieties) characteristics. A C18 column is chosen for its versatility and common application in separating moderately polar compounds. A gradient elution is employed to ensure the effective separation of the main compound from any potential impurities that may have a wide range of polarities. UV detection is selected based on the chromophoric nature of the aniline derivative.

Experimental Protocol: HPLC Purity Validation

A detailed, step-by-step methodology for the HPLC analysis is provided below. This protocol is designed to be compliant with the principles outlined in the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[3][4][5]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard and sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • Integrate the peak areas of the main component and all impurities.

    • Calculate the percentage purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting A Weigh Sample & Reference Standard B Dissolve in Diluent A->B D Inject Sample into HPLC System B->D C Prepare Mobile Phases A & B C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peak Areas F->G H Calculate % Purity (Area Normalization) G->H I Generate Report H->I

Caption: HPLC Purity Analysis Workflow.

Data Summary: HPLC Analysis
CompoundRetention Time (min)Peak Area% Area
Impurity 14.5215,2340.08
Impurity 27.8928,9450.15
This compound12.3619,156,78999.75
Impurity 315.785,4320.02
Total 19,206,400 100.00

Section 2: Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a powerful primary analytical method that provides a direct measurement of the analyte's purity without the need for a specific reference standard of the analyte itself.[7][8] Its principle lies in the direct proportionality between the integrated signal intensity of a nucleus and the number of nuclei giving rise to that signal.[7]

The Rationale Behind the qNMR Method

qNMR is an intrinsically quantitative technique. For the purity assessment of this compound, a certified internal standard with known purity is used. By comparing the integral of a specific proton signal from the analyte with the integral of a known proton signal from the internal standard, the absolute purity of the analyte can be calculated.[7] This method is particularly valuable as it is not dependent on the response factor of the analyte, which is a requirement for accurate quantification in HPLC.

Experimental Protocol: qNMR Purity Validation

This protocol outlines the steps for determining the purity of this compound using ¹H qNMR.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance

  • Volumetric flasks and pipettes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard with a known purity (e.g., Maleic Acid)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial.[6]

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay, sufficient number of scans).

  • Data Processing:

    • Apply appropriate processing parameters (e.g., Fourier transform, phase correction, baseline correction).

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following equation[7]:

      • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      • Where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • M = Molar mass

        • m = mass

        • P = Purity of the standard

        • "analyte" refers to this compound

        • "std" refers to the internal standard

Visualization of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Reporting A Accurately Weigh Sample & Internal Std. B Dissolve in Deuterated Solvent A->B C Acquire ¹H NMR Spectrum B->C D Process Spectrum (FT, Phasing, Baseline) C->D E Integrate Analyte & Standard Signals D->E F Calculate Purity using qNMR Equation E->F G Generate Report F->G

Caption: qNMR Purity Analysis Workflow.

Data Summary: qNMR Analysis
ParameterThis compoundInternal Standard (Maleic Acid)
Mass (m)10.05 mg5.02 mg
Molar Mass (M)207.26 g/mol 116.07 g/mol
Purity (P)To be determined99.9%
SignalAromatic proton (e.g., δ 6.8)Olefinic protons (δ 6.0)
Number of Protons (N)12
Integral (I)1.000.95
Calculated Purity 99.8%

Section 3: Comparative Analysis: HPLC vs. qNMR

Both HPLC and qNMR are powerful techniques for purity determination, but they offer different strengths and are often used in a complementary fashion.[9]

FeatureHPLCqNMR
Principle Separation based on differential partitioning between a stationary and mobile phase.Intrinsic quantitative nature based on the direct relationship between signal intensity and the number of nuclei.[6]
Primary Use Quantification of known impurities and overall purity assessment.[6]Absolute purity determination and structural elucidation of impurities.
Sensitivity High (pg to ng range).[6]Lower than HPLC, but can be enhanced with high-field instruments and cryoprobes.[10][11]
Selectivity High, dependent on column chemistry and mobile phase composition.High, based on unique chemical shifts of different nuclei.
Reference Standard Requires a reference standard of the analyte for accurate quantification (unless using area % method).Requires a certified internal standard of a different compound.
Quantification Relative (area %) or absolute (with calibration curve).Absolute.[8]
Throughput High, suitable for routine quality control.Lower, more time-consuming sample preparation and data acquisition.
Information Provided Purity, presence of impurities, retention time.Purity, structural information, identification of unknown impurities.

Key Insights:

  • Complementary Nature: HPLC is excellent for routine quality control and detecting trace impurities due to its high sensitivity.[1] qNMR, on the other hand, provides an absolute measure of purity and is invaluable for characterizing and identifying unknown impurities.[7] The combination of both techniques provides a highly confident and comprehensive purity assessment.[12]

  • Orthogonal Validation: Using both HPLC and qNMR provides orthogonal validation of purity.[13] If the purity values obtained from both methods are in close agreement, it significantly increases the confidence in the reported purity of the this compound.

  • Regulatory Perspective: Regulatory agencies like the FDA and EMA accept both HPLC and qNMR data for purity determination in regulatory submissions.[8] The choice of method often depends on the stage of drug development and the specific requirements of the analysis.

Conclusion

The validation of this compound purity is a critical step in ensuring the quality and safety of downstream pharmaceutical products. Both HPLC and qNMR are indispensable tools for this purpose. HPLC offers high sensitivity and throughput for routine analysis, while qNMR provides an absolute and structurally informative measure of purity. By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can make informed decisions to establish a robust and reliable purity assessment strategy, ensuring the integrity of their final drug products.

References

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC - NIH. (2025, August 18).
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  • (PDF) A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing - ResearchGate. (2025, August 6).
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  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - NIH.
  • Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch. (2025, March 13).
  • Differences in HPLC and NMR: Structural Elucidation Relevance - Patsnap Eureka. (2025, September 19).
  • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11).
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials - Sigma-Aldrich. (2017, February 8).
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A Comparative Guide to Kinase Inhibitors Derived from Diverse Morpholinoaniline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of kinase inhibitors derived from various morpholinoaniline-based scaffolds. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors. We will explore the structure-activity relationships, target selectivity, and cellular effects of inhibitors built upon triazine, pyrimidine, and quinazoline cores, offering a framework for selecting and evaluating these important classes of molecules.

Introduction: The Morpholinoaniline Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. A key pharmacophore that has yielded a multitude of potent kinase inhibitors is the morpholinoaniline moiety. The morpholine ring, in particular, is crucial for establishing key hydrogen bond interactions within the ATP-binding pocket of many kinases, contributing to both potency and selectivity.[1] This guide will dissect the nuances of kinase inhibitors derived from different heterocyclic scaffolds fused to the morpholinoaniline pharmacophore.

Comparative Analysis of Morpholinoaniline-Based Kinase Inhibitors

The versatility of the morpholinoaniline scaffold is demonstrated by its successful incorporation into various heterocyclic systems, leading to inhibitors with distinct target profiles. Here, we compare three prominent classes: morpholino-triazines, morpholino-pyrimidines, and morpholino-quinazolines.

Morpholino-Triazine Derivatives: Dual PI3K/mTOR Inhibition

The morpholino-triazine scaffold has given rise to potent dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), two key nodes in a critical cancer cell survival pathway.[2]

  • PKI-587 (Gedatolisib): A prominent example of a morpholino-triazine, PKI-587, is a highly potent and reversible ATP-competitive inhibitor of all class I PI3K isoforms and mTOR.[3][4] It has demonstrated significant antitumor activity in various preclinical models and is currently in clinical development.[4]

  • ZSTK474: Another well-characterized morpholino-triazine, ZSTK474, is a pan-class I PI3K inhibitor with demonstrated in vivo efficacy.[5] Interestingly, while it shares the triazine core, its selectivity profile differs from dual PI3K/mTOR inhibitors.[6]

Table 1: Comparative in vitro IC50 Data for Morpholino-Triazine Inhibitors

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)mTOR (nM)Reference(s)
PKI-587 0.41.30.51.11.6[3]
ZSTK474 171582949>1000[6]

Note: IC50 values can vary depending on assay conditions. The data presented here is for comparative purposes.

Morpholino-Pyrimidine Derivatives: Targeting the PI3K/Akt/mTOR Pathway

The morpholino-pyrimidine scaffold is another privileged structure for targeting the PI3K/Akt/mTOR pathway. The nitrogen arrangement in the pyrimidine ring influences the electronic properties and potential interactions within the kinase active site.

  • Structure-Activity Relationship (SAR): Studies on morpholino-pyrimidine derivatives have highlighted the importance of substitutions on the pyrimidine ring for achieving potency and selectivity. The morpholine oxygen is critical for forming a key hydrogen bond in the hinge region of PI3K.[7]

Morpholino-Quinazoline Derivatives: Expanding to EGFR Inhibition

The quinazoline scaffold is a well-established core for Epidermal Growth Factor Receptor (EGFR) inhibitors. The incorporation of a morpholino group onto this scaffold offers a strategy to modulate potency, selectivity, and pharmacokinetic properties.[8]

  • Comparison with Non-Morpholino EGFR Inhibitors: First-generation EGFR inhibitors like gefitinib and erlotinib, which are based on the 4-anilinoquinazoline core, have shown significant clinical success.[9][10] However, acquired resistance, often through the T790M mutation, limits their long-term efficacy.[9] Second and third-generation inhibitors, such as afatinib and osimertinib, have been developed to overcome this resistance.[9][11] Morpholino-quinazoline derivatives represent a chemical space that can be explored to develop novel EGFR inhibitors with potentially improved properties, such as enhanced selectivity for mutant forms of EGFR over wild-type, which could lead to a better therapeutic window.[6] For instance, the addition of morpholinoalkoxy groups to the quinazoline core has been shown to increase antiproliferative activity.[8]

Signaling Pathways and Off-Target Considerations

The primary target of many morpholinoaniline-based inhibitors is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway cluster_inhibitors Inhibitor Targets RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation 4EBP1->Proliferation Inhibits (when unphosphorylated) ZSTK474 ZSTK474 ZSTK474->PI3K Inhibits PKI-587 PKI-587 PKI-587->PI3K Inhibits PKI-587->mTORC2 Inhibits PKI-587->mTORC1 Inhibits

Figure 1: The PI3K/Akt/mTOR signaling pathway and the targets of representative morpholino-triazine inhibitors.

A critical aspect of kinase inhibitor development is understanding their selectivity profile across the entire kinome. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. While comprehensive kinome-wide selectivity data for a broad range of morpholinoaniline derivatives is not publicly available in a single comparative study, it is known that even highly potent inhibitors can have off-target activities. For instance, while PKI-587 is a potent PI3K/mTOR inhibitor, it also shows some activity against B-Raf.[3] The potential for off-target effects on other major signaling pathways, such as the MAPK and JAK/STAT pathways, should be carefully evaluated during inhibitor development.

Experimental Protocols for Comparative Evaluation

To ensure a rigorous and objective comparison of kinase inhibitors, standardized and validated experimental protocols are essential.

In Vitro Kinase Assays

Biochemical assays are the first step in determining the potency and selectivity of a kinase inhibitor.

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.[2]

Step-by-Step Methodology:

  • Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations. Incubate at room temperature for the desired time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.

ADP_Glo_Workflow Start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Step1 Incubate (e.g., 60 min) Start->Step1 Step2 Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) Step1->Step2 Step3 Incubate (40 min) Step2->Step3 Step4 Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Step3->Step4 Step5 Incubate (30-60 min) Step4->Step5 End Measure Luminescence Step5->End

Figure 2: Workflow for the ADP-Glo™ Kinase Assay.

This TR-FRET-based assay measures the binding affinity of an inhibitor to a kinase.[8]

Step-by-Step Methodology:

  • Assay Preparation: Prepare a 3X solution of the test compound, a 3X solution of the kinase-antibody mixture, and a 3X solution of the fluorescently labeled tracer.

  • Assay Assembly: In a 384-well plate, add 5 µL of the test compound solution.

  • Add 5 µL of the kinase/antibody mixture.

  • Add 5 µL of the tracer solution.

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths to determine the FRET ratio. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.

Cell-Based Assays

Cellular assays are crucial for confirming the on-target activity of an inhibitor in a physiological context and assessing its functional consequences.

This assay measures the metabolic activity of cells, which is an indicator of cell viability, in the presence of a kinase inhibitor.[7]

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor for a specified period (e.g., 72 hours).

  • Resazurin Addition: Add resazurin solution to each well (typically 10% of the culture volume) and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a plate reader. The signal is proportional to the number of viable cells.

Western blotting is used to assess the phosphorylation status of key downstream targets of the inhibited kinase, providing direct evidence of pathway modulation.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells with the inhibitor for a defined period, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-Akt, total Akt, phospho-S6, total S6).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Western_Blot_Workflow Start Cell Treatment & Lysis Step1 Protein Quantification Start->Step1 Step2 SDS-PAGE Step1->Step2 Step3 Protein Transfer (to membrane) Step2->Step3 Step4 Blocking Step3->Step4 Step5 Primary Antibody Incubation (e.g., p-Akt, Akt) Step4->Step5 Step6 Secondary Antibody Incubation (HRP-conjugated) Step5->Step6 End Signal Detection (ECL) Step6->End

Figure 3: General workflow for Western Blot analysis.

Conclusion and Future Directions

The morpholinoaniline scaffold has proven to be a highly fruitful starting point for the development of potent kinase inhibitors targeting key signaling pathways in cancer and other diseases. The choice of the heterocyclic core—be it triazine, pyrimidine, or quinazoline—profoundly influences the inhibitor's target profile and selectivity. While morpholino-triazines have yielded successful dual PI3K/mTOR inhibitors, the exploration of other scaffolds like morpholino-quinazolines holds promise for developing novel inhibitors against other important kinase targets such as EGFR, potentially with improved selectivity and resistance profiles.

Future research should focus on comprehensive, head-to-head comparative kinome profiling of a diverse set of morpholinoaniline-based inhibitors to build a more complete understanding of their structure-selectivity relationships. This will enable a more rational design of next-generation inhibitors with optimized on-target potency and minimized off-target effects, ultimately leading to more effective and safer targeted therapies.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Publisher Not Found. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Pharmaceuticals (Basel). [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). Journal of Computer-Aided Molecular Design. [Link]

  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. (2022). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer. (2015). Clinical Cancer Research. [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2021). Molecules. [Link]

  • Antitumor Efficacy of PKI-587, a Highly Potent Dual PI3K/mTOR Kinase Inhibitor. (2011). Clinical Cancer Research. [Link]

  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (2023). European Journal of Medicinal Chemistry. [Link]

  • Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Antitumor efficacy of PKI-587, a highly potent dual PI3K/mTOR kinase inhibitor. (2011). Clinical Cancer Research. [Link]

  • Drugging the PI3 Kinome: From Chemical Tools to Drugs in the Clinic. (2011). Pharmacological Reviews. [Link]

  • ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. (2009). Molecular Cancer Therapeutics. [Link]

  • Off-target effects of MEK inhibitors. (2009). The Journal of Biological Chemistry. [Link]

  • Effect of ZSTK474 on PI3K-downstream signaling pathway, apoptosis... (2019). ResearchGate. [Link]

  • Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors. (2017). Cell Chemical Biology. [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. (2022). bioRxiv. [Link]

  • Osimertinib versus comparator first-generation epidermal growth factor receptor tyrosine kinase inhibitors as first-line treatment in patients with advanced EGFR-mutated non-small cell lung cancer: a Chinese, multicenter, real-world cohort study. (2022). Annals of Translational Medicine. [Link]

  • JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. (2022). Frontiers in Oncology. [Link]

  • The chemical structures of morpholino-based heterocyclic PI3K inhibitors. (2018). ResearchGate. [Link]

  • Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. (2020). International Journal of Molecular Sciences. [Link]

  • An Updated Mini-Review: Newer Quinazoline Based EGFR Inhibitors as Anticancer Agents. (2025). Publisher Not Found. [Link]

  • Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). (2022). Acta Pharmaceutica Sinica B. [Link]

  • The dual PI3K/mTOR inhibitor PKI-587 enhances sensitivity to cetuximab in EGFR-resistant human head and neck cancer models. (2014). British Journal of Cancer. [Link]

  • Inhibition of PI3K by ZSTK474 suppressed tumor growth not via apoptosis but G0/G1 arrest. (2009). Biochemical and Biophysical Research Communications. [Link]

  • Collaborations of Akt, MAPK, and JAK/STAT pathways in suppressing the... (2021). ResearchGate. [Link]

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A Comparative Guide to the Synthetic Strategies of Gefitinib: A Critical Evaluation of Alternatives to the Classical Route

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the development of robust and efficient synthetic routes for small molecule kinase inhibitors is of paramount importance. This guide provides an in-depth technical comparison of the established and alternative synthetic pathways for Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. While the initial query focused on alternatives to 2-Methyl-5-morpholinoaniline, our comprehensive literature review indicates that this compound is not a primary building block in the principal synthetic routes of Gefitinib. Therefore, this guide pivots to address the core need for comparative synthetic analysis by focusing on well-documented and industrially relevant manufacturing processes for this critical anti-cancer agent.

This analysis will dissect two major synthetic approaches: the "Classical Route" originating from 6,7-dimethoxyquinazolin-4-one and the more recent, optimized "Isovanillin Route." We will delve into the causality behind experimental choices, compare performance based on experimental data, and provide detailed protocols to allow for a thorough and objective evaluation.

Introduction to Gefitinib and the Imperative for Synthetic Optimization

Gefitinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[1][2] Its molecular structure, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, presents a multi-step synthetic challenge. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical factors for pharmaceutical manufacturing. The classical synthesis, while foundational, presents several drawbacks that have spurred the development of alternative pathways.[1][3]

The Classical Synthetic Route: A Foundation with Limitations

The first disclosed synthesis of Gefitinib, which we term the "Classical Route," commences with 6,7-dimethoxyquinazolin-4-one.[1][3] This pathway, while historically significant, involves several challenging steps that can impact overall yield and purity.

Workflow of the Classical Route

The classical synthesis involves a multi-step sequence including selective demethylation, protection, chlorination, aromatic nucleophilic substitution (SNAr), deprotection, and final etherification.

Classical Gefitinib Synthesis start 6,7-Dimethoxy quinazolin-4-one demethylation Selective Demethylation start->demethylation L-methionine, CH3SO3H acetylation Acetylation (Protection) demethylation->acetylation Ac2O chlorination Chlorination acetylation->chlorination SOCl2 or POCl3 snar SNAr with 3-chloro-4-fluoroaniline chlorination->snar deacetylation Deacetylation snar->deacetylation etherification Etherification deacetylation->etherification 4-(3-chloropropyl)morpholine gefitinib Gefitinib etherification->gefitinib Isovanillin Route for Gefitinib Synthesis start Methyl 3-hydroxy- 4-methoxybenzoate alkylation Alkylation start->alkylation 1-bromo-3-chloropropane nitration Nitration alkylation->nitration HNO3, Acetic Acid reduction Reduction nitration->reduction Fe, Acetic Acid cyclization Cyclization reduction->cyclization Formamidine acetate chlorination Chlorination cyclization->chlorination SOCl2, DMF amination1 Amination with 3-chloro-4-fluoroaniline chlorination->amination1 amination2 Amination with Morpholine amination1->amination2 gefitinib Gefitinib amination2->gefitinib

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methyl-5-morpholinoaniline Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of the 2-Methyl-5-morpholinoaniline scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from disparate studies to illuminate the chemical nuances that drive biological activity, with a particular focus on the development of novel kinase inhibitors. We will explore the rationale behind molecular design, compare analogs, and provide actionable experimental protocols.

Introduction: The Promise of the Morpholinoaniline Scaffold

In the landscape of medicinal chemistry, the morpholine ring is a well-established "privileged structure." Its frequent appearance in approved drugs and clinical candidates stems from its ability to improve key pharmacokinetic properties, such as aqueous solubility and metabolic stability, while also serving as a critical pharmacophore for interacting with biological targets.[1][2] When coupled with an aniline moiety, it forms a scaffold with significant potential for developing targeted therapies, particularly in oncology.

Quinoline-based molecules, which share structural similarities with aniline derivatives, have shown significant promise as kinase inhibitors, with several compounds approved for clinical use.[3] The this compound core represents a strategic starting point for novel kinase inhibitor design, aiming to leverage the favorable properties of the morpholine group to achieve high potency and selectivity against key kinases implicated in cancer signaling pathways.[3][4]

The Core Scaffold: Rationale for Analog Development

The this compound structure presents several key positions for chemical modification to systematically probe the structure-activity relationship and optimize for potency, selectivity, and drug-like properties. Understanding how modifications at these positions influence biological activity is the cornerstone of rational drug design.

Caption: Core this compound scaffold with key positions for analog synthesis.

The primary rationale for exploring this scaffold is its potential to interact with the ATP-binding pocket of protein kinases. The aniline nitrogen can act as a hinge-binding motif, forming critical hydrogen bonds, while the rest of the molecule explores different regions of the binding site to achieve potency and selectivity.

General Synthesis of this compound Analogs

The synthesis of this class of compounds is typically achieved through a multi-step process. A common approach involves the nitration of an appropriate toluidine derivative, followed by subsequent reduction and introduction of the morpholine moiety.

A representative synthetic pathway starts with the nitration of o-toluidine.[5][6] The resulting 2-methyl-5-nitroaniline is a key intermediate. The nitro group can then be reduced to an amine, which is subsequently functionalized. An alternative strategy involves the reaction of 2-methyl-5-bromoaniline with morpholine under palladium catalysis (Buchwald-Hartwig amination). Further modifications can be made to the aniline ring before or after the introduction of the morpholine.

Synthesis_Workflow Start o-Toluidine Nitration Nitration (H₂SO₄, HNO₃) Start->Nitration Intermediate1 2-Methyl-5-nitroaniline Nitration->Intermediate1 Reduction Reduction (e.g., H₂, Pd/C) Intermediate1->Reduction Intermediate2 2-Methylbenzene-1,4-diamine Reduction->Intermediate2 Morpholino Morpholine Introduction (e.g., Buchwald-Hartwig) Intermediate2->Morpholino FinalProduct Target Analogs Morpholino->FinalProduct

Caption: General synthetic workflow for this compound analogs.

Structure-Activity Relationship (SAR) Analysis: A Comparative Look

The potency and selectivity of this compound analogs are highly dependent on the nature and position of substituents. The following sections compare the impact of various structural modifications.

Modifications to the Aniline Ring (R¹)

Substituents on the aniline ring play a crucial role in modulating the electronic properties and steric profile of the molecule, directly impacting target engagement. Studies on related anilino-quinoline and anilino-pyrimidine scaffolds have shown that the aniline ring often projects into a hydrophobic pocket of the kinase ATP-binding site.[7][8]

  • Electron-Withdrawing Groups (EWGs): Halogens (Cl, F) or trifluoromethyl (CF₃) groups can enhance binding affinity through favorable interactions and by modulating the pKa of the aniline nitrogen.[7] For instance, in a series of 2-morpholino-4-anilinoquinolines, a chloro-trifluoromethyl substitution on the aniline ring resulted in potent anticancer activity.[7]

  • Electron-Donating Groups (EDGs): Methoxy or methyl groups can also be beneficial, depending on the specific topology of the target's binding site. However, large, bulky groups can introduce steric clashes, leading to a loss of activity.[9]

  • Extension and Linkers: Adding larger groups via linkers (e.g., phenoxy, benzyloxy) can access additional binding pockets. Analogs 3c and 3d, which incorporate phenoxy and fluorobenzyloxy groups, demonstrated high activity against the HepG2 cell line, with IC50 values of 11.42 µM and 8.50 µM, respectively.[7] This suggests that extending the molecule towards solvent-exposed regions can be a fruitful strategy.

Modifications at the Methyl Position (R²)

The methyl group at the 2-position is critical for orienting the molecule within the binding site.

  • Size and Lipophilicity: Replacing the methyl group with larger alkyl groups (ethyl, propyl) can increase lipophilicity. This may enhance potency if it leads to better hydrophobic interactions, but it can also negatively impact solubility. SAR studies on related quinolines showed that even small changes, like modifying a methyl group, can significantly alter activity.[10]

  • Introduction of Polar Groups: Replacing the methyl group with a hydroxymethyl (-CH₂OH) or methoxymethyl (-CH₂OCH₃) group could introduce a new hydrogen bond donor or acceptor, potentially increasing affinity and improving solubility.

Modifications to the Morpholine Ring (R⁴)

The morpholine ring is primarily recognized for its contribution to favorable physicochemical properties.[1] However, its substitution pattern can also influence biological activity.

  • Unsubstituted Morpholine: In many cases, an unsubstituted morpholine ring is optimal for activity.[11] This suggests it primarily acts as a solubilizing group and a conformationally constrained linker without making specific directional interactions.

  • Substituted Morpholine: In a study of zampanolide analogs, replacing a tetrahydropyran ring with an N-acetyl or N-benzoyl morpholine moiety resulted in compounds with nanomolar antiproliferative activity, equipotent with the natural product.[12] In contrast, an N-tosyl derivative showed significantly reduced activity, highlighting the sensitivity of this position to substitution.[12] This indicates that while the core morpholine is beneficial, N-substitution must be carefully considered.

SAR Summary Table
Position of ModificationSubstituent TypeGeneral Effect on ActivityRationale / CausalityRepresentative IC₅₀ (Example Scaffold)
Aniline Ring (R¹) Halogen (Cl, F), CF₃Often increases potencyEnhances binding through hydrophobic/polar interactions; modulates pKa.3a: IC₅₀ not specified, but active.[7]
Phenoxy, BenzyloxyCan significantly increase potencyAccesses additional pockets in the binding site.3d: 8.50 µM (HepG2)[7]
Bulky Alkyl GroupsOften decreases potencySteric hindrance within the ATP-binding pocket.N/A
Methyl Group (R²) Larger Alkyl GroupsVariableMay improve hydrophobic interactions but can also cause steric clashes.N/A
Morpholine Ring (R⁴) N-Acetyl, N-BenzoylCan maintain or improve potencyIntroduces potential new interaction points without causing steric clash.Nanomolar activity (Zampanolide analogs)[12]
N-TosylSignificantly reduces potencyLarge, sterically demanding group disrupts optimal binding conformation.Reduced activity (Zampanolide analogs)[12]

Comparative Analysis with Alternative Scaffolds

The this compound scaffold offers a compelling alternative to more heavily explored kinase inhibitor cores like quinazolines and pyrimidines.[8][13]

  • Advantages:

    • Novelty: Provides an opportunity to explore new chemical space and develop intellectual property.

    • Physicochemical Properties: The inherent morpholine moiety often imparts superior solubility and metabolic stability compared to more lipophilic scaffolds.[1]

    • Synthetic Tractability: The synthesis is relatively straightforward, allowing for rapid generation of diverse analog libraries.[14]

  • Comparison to Quinazolines: Many FDA-approved kinase inhibitors (e.g., Gefitinib) are based on a 4-anilinoquinazoline core.[15] The this compound scaffold can be viewed as a simplified bioisostere, retaining the key aniline hinge-binding element while replacing the bicyclic quinazoline with a more flexible and solubilizing monocyclic system.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methods are essential.

Protocol: Synthesis of a Representative Analog (N-(4-chlorophenyl)-2-methyl-5-morpholinoaniline)

This protocol is a representative procedure adapted from similar syntheses.[7]

  • Step 1: Synthesis of 5-bromo-2-methylaniline. Commercially available.

  • Step 2: Buchwald-Hartwig Amination.

    • To an oven-dried flask, add 5-bromo-2-methylaniline (1.0 eq), morpholine (1.2 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.04 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene and sodium tert-butoxide (1.4 eq).

    • Heat the reaction mixture to 100 °C and stir overnight under argon.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.

  • Step 3: Coupling with 1-chloro-4-iodobenzene.

    • Combine this compound (1.0 eq), 1-chloro-4-iodobenzene (1.1 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq) in a flask.

    • Evacuate and backfill with argon.

    • Add anhydrous dioxane and heat to 110 °C for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield the final product.

Protocol: In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This protocol describes a common method for determining the IC₅₀ value of a compound against a target kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series.

    • Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Prepare solutions of the target kinase, a suitable peptide substrate (often fluorescently labeled), and ATP in the kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the test compound dilution to the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known potent inhibitor like Staurosporine (positive control).[16]

    • Add 10 µL of the kinase/substrate mixture to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction by adding 25 µL of a stop buffer containing EDTA.

  • Data Acquisition and Analysis:

    • Analyze the plate on a microfluidic capillary electrophoresis instrument (e.g., Caliper LabChip). The instrument measures the ratio of phosphorylated (product) to unphosphorylated (substrate) peptide.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold is a promising platform for the development of novel kinase inhibitors. The structure-activity relationship is heavily influenced by substitutions on the aniline ring, with opportunities to enhance potency by targeting additional hydrophobic pockets. The morpholine moiety provides a significant advantage by improving the overall physicochemical profile of the analogs.[1][2]

Future work should focus on:

  • Broad Kinase Profiling: Screening optimized leads against a large panel of kinases to determine their selectivity profile.

  • In Vivo Evaluation: Advancing compounds with potent and selective activity into cellular and animal models to assess their efficacy and pharmacokinetic properties.

  • Co-crystal Structures: Obtaining X-ray crystal structures of lead compounds bound to their target kinases to rationalize SAR data and guide further design efforts.[8]

By systematically applying the principles of medicinal chemistry and leveraging the insights from SAR studies, the this compound scaffold can be optimized to produce next-generation targeted therapies.

References

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  • Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. Available from: [Link]

  • ResearchGate. (2025). (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link]

  • Al-Warhi, T., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available from: [Link]

  • Singh, S., & Kumar, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]

  • Wallach, J., et al. (2022). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed Central. Available from: [Link]

  • Al-Warhi, T., et al. (2024). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available from: [Link]

  • Altmann, K.-H., et al. (2020). Synthesis of Morpholine-Based Analogs of (-)-Zampanolide and Their Biological Activity. Available from: [Link]

  • ACS Publications. (2025). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. Available from: [Link]

  • ResearchGate. (2025). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). Available from: [Link]

  • Tasso, B., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available from: [Link]

  • MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available from: [Link]

  • Sestito, S., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PubMed Central. Available from: [Link]

  • Taha, M., et al. (2021). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. PubMed Central. Available from: [Link]

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  • ResearchGate. (2025). Synthesis of Morpholine‐Based Analogues of (−)‐Zampanolide and Their Biological Activity | Request PDF. Available from: [Link]

  • de Oliveira, G., et al. (2021). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. MDPI. Available from: [Link]

  • Takeda, K., et al. (2012). Design, Synthesis, and Structure-Activity Relationships of a Series of 2-Ar-8-methyl-5-alkylaminoquinolines as Novel CRF₁ Receptor Antagonists. PubMed. Available from: [Link]

  • Foloppe, N., et al. (2009). Design, Synthesis, and Evaluation of 2-methyl- And 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. PubMed. Available from: [Link]

  • Bekhradnia, A., et al. (2022). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. RSC Publishing. Available from: [Link]

Sources

Benchmarking the synthesis efficiency of 2-Methyl-5-morpholinoaniline against other methods

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the synthesis of 2-Methyl-5-morpholinoaniline, providing a comparative analysis of synthetic routes, experimental protocols, and performance data to aid researchers in selecting the optimal method for their specific needs.

Introduction

This compound is a substituted aniline derivative of increasing interest in medicinal chemistry and materials science due to its unique electronic and structural properties. As a key building block, the efficient and scalable synthesis of this compound is of paramount importance. This guide provides a comprehensive comparison of the primary synthetic strategies for obtaining this compound, with a focus on the crucial C-N bond-forming step. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective efficiencies and practical considerations. This document is intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of this and related compounds.

Overall Synthetic Strategy: A Retrosynthetic Approach

The synthesis of this compound logically proceeds through the formation of a C-N bond between a substituted toluene ring and a morpholine moiety. A common and effective strategy involves a convergent synthesis, starting from readily available o-toluidine. The general retrosynthetic analysis is outlined below:

Retrosynthesis Target This compound Intermediate 2-Methyl-5-bromoaniline Target->Intermediate C-N Coupling Morpholine Morpholine Target->Morpholine C-N Coupling Precursor1 2-Methyl-5-nitroaniline Intermediate->Precursor1 Reduction & Sandmeyer Reaction Start o-Toluidine Precursor1->Start Nitration Intermediate_Synthesis Toluidine o-Toluidine Nitroaniline 2-Methyl-5-nitroaniline Toluidine->Nitroaniline HNO₃, H₂SO₄ Aminoaniline 2-Methyl-5-aminoaniline Nitroaniline->Aminoaniline Reduction (e.g., SnCl₂, HCl) Bromoaniline 2-Methyl-5-bromoaniline Aminoaniline->Bromoaniline Sandmeyer Reaction (NaNO₂, HBr, CuBr)

Caption: Synthetic pathway to the key intermediate, 2-Methyl-5-bromoaniline.

Step 1: Nitration of o-Toluidine to 2-Methyl-5-nitroaniline

The nitration of o-toluidine is a standard electrophilic aromatic substitution. The amino group is a strong activating group, but to control the regioselectivity and prevent over-oxidation, the reaction is typically carried out in a strong acid which protonates the amine, forming the less activating anilinium ion.

Experimental Protocol:

  • To a stirred solution of concentrated sulfuric acid (3.9 mL, 71.4 mmol) in a round-bottom flask cooled to -10 °C in an ice-salt bath, slowly add o-toluidine (500 mg, 4.19 mmol). [1]2. Prepare a nitrating mixture by carefully adding concentrated nitric acid (0.9 mL) to concentrated sulfuric acid (0.9 mL) in a separate, cooled flask.

  • Add the nitrating mixture dropwise to the o-toluidine solution over 2 hours, ensuring the temperature remains below 10 °C. [1]4. After the addition is complete, pour the reaction mixture onto crushed ice and basify with a concentrated sodium hydroxide solution until a precipitate forms.

  • Collect the orange precipitate by filtration, wash thoroughly with cold water, and dry to yield 2-methyl-5-nitroaniline.

    • Expected Yield: ~90% [1]

Step 2: Reduction of 2-Methyl-5-nitroaniline to 2,5-Diaminotoluene

The reduction of the nitro group to a primary amine is a crucial step. While various methods exist (e.g., catalytic hydrogenation), a common and reliable laboratory method involves the use of tin(II) chloride in acidic media.

Experimental Protocol:

  • In a round-bottom flask, suspend 2-methyl-5-nitroaniline (1.52 g, 10 mmol) in concentrated hydrochloric acid (20 mL).

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (6.77 g, 30 mmol) in concentrated hydrochloric acid (10 mL) portion-wise, while stirring. The reaction is exothermic and may require cooling to maintain a temperature below 60 °C.

  • After the addition is complete, heat the mixture at 60-70 °C for 1-2 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and basify with a concentrated sodium hydroxide solution until the tin salts precipitate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,5-diaminotoluene.

    • Expected Yield: >90%

Step 3: Sandmeyer Reaction to 2-Methyl-5-bromoaniline

The Sandmeyer reaction is a classic method for converting a primary aromatic amine to a halide via a diazonium salt intermediate.

Experimental Protocol:

  • Dissolve 2,5-diaminotoluene (1.22 g, 10 mmol) in a mixture of 48% hydrobromic acid (10 mL) and water (10 mL) in a flask cooled to 0-5 °C.

  • Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • In a separate flask, dissolve copper(I) bromide (1.58 g, 11 mmol) in 48% hydrobromic acid (10 mL).

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (N₂ gas) will be observed.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the mixture, extract with diethyl ether (3 x 50 mL), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-methyl-5-bromoaniline.

    • Expected Yield: 70-80%

Comparative Analysis of C-N Bond Formation Methods

With the key intermediate, 2-methyl-5-bromoaniline, in hand, we can now compare the two most effective methods for coupling it with morpholine.

Method A: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. [2]It is highly versatile and generally provides high yields under relatively mild conditions.

Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving a Pd(0) species. The key steps are:

  • Oxidative Addition: The aryl halide (2-methyl-5-bromoaniline) adds to the Pd(0) catalyst to form a Pd(II) complex.

  • Ligand Exchange: The amine (morpholine) coordinates to the Pd(II) complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the product (this compound) and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands being particularly effective.

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)(Br)L₂ OxAdd->PdII_Aryl LigandEx Ligand Exchange PdII_Aryl->LigandEx PdII_Amine [Ar-Pd(II)(Amine)L₂]⁺Br⁻ LigandEx->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Regeneration Product Ar-Amine RedElim->Product ArX Ar-Br ArX->OxAdd Amine Amine-H Amine->LigandEx

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol (Adapted from similar transformations):

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add 2-methyl-5-bromoaniline (1.0 mmol), morpholine (1.2 mmol), and anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

    • Expected Yield: 85-95% (based on similar couplings of morpholine with aryl bromides). [3]

Method B: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another fundamental reaction for forming C-N bonds. Unlike the Buchwald-Hartwig amination, it does not require a metal catalyst but has stricter substrate requirements.

Mechanistic Rationale: The SNAr reaction proceeds via an addition-elimination mechanism. [4]A nucleophile (morpholine) attacks the aromatic ring at the carbon bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The reaction is only feasible if the aromatic ring is activated by strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. [4] For this reason, a different synthetic route is required, starting from a precursor where the nitro group is already present to activate the ring for SNAr. A suitable starting material would be 1-bromo-2-methyl-5-nitrobenzene . This would be followed by the reduction of the nitro group.

SNAr_Mechanism Start 1-Bromo-2-methyl-5-nitrobenzene + Morpholine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Addition Product_Nitro 4-(4-Methyl-3-nitrophenyl)morpholine Meisenheimer->Product_Nitro Elimination of Br⁻ Final_Product This compound Product_Nitro->Final_Product Reduction of NO₂

Caption: SNAr pathway for the synthesis of this compound.

Experimental Protocol:

  • SNAr Reaction:

    • In a sealed tube, combine 1-bromo-2-methyl-5-nitrobenzene (1.0 mmol), morpholine (2.0 mmol), and potassium carbonate (1.5 mmol) in dimethyl sulfoxide (DMSO) (5 mL).

    • Heat the mixture to 120-140 °C for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the mixture, pour into water, and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 4-(4-methyl-3-nitrophenyl)morpholine.

    • Expected Yield: 70-85%

  • Nitro Group Reduction:

    • Dissolve the crude product from the previous step in ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Pd/C.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.

    • Filter the catalyst through Celite and concentrate the filtrate to obtain this compound.

    • Expected Yield: >95%

Data Summary and Comparison

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Starting Material 2-Methyl-5-bromoaniline1-Bromo-2-methyl-5-nitrobenzene
Overall Steps 4 (from o-toluidine)3 (from 1-bromo-2-methyl-5-nitrobenzene)
Key C-N Formation Step Pd-catalyzed cross-couplingBase-mediated nucleophilic substitution
Catalyst Required Yes (Palladium catalyst and ligand)No
Reaction Conditions Milder (80-110 °C)Harsher (120-140 °C)
Overall Yield (Estimated) High (~60-75% from o-toluidine)Moderate (~65-80% from bromo-nitro-toluene)
Substrate Scope Broad, tolerant of many functional groupsLimited to activated aryl halides
Cost Considerations Higher (Pd catalyst and ligands can be expensive)Lower (no expensive catalyst)
Safety & Handling Requires handling of air-sensitive catalysts and ligandsInvolves high boiling point aprotic polar solvents (e.g., DMSO)

Conclusion and Recommendations

Both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution provide viable pathways to this compound. The choice of method depends heavily on the specific requirements of the synthesis.

  • For Versatility and High Yield: The Buchwald-Hartwig amination is the superior choice. It offers a broader substrate scope, is generally more reliable for a wider range of aniline derivatives, and typically results in higher yields for the crucial C-N coupling step. While the initial investment in the catalyst and ligands may be higher, its efficiency and milder conditions often make it the preferred method in research and development settings.

  • For Cost-Effectiveness and Scale-Up: The SNAr pathway presents a more economical alternative, as it circumvents the need for expensive palladium catalysts. If the required activated aryl halide is readily available and the higher reaction temperatures are manageable, this method can be a practical choice for larger-scale production where cost is a primary driver.

Ultimately, the selection of the synthetic route should be guided by a thorough evaluation of factors including precursor availability, cost, required scale, and the technical capabilities of the laboratory.

References

  • ResearchGate. (2011). Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. [Link]

  • Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • MDPI. (2022).
  • Savina, L. I., & Sokolov, A. A. (2023).
  • ResearchGate. (2009). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. Journal of the Chemical Society of Pakistan, 31(4), 609-615.
  • ACS Publications. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Industrial & Engineering Chemistry Research, 60(50), 18363-18373.
  • PubMed Central. (2020). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Maynooth University Research Archive Library. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. ACS Sustainable Chemistry & Engineering, 9(50), 17046-17053.
  • Google Patents. (2011). CN102180800A - Synthesis method of aniline compound.
  • Springer. (1996). Conformational studies of substituted nitroanilines: geometry of 2-methyl-5-nitroaniline. Journal of Chemical Crystallography, 26(5), 319-324.
  • Google Patents. (2016). CN105837452A - Production method of 2-methyl-5-nitrophenol.
  • Semantic Scholar. (2020). Nucleophilic Aromatic Substitution (SNAr)
  • ACS Publications. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(19), 10576-10673.
  • PubMed Central. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Industrial & Engineering Chemistry Research, 60(50), 18363-18373.
  • ResearchGate. (2022).
  • YouTube. (2020). (L-456) Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine.
  • ResearchGate. (2020). Optimization of the model Buchwald-Hartwig reaction of morpholine and....
  • RSC Publishing. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 45(1), 213-225.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-5-morpholinoaniline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-Methyl-5-morpholinoaniline (CAS No. 1007211-91-7). Developed for researchers, scientists, and drug development professionals, this guide moves beyond mere instruction to instill a deep understanding of the chemical's hazard profile and the causality behind each procedural step. Our commitment is to foster a culture of safety and environmental responsibility, ensuring that our laboratories remain secure and our research uncompromised by operational hazards.

Executive Summary: A Mandate for Caution

This compound is a substituted aromatic amine. While specific toxicological data for this compound is limited, the known hazards of its constituent chemical classes—aromatic amines and morpholines—demand a highly cautious approach. Aromatic amines are a class of compounds known for potential carcinogenicity and significant environmental toxicity.[1] The compound is classified as harmful if swallowed and causes significant skin, eye, and respiratory irritation. Therefore, improper disposal is not merely a regulatory violation but a tangible threat to personnel safety and ecological health.

Under no circumstances should this chemical or its waste be disposed of via standard laboratory drains or as common refuse.[2][3][4] Adherence to the protocols outlined below is mandatory for ensuring compliance with hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, and for upholding the highest standards of laboratory safety.[5]

Hazard Identification & Risk Assessment

A thorough understanding of the hazard profile is the foundation of safe handling and disposal. The primary risks associated with this compound are acute toxicity, irritation, and a high potential for environmental harm.

Hazard ClassificationDescriptionGHS PictogramSource
Acute Toxicity (Oral) H302: Harmful if swallowed.
Skin Irritation H315: Causes skin irritation.
Eye Irritation H319: Causes serious eye irritation.
Respiratory Irritation H335: May cause respiratory irritation.
Aquatic Hazard Presumed harmful or toxic to aquatic life with long-lasting effects, based on data for related aromatic amines and aniline compounds.[1][2][6]-[2][4]

Causality: The aniline substructure is a well-documented toxicophore, readily absorbed and capable of inducing systemic effects. The morpholine group, while generally of lower toxicity, can still contribute to the overall hazard profile. The primary causality for stringent disposal protocols is to prevent environmental release into aquatic ecosystems, where aniline derivatives can be highly toxic, and to eliminate routes of human exposure.[1]

Pre-Disposal: Secure Segregation and Storage

Proper waste management begins the moment a substance is designated for disposal. The principle of segregation is paramount to prevent dangerous chemical interactions.

Step-by-Step Segregation and Storage Protocol:

  • Designate a Waste Stream: Classify all waste containing this compound (including pure compound, contaminated consumables, and reaction residues) as Hazardous Organic Amine Waste .

  • Select Appropriate Containerization:

    • Use only chemically compatible, leak-proof containers in good condition with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are typically appropriate.

    • Ensure the container is clearly and accurately labeled. The label must include:

      • The words "HAZARDOUS WASTE "

      • The full chemical name: "This compound "

      • Associated hazards (e.g., "Toxic," "Irritant")

      • The accumulation start date.

  • Store Waste Securely:

    • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

    • The storage area must be cool, dry, and well-ventilated.[3]

    • Crucially, store this waste away from all incompatible materials.

Table of Chemical Incompatibilities:

Incompatible ClassExamplesReason for Segregation
Strong Oxidizing Agents Nitric acid, hydrogen peroxide, permanganatesCan cause a violent, exothermic, and potentially explosive reaction.[2][7]
Strong Acids Hydrochloric acid, sulfuric acidCan lead to vigorous, exothermic neutralization reactions.[2]
Acid Anhydrides & Chlorides Acetic anhydride, acetyl chlorideCan react violently, especially if heated.[2]
Chloroformates Benzyl chloroformatePotential for vigorous or violent reaction.[2]

Emergency Protocol: Spill Management

Accidental spills must be managed immediately and effectively to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate & Secure: Alert personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office immediately.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes:

    • Chemical-resistant gloves (nitrile is often sufficient for incidental contact, but check specific glove compatibility charts).

    • Chemical splash goggles and a face shield.[8]

    • A lab coat or chemical-resistant apron.

    • For large spills or powders, respiratory protection (e.g., a NIOSH-approved respirator with particulate filters) is necessary.[2]

  • Contain the Spill: Prevent the spill from spreading. For liquid spills, use absorbent dikes. For solid spills, carefully cover with a plastic sheet to prevent dust from becoming airborne.

  • Absorb and Neutralize (for small spills):

    • Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow.[1][9] Do not use combustible materials like paper towels as the primary absorbent.

    • Work from the outside of the spill inward to minimize contamination.

  • Collect Waste:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4] Use non-sparking tools if a flammable solvent is present.

  • Decontaminate the Area:

    • Clean the spill surface thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water.[4]

    • All cleaning materials (wipes, gloves, etc.) are considered hazardous waste and must be placed in the same sealed container.[4]

  • Report: Report the incident to your supervisor and EHS office, as per institutional policy.

Spill_Cleanup_Workflow start Spill Occurs assess Assess Spill Size & Risk | {Is it large, airborne, or in a poor ventilation area?} start->assess evacuate IMMEDIATE ACTION | Evacuate Area | Contact EHS assess->evacuate Yes don_ppe Don Full PPE | {Gloves, Goggles, Face Shield, Lab Coat, Respirator (if needed)} assess->don_ppe No (Small & Controllable) report Report Incident | {Follow institutional protocol} evacuate->report contain Contain Spill | {Prevent spreading with dikes or covering} don_ppe->contain absorb Absorb Material | {Use inert material (vermiculite, sand)} contain->absorb collect Collect Waste | {Scoop into labeled hazardous waste container} absorb->collect decon Decontaminate Area | {Solvent wash, then soap & water} collect->decon dispose_materials Dispose of all cleaning materials as hazardous waste decon->dispose_materials dispose_materials->report

Caption: Workflow for handling spills of this compound.

The Definitive Disposal Protocol

The final disposal of this compound must be handled by a licensed professional. Your role is to ensure the waste is correctly prepared for collection.

Disposal_Decision_Workflow start Waste Generation | {Unused Reagent, Contaminated Labware, Reaction Byproducts} classify Classify as Hazardous Waste | {Toxic Organic Amine} start->classify containerize Containerize | {Use compatible, sealed, leak-proof container} classify->containerize label Label Correctly | {'HAZARDOUS WASTE', Chemical Name, Hazards, Date} containerize->label segregate Segregate from Incompatibles | {Especially acids and oxidizers} label->segregate store Store in Designated Area | {Secure, ventilated satellite or central location} segregate->store schedule Schedule Pickup | {Contact institutional EHS or contracted waste handler} store->schedule end Licensed Disposal | {Incineration or other approved method} schedule->end

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-5-morpholinoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 2-Methyl-5-morpholinoaniline, while pivotal in certain synthetic pathways, requires meticulous handling due to the potential hazards associated with its chemical structure. This guide provides a comprehensive, field-tested framework for the safe handling of this substance, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach is grounded in a conservative assessment of risks derived from its constituent functional groups—a substituted aromatic amine and a morpholine moiety—to ensure the highest level of protection in the laboratory.

Hazard Assessment: A Proactive Approach

While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS 118156-32-6) is not widely available, a professional risk assessment necessitates analyzing its structural analogues. The presence of both an aniline and a morpholine ring suggests a compound that demands significant respect.

  • Morpholine Moiety: This component is known to be corrosive, causing severe skin burns and eye damage. It is also flammable and can be harmful if inhaled or swallowed.[1][2][3][4]

  • Substituted Aniline Moiety: Aromatic amines as a class are frequently toxic through dermal contact, inhalation, and ingestion.[5][6] Furthermore, compounds like 2-Methyl-5-nitroaniline are suspected carcinogens.[5][6]

Based on this analysis, we will operate under the assumption that this compound presents multiple hazards.

Potential Hazard Classification Primary Exposure Routes Rationale / Associated Compounds
Acute Toxicity ToxicDermal, Inhalation, IngestionAniline derivatives are known for systemic toxicity.[5] Morpholine is also toxic via multiple routes.[3]
Skin Corrosion/Irritation Corrosive / IrritantDermalThe morpholine component is a known corrosive, capable of causing severe burns.[1][2]
Eye Damage Severe DamageOcularMorpholine can cause severe and irreversible eye damage.[1][2][3]
Carcinogenicity Suspected CarcinogenAll RoutesMany aromatic amines are classified as potential or known carcinogens.[5]
Aquatic Toxicity Harmful to Aquatic LifeEnvironmental ReleaseAniline derivatives often exhibit environmental toxicity.[5][6]

Core PPE Directives: A Multi-Layered Defense

The following PPE ensemble is mandatory for all procedures involving this compound. The principle is to create redundant barriers to prevent any contact with the substance.

Eye and Face Protection: The Non-Negotiable Barrier

Direct ocular exposure can lead to severe, irreversible damage. Therefore, robust eye and face protection is critical.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times. Standard safety glasses are insufficient as they do not provide a seal against splashes and vapors.[7]

  • Recommended for High-Risk Tasks: When handling larger quantities (>5g), performing reactions under pressure, or during any task with a heightened splash risk, a full-face shield must be worn over chemical splash goggles.[7][8] This provides a secondary layer of protection for the entire face.

Hand Protection: Preventing Dermal Absorption

Given the high acute dermal toxicity of related compounds, hand protection is a critical control point.[2][5] The use of double-gloving is mandated to provide a fail-safe.

  • Inner Glove: A thin, disposable nitrile glove. This layer provides a primary chemical barrier while maintaining dexterity.

  • Outer Glove: A heavier-duty, chemical-resistant glove (e.g., thicker nitrile or neoprene). This layer protects the inner glove from physical damage and gross contamination.

  • Protocol: Gloves must be inspected for any signs of degradation or puncture before each use.[9] Contaminated gloves should be removed immediately using a technique that avoids touching the outer surface with bare skin, and disposed of as hazardous waste.[9]

Body Protection: Shielding Against Contamination

Protecting the skin is paramount. Standard cotton lab coats do not offer adequate chemical resistance.

  • Primary Garment: A chemical-resistant laboratory coat is required. Ensure it is fully buttoned with sleeves rolled down.

  • Secondary Layer: For procedures involving significant quantities or a high risk of splashing, a chemical-resistant apron worn over the lab coat is required. For large-scale work, disposable chemical-resistant coveralls should be considered.[10][11]

  • Attire: Long pants and fully enclosed shoes are mandatory. Fabrics such as polyester or acrylic should be avoided in favor of cotton or other natural fibers under your PPE.[7]

Respiratory Protection: The Primacy of Engineering Controls

Inhalation is a primary route of exposure for toxic chemicals.[5][6]

  • Primary Control: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with demonstrated proper airflow. This is an engineering control that provides the highest level of respiratory protection.[3]

  • Secondary Control (Emergency Use Only): In the rare event of a fume hood failure or a significant spill, respiratory protection will be necessary. A full-face or half-mask air-purifying respirator with organic vapor cartridges is the minimum requirement.[10][12] All personnel who may need to use a respirator must be medically cleared and fit-tested annually as part of a formal respiratory protection program.

Operational and Disposal Plans

Procedural discipline is as important as the equipment itself. Follow these step-by-step guides to ensure safety from the beginning to the end of your workflow.

Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is critical to ensure complete and uncontaminated protection.

PPE_Donning cluster_prep Preparation cluster_don Donning Sequence Inspect 1. Inspect All PPE (Gloves, Goggles, Coat) Wash 2. Wash Hands Thoroughly Inspect->Wash Ensure Integrity Coat 3. Don Lab Coat (Fasten Completely) Wash->Coat Clean Base InnerGlove 4. Don Inner Gloves Coat->InnerGlove OuterGlove 5. Don Outer Gloves (Over Coat Cuffs) InnerGlove->OuterGlove Goggles 6. Don Goggles OuterGlove->Goggles FaceShield 7. Don Face Shield (If Required) Goggles->FaceShield

Caption: Workflow for correctly donning Personal Protective Equipment.

Doffing PPE: Preventing Cross-Contamination

Removing PPE correctly is the most critical step to prevent exposing yourself to the chemical you just handled. The guiding principle is "dirty touches dirty, clean touches clean."

PPE_Doffing cluster_doff Doffing Sequence (In an Anteroom or Designated Area) cluster_final Final Step OuterGlove 1. Remove Outer Gloves (Dirty Touches Dirty) FaceShield 2. Remove Face Shield (Handle by Back Strap) OuterGlove->FaceShield Coat 3. Remove Lab Coat (Roll Inside-Out) FaceShield->Coat Goggles 4. Remove Goggles (Handle by Straps) Coat->Goggles InnerGlove 5. Remove Inner Gloves (Avoid Touching Outer Surface) Goggles->InnerGlove Wash 6. Wash Hands & Face IMMEDIATELY InnerGlove->Wash Final Decontamination

Caption: Workflow for safely doffing contaminated Personal Protective Equipment.

Disposal Plan: Maintaining a Safe Environment

Proper disposal is essential to protect yourself, your colleagues, and the environment.

  • Contaminated PPE: All disposable PPE, including both pairs of gloves, aprons, or coveralls, must be disposed of in a dedicated, sealed, and clearly labeled hazardous waste container immediately after removal.

  • Chemical Waste: Unused this compound and any solutions containing it must be collected in a designated hazardous waste container. Never dispose of this chemical down the drain.[3] Follow all local and institutional regulations for hazardous waste disposal.[6]

  • Empty Containers: "Empty" containers that held the chemical are not truly empty; they retain residue. These containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.

Emergency Response: Immediate and Decisive Action

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate.

  • Isolate: Secure the area to prevent entry.

  • Report: Inform your supervisor and institutional Environmental Health & Safety (EHS) department immediately.

  • Do Not Clean Alone: Spills should only be cleaned by trained personnel equipped with the appropriate PPE, including respiratory protection. Use an inert absorbent material to contain the spill.[3]

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Call for immediate medical assistance.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

By adhering to these rigorous safety protocols, we can advance our scientific objectives while upholding our primary responsibility: the health and safety of ourselves and our colleagues. This guide serves as a foundational document; always supplement it with your institution's specific safety policies and procedures.

References

  • Current Time Information. Google. Retrieved January 22, 2026.
  • Morpholine - SAFETY DATA SHEET. Ing. Petr Švec - PENTA s.r.o. (2025-04-16).
  • 2-METHYL-5-NITROANILINE - Safety D
  • 2-Methyl-5-nitroaniline - SAFETY DATA SHEET. Thermo Fisher Scientific. (2025-12-22).
  • Safety D
  • Safety Data Sheet - Morpholine-d8. CDN Isotopes. (2015).
  • SAFETY DATA SHEET - Morpholine. Sigma-Aldrich. (2024-09-08).
  • Personal Protective Equipment (PPE). CHEMM.
  • SAFETY DATA SHEET ROYCO 756 (MIL-PRF-5606). ChemPoint.com. (2025-10-01).
  • Safety Data Sheet: 2-(N-Morpholino)-ethane sulphonic acid. Carl ROTH.
  • PROPYLENE CARBONATE CAS NO 108-32-7 MATERIAL SAFETY D
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • Personal Protective Equipment | US EPA. United States Environmental Protection Agency. (2025-09-12).
  • Recommended PPE to handle chemicals. Bernardo Ecenarro.
  • NIOSH Pocket Guide to Chemical Hazards - Index of CAS Numbers. Centers for Disease Control and Prevention.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.